molecular formula C21H33N3O12 B1192579 DNP-PEG6-acid

DNP-PEG6-acid

货号: B1192579
分子量: 519.5 g/mol
InChI 键: FMDPKJAIISHYKV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DNP-PEG6-acid is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

属性

分子式

C21H33N3O12

分子量

519.5 g/mol

IUPAC 名称

3-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C21H33N3O12/c25-21(26)3-5-31-7-9-33-11-13-35-15-16-36-14-12-34-10-8-32-6-4-22-19-2-1-18(23(27)28)17-20(19)24(29)30/h1-2,17,22H,3-16H2,(H,25,26)

InChI 键

FMDPKJAIISHYKV-UHFFFAOYSA-N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

DNP-PEG6-acid

产品来源

United States

Foundational & Exploratory

DNP-PEG6-acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Structure, Properties, and Applications of a Versatile Bioconjugation Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of DNP-PEG6-acid, a bifunctional molecule widely utilized in biomedical research and drug development. This document elucidates its chemical structure, physicochemical properties, and key applications, offering comprehensive experimental protocols for its use in bioconjugation and immunoassays.

Core Structure and Chemical Properties

This compound is a well-defined chemical entity that incorporates three key functional components: a 2,4-dinitrophenyl (DNP) group, a hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid. This unique combination of moieties imparts versatile functionality, making it a valuable tool in a range of biological applications.[1]

The DNP group serves as a widely recognized hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule, such as a protein.[1] The PEG6 linker is a flexible, hydrophilic spacer that enhances the solubility and stability of the conjugated molecule, while also potentially reducing its immunogenicity.[1] The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines on proteins, peptides, or other biomolecules, typically through the formation of a stable amide bond.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₂₁H₃₃N₃O₁₂[2]
Molecular Weight 519.5 g/mol [2]
Appearance Solid
Purity Typically ≥95% or 98%[2]
Storage Conditions -20°C, desiccated[2]
Solubility Soluble in water, ethanol, DMF, DMSO, dichloromethane, acetonitrile, and toluene.[1][3][4]

Experimental Protocols

The carboxylic acid moiety of this compound allows for its conjugation to primary amine-containing molecules through various methods. The most common approach involves the activation of the carboxylic acid using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

General Protocol for Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol outlines the steps for activating the carboxylic acid of this compound and conjugating it to a primary amine-containing protein. The procedure can be performed in either an aqueous or organic solvent system.

Materials:

  • This compound

  • Protein with available primary amines (e.g., Bovine Serum Albumin - BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for organic method)

  • Dichloromethane (DCM) (for organic method)

  • Diisopropylethylamine (DIPEA) (for organic method)

  • Desalting column

Procedure:

Aqueous Method [5][6]

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in DMF or DMSO.

    • Dissolve the protein to be conjugated in Coupling Buffer.

  • Activation of this compound:

    • In a separate tube, dissolve this compound in Activation Buffer.

    • Add a molar excess of EDC and NHS/Sulfo-NHS to the this compound solution. A typical molar ratio is 1:2:5 (this compound:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to Protein:

    • Add the activated DNP-PEG6-NHS ester solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer to facilitate the reaction with primary amines.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

Organic Solvent Method [6]

  • Reagent Preparation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • In separate tubes, dissolve EDC (2 equivalents) in anhydrous DCM and NHS (2 equivalents) in anhydrous DMSO.

  • Activation:

    • Add the EDC and NHS solutions sequentially to the this compound solution.

    • Stir the reaction at room temperature for 30 minutes.

  • Conjugation:

    • Dissolve the amine-containing molecule (1.5 equivalents) in the reaction mixture.

    • Add DIPEA (1.5 equivalents) to the reaction.

    • Stir the mixture at room temperature for 1 hour.

  • Purification:

    • The final conjugate can be purified by chromatography.

Protocol for Indirect ELISA Using a DNP-Conjugated Protein

This protocol describes the use of a DNP-conjugated protein (e.g., DNP-BSA) as the coating antigen in an indirect ELISA to detect anti-DNP antibodies.[7][8]

Materials:

  • DNP-conjugated protein (e.g., DNP-BSA)

  • High-binding 96-well ELISA plate

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST

  • Primary antibody solution (containing anti-DNP antibodies)

  • Enzyme-conjugated secondary antibody (e.g., anti-species IgG-HRP)

  • Substrate solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dilute the DNP-conjugated protein to a final concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of the ELISA plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the blocking solution and wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation:

    • Prepare serial dilutions of the primary antibody solution in Blocking Buffer.

    • Add 100 µL of each dilution to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the primary antibody solution and wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Aspirate the secondary antibody solution and wash the plate five times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature until sufficient color development is observed (typically 15-30 minutes).

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizations

Structure of this compound

Caption: Molecular structure of this compound.

Workflow for Protein Conjugation

Protein_Conjugation_Workflow start Start: Prepare Reagents activation Activate this compound with EDC and NHS start->activation conjugation Conjugate to Protein (Primary Amines) activation->conjugation quenching Quench Reaction conjugation->quenching purification Purify Conjugate (Desalting Column) quenching->purification end End: DNP-Protein Conjugate purification->end

Caption: Workflow for this compound protein conjugation.

Signaling Pathway for Hapten Recognitiondot

Hapten_Recognition_Pathway DNP_Protein DNP-Protein Conjugate (Antigen) APC Antigen Presenting Cell (APC) (e.g., Macrophage) DNP_Protein->APC Phagocytosis & Processing T_Cell T-Helper Cell APC->T_Cell Antigen Presentation B_Cell B-Cell T_Cell->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Anti-DNP Antibodies Plasma_Cell->Antibodies Secretion

References

An In-depth Technical Guide to DNP-PEG6-acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, specifications, and common applications of DNP-PEG6-acid, a versatile bifunctional molecule widely utilized in immunology, drug delivery, and diagnostics. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to facilitate its practical application in research and development.

Core Chemical Properties and Specifications

This compound is a chemical compound featuring a dinitrophenyl (DNP) group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid. The DNP group acts as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. The PEG linker enhances aqueous solubility and provides spatial separation between the DNP hapten and the conjugated molecule.[1][] The terminal carboxylic acid allows for covalent conjugation to primary amine groups on proteins, peptides, or other molecules through the formation of a stable amide bond.[3][]

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Formula C21H33N3O12
Molecular Weight 519.5 g/mol
Appearance Varies (often a solid or oil)
Purity Typically ≥95%
Solubility Soluble in water and common organic solvents like DMSO and DMF.[5]

Table 2: Technical Specifications for Handling and Storage

SpecificationRecommendation
Storage Temperature -20°C
Shipping Condition Ambient Temperature
Handling Allow to reach room temperature before opening. Prepare stock solutions in anhydrous solvents like DMSO or DMF. Store stock solutions at -20°C under an inert gas.

Key Applications in Research and Drug Development

The unique trifunctional structure of this compound lends itself to a variety of applications:

  • Immunology: As a hapten, DNP is not immunogenic on its own but becomes a potent antigen when conjugated to a larger carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). These DNP-protein conjugates are widely used to:

    • Induce the production of anti-DNP antibodies for research and diagnostic purposes.

    • Study the mechanisms of B cell activation and antibody production.

    • Investigate allergic responses through mast cell degranulation assays.

  • Drug Delivery: The PEGylated nature of this compound can improve the pharmacokinetic properties of conjugated drugs by increasing their solubility and stability.

  • Immunoassays: DNP-conjugated molecules are frequently used as antigens in various immunoassay formats, such as ELISA, for the detection and quantification of anti-DNP antibodies.

  • PROTACs: this compound can be used as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Experimental Protocols

Conjugation of this compound to a Carrier Protein (e.g., KLH)

This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines on a carrier protein using the EDC/NHS chemistry.

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Carrier Protein Preparation: Dissolve the carrier protein (e.g., KLH) in the Coupling Buffer to a final concentration of 10 mg/mL.

  • This compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a separate tube, add a 1.5 to 2.5-fold molar excess of EDC and NHS to the this compound solution in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester. The activation reaction is most efficient at pH 4.5-7.2.

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the carrier protein solution. The reaction of the NHS-ester with primary amines is most efficient at pH 7-8.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Remove unconjugated this compound and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Determine the concentration of the DNP-KLH conjugate using a protein assay (e.g., BCA) and, if desired, quantify the DNP incorporation ratio using UV-Vis spectrophotometry.

Experimental Workflow for DNP-Carrier Conjugation

DNP_Conjugation_Workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Carrier Protein cluster_purification Purification and Analysis DNP_acid This compound EDC_NHS EDC + NHS in Activation Buffer (pH 6.0) DNP_acid->EDC_NHS 15-30 min RT Activated_DNP Amine-Reactive DNP-NHS Ester EDC_NHS->Activated_DNP Reaction Conjugation Reaction Activated_DNP->Reaction Carrier Carrier Protein (KLH/BSA) in Coupling Buffer (pH 7.2-7.5) Carrier->Reaction Quench Quench Reaction (Tris or Hydroxylamine) Reaction->Quench 2h RT or O/N 4°C Purify Purification (Desalting Column) Quench->Purify Analyze Characterization (Protein Assay, UV-Vis) Purify->Analyze

Caption: Workflow for the conjugation of this compound to a carrier protein.

Indirect ELISA for Anti-DNP Antibody Detection

This protocol outlines the steps for detecting and quantifying anti-DNP antibodies in a sample using an indirect ELISA format with a DNP-BSA coated plate.

Materials:

  • DNP-BSA conjugate (prepared as in 3.1 or purchased)

  • High-binding 96-well ELISA plates

  • Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% BSA in PBST

  • Sample Diluent: 1% BSA in PBST

  • Primary antibody samples (e.g., serum from an immunized animal)

  • HRP-conjugated secondary antibody (specific for the primary antibody species)

  • TMB Substrate Solution

  • Stop Solution: 2 M H2SO4

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the DNP-BSA conjugate to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted DNP-BSA to each well of the ELISA plate.

    • Incubate overnight at 4°C or for 2 hours at room temperature.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Aspirate the blocking solution and wash the plate 3 times with Wash Buffer.

  • Primary Antibody Incubation:

    • Prepare serial dilutions of the primary antibody samples in Sample Diluent.

    • Add 100 µL of each dilution to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Washing: Aspirate the primary antibody solution and wash the plate 4 times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in Sample Diluent according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing: Aspirate the secondary antibody solution and wash the plate 5 times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Experimental Workflow for Indirect ELISA

Indirect_ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_detection Antibody Detection cluster_readout Signal Generation and Readout Coat Coat Plate with DNP-BSA Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 PrimaryAb Add Primary Antibody (Anti-DNP) Wash2->PrimaryAb Wash3 Wash PrimaryAb->Wash3 SecondaryAb Add HRP-conjugated Secondary Antibody Wash3->SecondaryAb Wash4 Wash SecondaryAb->Wash4 Substrate Add TMB Substrate Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

Caption: Step-by-step workflow for an indirect ELISA to detect anti-DNP antibodies.

Signaling Pathways

B Cell Activation by DNP-Protein Conjugate

The binding of a DNP-protein conjugate to the B cell receptor (BCR) on a DNP-specific B cell initiates a signaling cascade that leads to B cell activation, proliferation, and differentiation into antibody-producing plasma cells.

B_Cell_Activation cluster_receptor BCR Engagement cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response Antigen DNP-Protein Conjugate BCR B Cell Receptor (BCR) Antigen->BCR Cross-linking Lyn Lyn BCR->Lyn activates Syk Syk Lyn->Syk phosphorylates ITAMs recruits & activates PLCg2 PLCγ2 Syk->PLCg2 activates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Transcription Transcription Factor Activation (NF-κB, NFAT) Ca_release->Transcription PKC->Transcription Activation B Cell Activation, Proliferation, and Differentiation Transcription->Activation Antibody Anti-DNP Antibody Production Activation->Antibody

Caption: B cell activation signaling pathway initiated by a DNP-protein conjugate.

Mast Cell Degranulation via FcεRI Cross-linking

In allergic responses, IgE antibodies specific for the DNP hapten bind to the high-affinity IgE receptor (FcεRI) on the surface of mast cells. Subsequent exposure to a DNP-protein conjugate cross-links these IgE-FcεRI complexes, triggering a signaling cascade that results in the release of inflammatory mediators.

Mast_Cell_Degranulation cluster_receptor FcεRI Cross-linking cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response Antigen DNP-Protein Conjugate IgE Anti-DNP IgE Antigen->IgE FcERI FcεRI Receptor Antigen->FcERI cross-links IgE->FcERI binds Lyn Lyn FcERI->Lyn activates Syk Syk Lyn->Syk phosphorylates ITAMs recruits & activates LAT LAT Syk->LAT phosphorylates PLCg PLCγ LAT->PLCg activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation Ca_release->Degranulation PKC->Degranulation Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators

Caption: Mast cell degranulation pathway triggered by DNP-antigen complex.

References

DNP-PEG6-acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and a common application of DNP-PEG6-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery systems, and various research applications.

Core Properties of this compound

This compound is a versatile molecule featuring a 2,4-dinitrophenyl (DNP) group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid. The DNP moiety allows for detection and purification, while the PEG spacer enhances aqueous solubility and reduces steric hindrance. The carboxylic acid provides a reactive handle for covalent attachment to primary amine groups on biomolecules.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Weight 519.5 g/mol [1][2]
Chemical Formula C₂₁H₃₃N₃O₁₂[1]
Purity Typically ≥95%[1]
Storage Condition -20°C, desiccated[1]

Experimental Protocol: Amine Conjugation via EDC/NHS Chemistry

The terminal carboxylic acid of this compound can be conjugated to primary amines (e.g., on proteins, antibodies, or peptides) through the formation of a stable amide bond. A common and efficient method involves a two-step process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials Required:
  • This compound

  • Amine-containing molecule (e.g., protein)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Detailed Methodology:
  • Reagent Preparation :

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare the amine-containing molecule in the Coupling Buffer.

  • Activation of this compound :

    • Dissolve this compound in Activation Buffer.

    • Add EDC and NHS to the this compound solution. A typical molar ratio is 1:2:4 (this compound:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate. The activation reaction is most efficient at a pH between 4.5 and 7.2.

  • Conjugation to the Amine-Containing Molecule :

    • Add the activated DNP-PEG6-NHS ester solution to the solution of the amine-containing molecule.

    • The reaction of the NHS-activated molecule with primary amines is most efficient at a pH of 7-8.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction :

    • Add Quenching Buffer to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS-ester and reacting with any remaining EDC.

  • Purification of the Conjugate :

    • Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method to isolate the DNP-PEG6-conjugated molecule.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioconjugation of an amine-containing molecule with this compound using EDC/NHS chemistry.

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_purification Purification DNP_PEG_Acid This compound Activated_Ester DNP-PEG6-NHS Ester DNP_PEG_Acid->Activated_Ester Incubate 15-30 min EDC_NHS EDC + NHS EDC_NHS->Activated_Ester Conjugate DNP-PEG6-Conjugate Activated_Ester->Conjugate Incubate 2 hrs Amine_Molecule Amine-Containing Molecule (e.g., Protein) Amine_Molecule->Conjugate Purified_Product Purified DNP-PEG6-Conjugate Conjugate->Purified_Product Dialysis or SEC

Caption: Bioconjugation workflow for this compound.

References

The DNP Group in DNP-PEG6-acid: A Technical Guide to its Function and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions of the 2,4-Dinitrophenyl (DNP) group within the DNP-PEG6-acid molecule. This guide provides a comprehensive overview of its applications, particularly in immunology and targeted protein degradation, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological and experimental workflows.

Molecular Structure and Core Components

This compound is a heterobifunctional molecule comprised of three key moieties:

  • The DNP Group (2,4-Dinitrophenyl): This aromatic compound is the primary functional component, acting as a potent hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.

  • The PEG6 Linker (Hexaethylene Glycol): This hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the entire molecule. The length of the PEG linker can be critical in specific applications, such as in the design of Proteolysis Targeting Chimeras (PROTACs), by providing the necessary spatial orientation for biological activity.

  • The Carboxylic Acid Group (-COOH): This terminal reactive group enables the covalent conjugation of this compound to other molecules, typically those containing primary amine groups (-NH2), through the formation of a stable amide bond. This allows for the labeling of proteins, peptides, and other biomolecules with the DNP hapten.

The DNP Group as a Hapten: Eliciting a Targeted Immune Response

The most prominent function of the DNP group is its role as a hapten in immunology. When conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) and introduced into an animal model, it stimulates a robust production of antibodies specifically recognizing the DNP moiety. This property makes DNP-conjugates invaluable tools for:

  • Studying Immune Responses: DNP-protein conjugates serve as model antigens to investigate the mechanisms of antibody production, affinity maturation, and immunological memory.

  • Generating High-Affinity Antibodies: The strong immunogenicity of the DNP group allows for the reliable production of monoclonal and polyclonal antibodies with high affinity and specificity for DNP. These anti-DNP antibodies are widely used as research reagents.

  • Immunoassay Controls: Since DNP is not naturally found in biological tissues, anti-DNP antibodies are excellent isotype controls in various immunoassays, helping to establish baseline readings and ensure the specificity of the experimental results.

  • Biotin-Free Detection Systems: The high-affinity interaction between DNP and anti-DNP antibodies provides a sensitive detection system that can be used as an alternative to biotin-streptavidin systems in applications where endogenous biotin (B1667282) may cause background interference.

Quantitative Data: Binding Affinity of Anti-DNP Antibodies

The interaction between the DNP hapten and its corresponding antibody is characterized by high affinity. The binding affinity can be expressed by the association constant (Ka) or the dissociation constant (Kd). While the precise affinity can vary depending on the specific antibody clone, the host species, and the molecular context of the DNP group, the literature provides thermodynamic data that underscores the strength of this interaction.

ParameterValueCompoundAntibody Source
Enthalpy Change (ΔH)-13.9 kcal/mol2,4-dinitrophenyl-L-lysineRabbit anti-DNP
Enthalpy Change (ΔH)-14.8 kcal/mol2,4-dinitrophenyl-L-lysineGoat anti-DNP
Enthalpy Change (ΔH)-8.7 kcal/mol2,4-dinitrophenyl-L-lysineGuinea Pig anti-DNP
Affinity Constant (K₀)Increased ~100-fold over 5 weeksε-DNP-lysineRabbit anti-DNP-BGG

Note: The affinity of anti-DNP antibodies undergoes maturation over the course of an immune response, leading to a significant increase in the association constant (K₀) over time. The negative enthalpy changes indicate that the binding is an exothermic process.

The DNP Group in Targeted Protein Degradation: PROTAC Technology

A novel application for molecules like this compound is in the field of targeted protein degradation, specifically in the design of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (Protein of Interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The PROTAC brings the POI and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

In this context, the this compound can serve as a component of the PROTAC linker. The DNP group itself is not the active component for binding the target or the E3 ligase but can be a part of the chemical scaffold used to connect the two active ligands. The PEG6 portion of the molecule provides the necessary spacing and flexibility for the formation of a stable ternary complex (POI-PROTAC-E3 ligase).

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC DNP-PEG-based PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC mechanism of action.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Anti-DNP Antibodies

This protocol describes a standard indirect ELISA to detect and quantify anti-DNP antibodies in a sample, such as serum from an immunized animal.

Materials:

  • DNP-BSA conjugate (or another DNP-protein conjugate)

  • 96-well ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)

  • Serum samples (and negative control serum)

  • Anti-species IgG secondary antibody conjugated to an enzyme (e.g., HRP or AP)

  • Substrate for the enzyme (e.g., TMB for HRP, pNPP for AP)

  • Stop Solution (e.g., 2M H₂SO₄ for HRP)

  • Plate reader

Procedure:

  • Coating: Dilute the DNP-BSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Prepare serial dilutions of the serum samples in Blocking Buffer. Add 100 µL of each dilution to the wells. Include a negative control serum. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step five times.

  • Substrate Development: Add 100 µL of the appropriate substrate to each well. Incubate in the dark at room temperature until color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50-100 µL of Stop Solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB with H₂SO₄).

Flow Cytometry for Detection of DNP-Labeled Cells

This protocol outlines a general procedure for staining cells with a DNP-conjugated molecule (using this compound's carboxylic acid to label a cell surface protein) and detecting them with a fluorescently labeled anti-DNP antibody.

Materials:

  • Cells of interest

  • This compound conjugated to a cell-binding molecule (e.g., an antibody)

  • FACS Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated anti-DNP antibody (e.g., FITC-anti-DNP)

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash them with cold FACS Buffer. Resuspend the cells to a concentration of 1x10⁶ cells/mL in FACS Buffer.

  • Staining: Add the DNP-conjugated cell-binding molecule to the cell suspension at a predetermined optimal concentration. Incubate for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with 1 mL of cold FACS Buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Secondary Staining: Resuspend the cell pellet in 100 µL of FACS Buffer containing the fluorochrome-conjugated anti-DNP antibody at its optimal dilution. As a control, stain a separate aliquot of cells with an equivalent concentration of a fluorochrome-conjugated isotype control antibody.

  • Incubation: Incubate for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with 1 mL of cold FACS Buffer.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS Buffer.

  • Analysis: Analyze the cells on a flow cytometer, gating on the cell population of interest and measuring the fluorescence intensity in the appropriate channel.

Experimental Workflow: Immunization and Antibody Titer Assessment

Immunization_Workflow cluster_0 Immunization Phase cluster_1 Analysis Phase Conjugation Conjugate this compound to Carrier Protein (e.g., KLH) Immunization Immunize Animal Model (e.g., Mouse or Rabbit) with DNP-KLH + Adjuvant Conjugation->Immunization Booster Administer Booster Injections (e.g., at week 2 and 4) Immunization->Booster Bleeding Collect Blood Samples (Pre-immune and Post-immunization) Booster->Bleeding Serum Isolate Serum Bleeding->Serum ELISA Perform Anti-DNP ELISA to Determine Antibody Titer Serum->ELISA

Workflow for generating and titering anti-DNP antibodies.

Conclusion

The DNP group in this compound is a versatile and powerful tool for researchers in immunology and drug discovery. Its primary function as a hapten allows for the robust generation of specific antibodies and the development of sensitive immunoassays. Furthermore, its incorporation into bifunctional molecules like PROTACs highlights its utility in the expanding field of targeted protein degradation. The combination of the DNP hapten, a flexible PEG linker, and a reactive carboxylic acid group makes this compound a valuable reagent for labeling biomolecules and probing complex biological systems.

The Role of the PEG6 Linker in Enhancing the Aqueous Solubility of DNP-PEG6-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal role of the hexanoyl polyethylene (B3416737) glycol (PEG6) linker in modulating the solubility of 2,4-dinitrophenyl (DNP)-PEG6-acid. Understanding the physicochemical properties imparted by PEGylation is crucial for the application of this molecule in various research and drug development contexts, including its use as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to PEGylation and Solubility

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely employed strategy in pharmaceutical sciences to enhance the aqueous solubility, stability, and pharmacokinetic profile of small molecules and biologics.[1] The inherent hydrophilicity of the repeating ethylene (B1197577) glycol units of the PEG chain increases the overall polarity of the conjugate, thereby improving its solubility in aqueous media.[1][2]

DNP-PEG6-acid is a chemical compound that incorporates a DNP group, a hydrophilic PEG6 linker, and a terminal carboxylic acid.[2] The DNP moiety serves as a versatile hapten for immunological studies and as a component in the design of various chemical probes. The carboxylic acid allows for conjugation to other molecules, such as primary amines, through amide bond formation.[2] The PEG6 linker plays a critical role in bridging these functionalities while significantly influencing the compound's physical properties.

The Impact of the PEG6 Linker on this compound Solubility

The primary function of the PEG6 linker in this compound is to increase its water solubility.[2] The dinitrophenyl group is inherently hydrophobic, which can limit the utility of DNP-containing compounds in biological assays and aqueous formulations. The incorporation of a six-unit polyethylene glycol chain introduces a highly hydrophilic segment into the molecule, effectively counteracting the hydrophobicity of the DNP moiety. This enhanced solubility is critical for its application in biological systems, ensuring that the molecule remains in solution to interact with its intended targets.

Table 1: Physicochemical Properties of this compound and a Non-PEGylated Analogue

PropertyThis compound2,4-Dinitrophenylacetic acidReference(s)
Molecular Weight 519.5 g/mol 226.14 g/mol [2][3]
Molecular Formula C21H33N3O12C8H6N2O6[2][3]
Solubility Enhanced aqueous solubility due to PEG linkerSparingly soluble in water[2][4]

Experimental Protocol for Solubility Determination

While a specific, validated protocol for determining the solubility of this compound is not published, a standard and widely accepted method for small molecules is the shake-flask method .[5][6][7] This thermodynamic solubility assay provides the equilibrium solubility of a compound in a given solvent.

Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., phosphate-buffered saline, pH 7.4). The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified.[6][7]

Materials
  • This compound (solid)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a precise volume of the solvent (e.g., 1 mL of PBS). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 72 hours).[6][7]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. To ensure complete removal of undissolved solids, centrifuge the supernatant at a high speed (e.g., 10,000 x g for 15 minutes) and/or filter it through a syringe filter.[5]

  • Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical method. HPLC with UV detection is a common and accurate method. The absorbance can be compared to the calibration curve to determine the concentration.

  • Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specified solvent at the given temperature. The results are typically expressed in mg/mL or molarity (e.g., mM).

Role in PROTAC Development and Signaling Pathways

This compound is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8][] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[10][11]

The this compound can be incorporated as part of the linker connecting the POI-binding ligand and the E3 ligase-binding ligand. The PEG component of the linker is crucial for enhancing the solubility and optimizing the pharmacokinetic properties of the entire PROTAC molecule.[1] The terminal carboxylic acid of this compound provides a convenient handle for conjugation to an amine-containing E3 ligase ligand or POI ligand.

Mechanism of PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC is a catalytic process that hijacks the cell's natural ubiquitin-proteasome system.[11]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Recycled_PROTAC PROTAC (Recycled) Ternary->Recycled_PROTAC Release Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded Recycled_PROTAC->Ternary

Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Design and Evaluation

The development of a novel PROTAC involves a systematic workflow from initial design to cellular and in vivo validation.

PROTAC_Workflow cluster_Design 1. Design & Synthesis cluster_InVitro 2. In Vitro Evaluation cluster_Cellular 3. Cellular Assays cluster_InVivo 4. In Vivo Studies Design PROTAC Design (POI Ligand, E3 Ligand, Linker) Synthesis Chemical Synthesis Design->Synthesis Binding Binding Assays (to POI and E3 Ligase) Synthesis->Binding Ternary_Formation Ternary Complex Formation Assay Binding->Ternary_Formation Degradation Target Protein Degradation (e.g., Western Blot, Proteomics) Ternary_Formation->Degradation Cell_Viability Cell Viability/Phenotypic Assays Degradation->Cell_Viability PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Cell_Viability->PK_PD Efficacy In Vivo Efficacy Studies (e.g., Xenograft Models) PK_PD->Efficacy

A typical workflow for the design and evaluation of PROTACs.

Conclusion

The PEG6 linker is an integral component of this compound, conferring enhanced aqueous solubility that is essential for its utility in biological research and as a component in the development of complex molecules like PROTACs. While quantitative solubility data requires experimental determination, the qualitative improvement is well-established. The principles of PEGylation and its impact on solubility are fundamental concepts for researchers and drug development professionals working with this and similar PEGylated compounds. The provided experimental framework for solubility determination and the visualization of the PROTAC mechanism and workflow offer a comprehensive guide for the application of this compound in advanced therapeutic modalities.

References

A Technical Guide to DNP-PEG6-acid: Suppliers, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of DNP-PEG6-acid, a versatile bifunctional linker used in biomedical research and drug development. Below you will find detailed information on suppliers, key chemical properties, and experimental protocols for its application in bioconjugation and immunotherapy research.

This compound: Supplier and Catalog Information

This compound is commercially available from several suppliers. The following table summarizes the key quantitative data for easy comparison.

SupplierCatalog NumberMolecular Weight ( g/mol )PurityStorage Conditions
BroadPharm BP-20562519.5>98%-20°C
AxisPharm AP12228519.5>95%-20°C
MedchemExpress HY-136563519.5>98%-20°C (in solvent)
Shaanxi XinYanBiomedical Technology Y-PE-2149519.5>95%-20°C

Core Concepts and Applications

This compound is a molecule that incorporates three key functional components:

  • A Dinitrophenyl (DNP) group: The DNP group acts as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. Specifically, it is recognized by endogenous anti-DNP antibodies present in human serum.

  • A Polyethylene Glycol (PEG) spacer (PEG6): The six-unit PEG linker is a hydrophilic spacer that improves the solubility and pharmacokinetic properties of the conjugated molecule. It also provides flexibility and reduces steric hindrance.

  • A terminal carboxylic acid: This functional group allows for the covalent conjugation of this compound to primary amines on target molecules, such as proteins, peptides, or small molecule drugs, through the formation of a stable amide bond.

A primary application of this compound is in the development of synthetic immunotherapeutics . By conjugating this compound to a molecule that selectively binds to the surface of a pathogen or a cancer cell, researchers can "tag" these targets for recognition and destruction by the host's immune system. This approach leverages the pre-existing pool of anti-DNP antibodies to trigger an immune response against the targeted cells.

Experimental Protocol: Conjugation of this compound to an Amine-Containing Molecule

The following protocol is adapted from the methods described in "Synthetic Immunotherapeutics against Gram-negative Pathogens" by Feigman et al., which details the conjugation of a DNP-PEG linker to the antibiotic Polymyxin B (PMB).[1] This serves as a representative protocol for conjugating this compound to a molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., Polymyxin B sulfate)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Dimethylformamide (DMF)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

  • Dissolution: Dissolve the amine-containing molecule (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

  • Addition of Reagents: Add DIPEA (4 equivalents) to the solution, followed by the addition of PyBOP (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by analytical RP-HPLC to confirm the formation of the desired conjugate.

  • Purification: Upon completion, purify the reaction mixture using preparative RP-HPLC to isolate the DNP-PEG6-conjugated product.

  • Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and analytical RP-HPLC.

Visualizing the Workflow and Signaling Pathway

The following diagrams, created using the DOT language, illustrate the experimental workflow for creating a synthetic immunotherapeutic agent and the conceptual signaling pathway for antibody recruitment.

Experimental Workflow: Synthesis of a DNP-Tagged Immunotherapeutic Agent

experimental_workflow cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis cluster_product Final Product DNP_PEG_Acid This compound Reaction_Vessel Reaction in DMF with DIPEA and PyBOP (12-16 hours) DNP_PEG_Acid->Reaction_Vessel Target_Molecule Amine-Containing Target Molecule (e.g., Polymyxin B) Target_Molecule->Reaction_Vessel Purification RP-HPLC Purification Reaction_Vessel->Purification Analysis Mass Spectrometry & Analytical HPLC Purification->Analysis Final_Product DNP-Tagged Immunotherapeutic Agent Analysis->Final_Product

Caption: A flowchart illustrating the key steps in the synthesis of a DNP-tagged immunotherapeutic agent.

Signaling Pathway: Hapten-Mediated Antibody Recruitment and Immune Activation

signaling_pathway cluster_targeting Target Recognition cluster_recruitment Antibody Recruitment cluster_response Immune Response DNP_Agent DNP-Tagged Agent Pathogen Pathogen / Cancer Cell DNP_Agent->Pathogen Binds to Target Tagged_Pathogen DNP-Tagged Target Anti_DNP_Ab Endogenous Anti-DNP Antibody Tagged_Pathogen->Anti_DNP_Ab Recruits Antibody Immune_Complex Immune Complex Formation Anti_DNP_Ab->Immune_Complex Immune_Cell Immune Effector Cell (e.g., Macrophage) Immune_Complex->Immune_Cell Fc Receptor Binding Immune_Response Phagocytosis / Cell Lysis Immune_Cell->Immune_Response

References

An In-depth Technical Guide to the Storage and Stability of DNP-PEG6-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of DNP-PEG6-acid, a bifunctional molecule increasingly utilized in bioconjugation, drug delivery systems, and immunoassays. Adherence to these guidelines is crucial for ensuring the compound's integrity, maximizing its shelf-life, and obtaining reliable and reproducible experimental results.

Introduction to this compound

This compound is a versatile chemical linker composed of three key functional components:

  • A Dinitrophenyl (DNP) Group: A well-known hapten used for immunological detection and as a quencher in fluorescence resonance energy transfer (FRET) applications.[][2]

  • A Six-Unit Polyethylene Glycol (PEG) Spacer: A hydrophilic and flexible linker that enhances the solubility of the molecule in aqueous media and provides spatial separation between the DNP group and the terminal carboxylic acid.[][2][3]

  • A Terminal Carboxylic Acid: A reactive group that can be readily conjugated to primary amines on proteins, peptides, or other molecules through the formation of stable amide bonds, typically facilitated by carbodiimide (B86325) chemistry (e.g., EDC, DCC).

The unique combination of these functionalities makes this compound a valuable tool in various research and development applications.

Recommended Storage and Handling

Proper storage and handling are paramount to prevent the degradation of this compound. The following table summarizes the recommended conditions based on available product datasheets and the known properties of its constituent parts.

ParameterRecommendationRationale & Key Considerations
Storage Temperature (Solid) -20°C To minimize thermal degradation and maintain long-term stability.
Storage Temperature (In Solution) -20°C for short-term (1 month); -80°C for long-term (6 months) For solutions in anhydrous solvents. Minimize freeze-thaw cycles. Protect from light.
Light Exposure Minimize light exposure; store in an amber vial or dark container. The DNP group is susceptible to decomposition by UV radiation, particularly in alkaline solutions.
Moisture/Humidity Store in a desiccated environment. PEG compounds are generally hygroscopic. Moisture can lead to hydrolysis and degradation. Always allow the vial to come to room temperature before opening to prevent condensation.
Inert Atmosphere Restore under an inert atmosphere (e.g., argon or nitrogen). While not always mandatory for the solid, it is good practice, especially for long-term storage, to prevent oxidative degradation.
Shipping Conditions Ambient Temperature The compound is considered stable for short durations at ambient temperature. Upon receipt, it should be stored at the recommended -20°C.

Stability Profile

The overall stability of this compound is influenced by the chemical properties of the DNP group, the PEG linker, and the carboxylic acid.

Chemical Stability

This compound is generally stable under the recommended storage conditions. However, it is incompatible with certain chemical environments:

Incompatible MaterialsPotential Degradation Pathway
Strong Oxidizing Agents Oxidation of the PEG chain or the DNP group.
Strong Reducing Agents Reduction of the nitro groups on the DNP moiety.
Strong Acids and Alkalis Can catalyze the hydrolysis of the ether linkages in the PEG chain, although this is generally slow. Alkaline conditions can also promote the decomposition of the DNP group when exposed to UV light.
Stability in Solution

For experimental use, this compound is typically dissolved in an organic solvent.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Methylene Chloride

  • Acetonitrile

Guidelines for Preparing and Storing Stock Solutions:

  • Use anhydrous (dry) solvents to minimize moisture-related degradation.

  • Prepare fresh solutions for conjugation reactions whenever possible.

  • If storage is necessary, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light.

Experimental Protocols

While specific stability testing data for this compound is not publicly available, the following are example protocols for its handling in a typical conjugation reaction and for conducting a basic photostability test, based on established methodologies.

General Protocol for Amine Conjugation

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Equilibrate this compound and other reagents to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Dissolve the amine-containing molecule in the Reaction Buffer.

  • In a separate tube, dissolve this compound in Activation Buffer.

  • Add a molar excess of EDC and NHS to the this compound solution to activate the carboxylic acid. Allow this reaction to proceed for 15-30 minutes at room temperature.

  • Add the activated this compound solution to the solution of the amine-containing molecule.

  • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the Quenching Buffer to consume any unreacted NHS esters.

  • Purify the conjugate using appropriate methods (e.g., dialysis, size exclusion chromatography).

Example Protocol for Photostability Assessment

This protocol is a simplified approach based on the ICH Q1B guidelines to assess the photostability of this compound in solution.

Materials:

  • This compound

  • Anhydrous DMSO

  • Calibrated photostability chamber with a light source emitting both UV and visible light.

  • Amber and clear glass vials

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO at a known concentration.

  • Aliquot the solution into three sets of vials:

    • Set A (Light Exposed): Clear glass vials.

    • Set B (Dark Control): Amber glass vials, wrapped in aluminum foil.

    • Set C (Initial Timepoint): For immediate analysis.

  • Place Set A and Set B in the photostability chamber.

  • Expose the samples to a standardized light dose (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH guidelines).

  • Maintain a constant temperature inside the chamber to isolate the effects of light from thermal degradation.

  • At predetermined time points, withdraw samples from Set A and Set B.

  • Analyze the samples from all three sets by reverse-phase HPLC, monitoring the peak area of the parent this compound molecule.

  • Compare the chromatograms of the light-exposed samples to the dark control and the initial timepoint to identify any new degradation peaks and to quantify the loss of the parent compound.

Visualizations

Chemical Structure and Functional Groups

G cluster_DNP Dinitrophenyl (DNP) Group cluster_PEG PEG6 Linker cluster_Acid Carboxylic Acid DNP DNP PEG -(CH2CH2O)6- DNP->PEG Amine Linkage Acid -COOH PEG->Acid Ether Linkage

Caption: Functional components of this compound.

Recommended Handling and Storage Workflow

G start Receive this compound storage Store at -20°C in a desiccator away from light start->storage prep Prepare for Use storage->prep equilibrate Equilibrate vial to room temperature before opening prep->equilibrate dissolve Dissolve in anhydrous solvent (e.g., DMSO, DMF) equilibrate->dissolve store_solution Store stock solution? dissolve->store_solution use Use immediately in experiment store_solution->use No aliquot Aliquot into smaller volumes store_solution->aliquot Yes freeze Store at -20°C (short-term) or -80°C (long-term) aliquot->freeze

Caption: Workflow for handling and storing this compound.

Logical Relationship of Stability Factors

G cluster_factors Degradation Factors cluster_mitigation Mitigation Strategies compound This compound Integrity Temp High Temperature Temp->compound Light UV Light Light->compound Moisture Moisture Moisture->compound Oxidants Oxidizing Agents Oxidants->compound Storage Freeze (-20°C) Storage->Temp Packaging Amber Vial / Dark Packaging->Light Handling Desiccate / Inert Gas Handling->Moisture Chemical Avoid Incompatibles Chemical->Oxidants

Caption: Factors affecting this compound stability.

References

Technical Guide: Safety and Handling of DNP-PEG6-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for DNP-PEG6-acid, a polyethylene (B3416737) glycol (PEG) linker containing a dinitrophenyl (DNP) group and a carboxylic acid. This document is intended to provide researchers, scientists, and drug development professionals with the necessary information for the safe handling, storage, and disposal of this compound.

Chemical Identification and Physical Properties

This compound is a complex organic molecule utilized in various biochemical applications, including as a linker in the development of antibody-drug conjugates and other targeted therapies. The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous media.[1][2][3]

Identifier Value
Product Name This compound
Synonyms This compound
Molecular Formula C21H33N3O12
Molecular Weight 519.5 g/mol
CAS Number Not available

A comprehensive search did not yield specific quantitative data for physical properties such as melting point, boiling point, or precise solubility values.

Hazard Identification and Classification

According to the Safety Data Sheet provided by DC Chemicals, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Source: DC Chemicals Safety Data Sheet[4]

GHS Pictograms:

  • Health Hazard: For substances that are harmful, irritant, or sensitizing.

  • Environmental Hazard: For substances that are toxic to aquatic life.

Toxicological Information

While specific lethal dose (LD50) and lethal concentration (LC50) values for this compound are not publicly available, the GHS classification provides a clear indication of its toxicological profile.

Toxicity Endpoint Classification Description
Acute Oral Toxicity Category 4Harmful if swallowed. Ingestion may cause adverse health effects.
Acute Aquatic Toxicity Category 1The substance is very toxic to aquatic organisms.
Chronic Aquatic Toxicity Category 1The substance is very toxic to aquatic life with long-lasting effects.

Source: DC Chemicals Safety Data Sheet[4]

Experimental Protocols

The following are summaries of the standardized experimental protocols that are typically used to determine the acute oral and aquatic toxicity of chemical substances. These are based on the Organization for Economic Co-operation and Development (OECD) guidelines.

Acute Oral Toxicity - OECD Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally.

Methodology:

  • Test Animals: Typically, a single sex of rodent (e.g., rats or mice) is used.

  • Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature and humidity. They are fasted before the administration of the test substance.

  • Dose Administration: The substance is administered in a single oral dose via gavage.

  • Dose Levels: A stepwise procedure is used with a set of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is selected based on a sighting study.

  • Observation Period: Animals are observed for a period of at least 14 days. Observations include mortality, clinical signs of toxicity, and changes in body weight.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

Workflow for Acute Oral Toxicity Testing (OECD 420):

cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_obs Observation Phase cluster_analysis Data Analysis SightingStudy Sighting Study to Determine Starting Dose AnimalPrep Animal Preparation (Fasting) SightingStudy->AnimalPrep Dosing Single Oral Gavage Administration AnimalPrep->Dosing Observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy Classification GHS Classification Necropsy->Classification

Caption: Workflow for OECD 420 Acute Oral Toxicity Test.

Acute Aquatic Toxicity - OECD Guideline 203 (Fish, Acute Toxicity Test)

This test is performed to determine the concentration of a substance that is lethal to fish over a short exposure period.

Methodology:

  • Test Organism: A standard fish species, such as Zebrafish (Danio rerio), is used.

  • Test Conditions: Fish are exposed to the test substance in a static or semi-static system for 96 hours.

  • Concentrations: A range of at least five concentrations of the test substance is prepared in a geometric series. A control group with no test substance is also included.

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The concentration that is lethal to 50% of the test organisms (LC50) is determined.

Workflow for Acute Aquatic Toxicity Testing (OECD 203):

cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_obs Observation Phase cluster_analysis Data Analysis RangeFinding Range-Finding Test TestSolutions Preparation of Test Concentrations RangeFinding->TestSolutions Exposure 96-Hour Exposure of Fish TestSolutions->Exposure MortalityChecks Mortality Checks at 24, 48, 72, 96 hours Exposure->MortalityChecks LC50 Calculation of LC50 Value MortalityChecks->LC50

Caption: Workflow for OECD 203 Fish Acute Toxicity Test.

Handling and Storage

Precautions for Safe Handling:

  • Avoid inhalation, and contact with eyes and skin.

  • Use only in areas with appropriate exhaust ventilation.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

Conditions for Safe Storage:

  • Keep container tightly sealed in a cool, well-ventilated area.

  • Store at -20°C.

  • Keep away from direct sunlight and sources of ignition.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: If breathed in, move person into fresh air.

  • Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.

Transport Information

This compound is not considered to be hazardous for transport according to DOT (US), IMDG, and IATA regulations.

This technical guide is intended to be a summary of available safety information. It is crucial to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to follow all institutional safety protocols.

References

A Technical Guide to the Use of DNP as a Hapten in Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Principle: Understanding Haptens and the DNP Model

In immunology, a hapten is a small molecule that is not immunogenic on its own. It can only elicit an immune response when it is attached to a larger carrier molecule, typically a protein. This hapten-carrier complex is then recognized as foreign by the immune system, leading to the production of antibodies and the activation of T-cells. The 2,4-Dinitrophenyl (DNP) group is a classic and widely used hapten in research for several key reasons:

  • Strong Immunogenicity: When conjugated to a carrier protein, DNP stimulates a robust and reproducible immune response.[1]

  • Exogenous Nature: DNP is not naturally found in biological tissues, which makes it an ideal model antigen for controlled experiments and as a non-targeting isotype control in various assays.[2]

  • Versatility: DNP can be easily conjugated to a variety of carrier molecules and is used in a wide range of applications, from studying fundamental immune responses to developing immunoassays.[3][4]

The fundamental principle involves immunizing a host animal (commonly a mouse) with a DNP-carrier conjugate. The host's immune system recognizes both the DNP hapten and epitopes on the carrier protein. B-cells with B-cell receptors (BCRs) specific for DNP will bind the hapten, internalize the entire conjugate, process it, and present peptides from the carrier protein on their MHC class II molecules. These B-cells then receive help from T-helper cells that recognize the carrier peptides, leading to B-cell proliferation, differentiation, and the secretion of high-affinity anti-DNP antibodies.[5][6]

Key Applications of the DNP-Hapten System

The DNP model is a cornerstone of immunological research with diverse applications:

  • Studying Humoral Immunity: It is extensively used to investigate B-cell activation, antibody production, isotype switching, and affinity maturation.[3][6]

  • Model for Allergic and Hypersensitivity Responses: DNP, particularly in conjunction with IgE antibodies, is used to study the mechanisms of mast cell and basophil degranulation in allergic reactions.[7]

  • Immunoassay Development: DNP-based reagents are crucial for developing and validating immunoassays like ELISA, where anti-DNP antibodies can be used for detection or as controls.[3][8]

  • Evaluating Immunomodulators and Vaccines: The DNP-carrier system provides a reliable method to assess the efficacy of adjuvants and the potential immunotoxicity or immunosuppressive effects of new drug candidates.[1][3]

  • T-Cell Immunology: The system is also used to study T-cell activation, carrier-specific T-cell help, and delayed-type hypersensitivity (DTH) responses.[9][10]

Experimental Workflows and Protocols

Successful utilization of the DNP-hapten system relies on standardized experimental procedures. The following sections detail common protocols for hapten conjugation, immunization, and subsequent analysis of the immune response.

Diagram: General Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_in_vivo Phase 2: In Vivo cluster_in_vitro Phase 3: In Vitro Analysis a 1. DNP-Carrier Conjugation (e.g., DNP-KLH) b 2. Formulation with Adjuvant (e.g., CFA/IFA) a->b c 3. Immunization of Host (e.g., Mouse) b->c d 4. Booster Injections c->d e 5. Sample Collection (Serum, Spleen) d->e f 6a. Anti-DNP Antibody Quantification (ELISA) e->f g 6b. Lymphocyte Activation Assay (Proliferation, Cytokines) e->g G antigen DNP-Carrier Antigen bcr BCR Complex (IgM/IgD, Igα/Igβ) antigen->bcr Crosslinking src Src Family Kinases (Lyn, Fyn, Blk) bcr->src ITAM Phosphorylation syk Syk src->syk Recruitment & Activation signalosome Signalosome Formation (BLNK, CD19, Vav) syk->signalosome plcg2 PLCγ2 signalosome->plcg2 Activation pi3k PI3K signalosome->pi3k Activation dag DAG plcg2->dag ip3 IP3 plcg2->ip3 pkc PKCβ dag->pkc Activation ca Ca²⁺ Release ip3->ca nfkappab NF-κB Pathway pkc->nfkappab mapk MAPK Pathway (Erk, Jnk, p38) pkc->mapk nfat NFAT Pathway ca->nfat outcome Gene Transcription: Proliferation, Differentiation, Antibody Secretion nfkappab->outcome mapk->outcome nfat->outcome G apc APC (DNP-Specific B-Cell) presents Carrier Peptide mhc Peptide-MHC II tcr T-Cell Receptor (TCR) mhc->tcr Recognition cd4 CD4 mhc->cd4 lck Lck tcr->lck ITAM Phosphorylation zap70 ZAP-70 lck->zap70 Recruitment & Activation adaptors Adaptor Proteins (LAT, SLP-76) zap70->adaptors plcg1 PLCγ1 adaptors->plcg1 dag_ip3 DAG & IP3 Production plcg1->dag_ip3 pathways NF-κB, NFAT, AP-1 Activation dag_ip3->pathways costim CD40L (T-Cell) binds CD40 (B-Cell) pathways->costim cytokines Cytokine Secretion (IL-2, IL-4, IL-5) pathways->cytokines outcome T-Cell Proliferation & Provides 'Help' to B-Cell costim->outcome cytokines->outcome

References

PEGylation in Biological Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEGylation is the process of covalently or non-covalently attaching polyethylene (B3416737) glycol (PEG) polymer chains to another molecule, typically a drug or therapeutic protein.[1] Since its development in the 1970s, this technique has become a cornerstone in pharmaceutical development, significantly enhancing the therapeutic properties of biopharmaceuticals.[2][3] PEGylation can improve drug solubility, reduce dosage frequency, extend circulating life, increase stability, and protect from proteolytic degradation.[3][4] Furthermore, it can decrease the immunogenicity and antigenicity of the parent molecule. This guide provides an in-depth overview of the core principles, applications, and experimental considerations of PEGylation for researchers, scientists, and professionals in drug development.

Core Principles of PEGylation

PEG is a non-toxic, non-immunogenic, water-soluble polymer approved by the U.S. Food and Drug Administration (FDA) for use in various formulations. The covalent attachment of PEG to a biomolecule creates a hydrophilic shield around it. This "stealth effect" sterically hinders interactions with other molecules, which is the primary mechanism behind its therapeutic benefits.

Mechanism of Action:

  • Increased Hydrodynamic Size: The attached PEG chain increases the overall size of the molecule, preventing its rapid filtration by the kidneys, which significantly prolongs its circulation half-life.

  • Masking of Epitopes: The polymer chain can mask antigenic sites on the surface of proteins, reducing their recognition by the immune system and thereby lowering immunogenicity.

  • Protection from Degradation: The PEG shield limits access of proteolytic enzymes to the protein surface, enhancing its stability in vivo.

  • Improved Solubility: Being highly hydrophilic, PEG can increase the solubility of hydrophobic drugs and proteins.

PEGylation Chemistry: The strategies for PEGylation have evolved from non-specific methods to highly specific approaches.

  • First-Generation PEGylation: This involves the random attachment of linear PEG molecules to available functional groups on a protein, most commonly the primary amines of lysine (B10760008) residues. While effective, this often results in a heterogeneous mixture of products with varying degrees of PEGylation and positional isomers.

  • Second-Generation PEGylation: This focuses on site-specific conjugation to produce a more homogeneous product. This can be achieved by using larger, branched PEG structures to reduce the number of attachment sites needed or by targeting specific amino acid residues like cysteine, which is less abundant than lysine. Enzymatic methods have also been developed for precise, site-selective modification.

Key Applications and Quantitative Impact

PEGylation has been successfully applied to a wide range of therapeutics, including proteins, peptides, antibody fragments, and nanoparticles, leading to over 30 approved drugs in the clinic.

Improving Pharmacokinetics

One of the most significant advantages of PEGylation is the dramatic improvement in the pharmacokinetic profile of therapeutic agents. By increasing the half-life, PEGylation allows for reduced dosing frequency, which improves patient compliance and quality of life.

Therapeutic AgentPEG ConjugatePEG Size (kDa)Change in Half-lifeReference(s)
Interferon-αPegasys®, PegIntron®40 (branched), 12 (linear)5 to 10-fold increase vs. non-PEGylated form
Granulocyte Colony-Stimulating Factor (G-CSF)Neulasta® (Pegfilgrastim)20Half-life extended to 15-80 hours from 3-4 hours
Adenosine Deaminase (ADA)Adagen® (Pegademase Bovine)5Half-life extended to several days
L-asparaginaseOncaspar® (Pegaspargase)5~6-fold increase in plasma half-life
Reducing Immunogenicity

By masking antigenic epitopes, PEGylation is a powerful tool for reducing the immunogenicity of therapeutic proteins, which is particularly crucial for non-human derived enzymes or proteins administered chronically. However, the reduction in immunogenicity is not always predictable and must be evaluated on a case-by-case basis. In some instances, anti-PEG antibodies (APAs) can develop, leading to an "accelerated blood clearance" (ABC) phenomenon.

ProteinPEG Size (kDa)Administration RouteEffect on Immunogenicity in MiceReference(s)
Chicken IgY5 and 20i.v. and i.m.Inconsistent reduction; varied between mouse strains
Horse IgG5 and 20i.v. and i.m.Inconsistent reduction; varied between mouse strains
L-asparaginase5-Reduced hypersensitivity reactions in leukemia patients
Enhancing Drug Delivery with Nanoparticles

PEGylation is critical for the development of effective nanoparticle-based drug delivery systems. Coating nanoparticles with PEG creates a "stealth" effect that helps them evade the reticuloendothelial system (RES), prolonging their circulation time and allowing for passive targeting of tumors through the Enhanced Permeability and Retention (EPR) effect.

Nanoparticle SystemPEG Size (kDa)Effect on BiodistributionReference(s)
Gold Nanoparticles (10 nm)-PEGylation increased tumor uptake in a murine xenograft model.
Polyion Complex (PIC) Micelles2Prolonged circulation, reduced liver/spleen accumulation, increased tumor accumulation.
Organic Nanotubes (ONTs)-Reduced lung accumulation and prolonged blood circulation time (up to 24 hours).
Liposomes (Doxorubicin-loaded)-Up to an 8-fold increase in plasma half-life compared to non-PEGylated liposomes.

Experimental Protocols and Workflows

General Workflow for Protein PEGylation and Characterization

The process involves selecting a suitable activated PEG, performing the conjugation reaction, purifying the product, and characterizing the final conjugate to ensure quality and consistency.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_process Processing & Analysis Protein Target Protein Reaction PEGylation Reaction (Controlled pH, Temp) Protein->Reaction ActivatePEG Activated PEG (e.g., NHS-Ester) ActivatePEG->Reaction Purification Purification (IEX, SEC) Reaction->Purification Crude Mixture Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization Purified Fractions FinalProduct PEGylated Protein Characterization->FinalProduct Verified Product

Caption: General workflow for the synthesis and analysis of a PEGylated protein.

Protocol 1: Amine-Reactive PEGylation of a Protein

This protocol describes a common method for PEGylating a protein using an N-hydroxysuccinimide (NHS) ester-activated PEG, which targets primary amines (lysine residues and the N-terminus).

Materials:

  • Target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Amine-free buffers are essential.

  • mPEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl ester).

  • Reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography).

Methodology:

  • Protein Preparation: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in the reaction buffer. A 5 to 20-fold molar excess of PEG to protein is a common starting point.

  • Conjugation Reaction: Add the dissolved PEG reagent to the protein solution. Gently mix and allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C. Reaction conditions (pH, temperature, time, and molar ratio) should be optimized for each specific protein.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM. This will hydrolyze any unreacted PEG-NHS ester.

  • Purification: Separate the PEGylated protein from unreacted PEG and protein using chromatography. Size Exclusion Chromatography (SEC) is effective for separating based on size, while Ion Exchange Chromatography (IEX) can separate species based on the number of attached PEG chains (as PEGylation masks surface charges).

  • Characterization: Analyze the purified fractions to confirm successful conjugation and determine the degree of PEGylation.

Protocol 2: Characterization by SDS-PAGE and Mass Spectrometry

Characterization is crucial to confirm the identity, purity, and heterogeneity of the PEGylated product.

A. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

  • Prepare samples of the un-PEGylated protein (control), the reaction mixture, and the purified PEGylated fractions.

  • Run the samples on a polyacrylamide gel.

  • Stain the gel (e.g., with Coomassie Brilliant Blue).

  • Analysis: Successful PEGylation is indicated by a significant increase in the apparent molecular weight of the protein. A single, sharp band for the purified product suggests homogeneity, while a smear or multiple bands indicate a heterogeneous mixture of PEGylated species.

B. Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the exact molecular weight and degree of PEGylation.

  • Sample Preparation: Prepare the purified PEGylated protein in a volatile buffer compatible with MS.

  • Analysis Method:

    • MALDI-TOF MS: Provides the average molecular weight and can resolve different PEGylated species (mono-, di-, tri-PEGylated, etc.), appearing as a series of peaks separated by the mass of a single PEG chain.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Can be used to separate different PEGylated isomers before MS analysis, providing detailed information on the heterogeneity of the product.

  • Data Interpretation: The resulting mass spectrum will show a distribution of peaks. The mass difference between the native protein and the PEGylated species confirms the covalent attachment and allows for the calculation of the number of PEG chains attached.

Signaling Pathways and Logical Relationships

The "Stealth Effect" and Evasion of the Immune System

PEGylation helps nanoparticles and therapeutic proteins evade clearance by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen. This is achieved by reducing opsonization—the process where proteins (opsonins) in the blood plasma bind to foreign surfaces, marking them for phagocytosis.

Stealth_Effect cluster_native Unmodified Nanoparticle cluster_pegylated PEGylated Nanoparticle ('Stealth') NP Nanoparticle Opsonins Plasma Proteins (Opsonins) NP->Opsonins binds to Opsonization Opsonization NP->Opsonization Opsonins->Opsonization Macrophage Macrophage Uptake (Phagocytosis) Opsonization->Macrophage Clearance Rapid Clearance (Liver, Spleen) Macrophage->Clearance PEG_NP PEGylated Nanoparticle Reduced_Ops Reduced Opsonization PEG_NP->Reduced_Ops sterically hinders protein binding Evades Evades Macrophages Reduced_Ops->Evades Circulation Prolonged Circulation Evades->Circulation

Caption: PEGylation reduces opsonization, enabling nanoparticles to evade rapid clearance.

Decision Framework for PEGylation Strategy

Choosing the right PEGylation strategy depends on the therapeutic molecule and the desired outcome.

Decision_Tree cluster_choices cluster_outcomes Start Define Therapeutic Goal Q1 Homogeneous Product Required? Start->Q1 Q3 Maximize Half-Life? Start->Q3 Q2 Specific Site Available? Q1->Q2 Yes A2 Random PEGylation (e.g., Lysine) Q1->A2 No A1 Site-Specific PEGylation (e.g., Cysteine, Enzymatic) Q2->A1 Yes Q2->A2 No A3 Use Large, Branched PEG (>20 kDa) Q3->A3 Yes A4 Use Smaller PEG (<20 kDa) Q3->A4 No

Caption: A decision tree for selecting an appropriate PEGylation strategy.

Challenges and Future Perspectives

Despite its successes, PEGylation is not without challenges.

  • Anti-PEG Antibodies (APAs): A growing concern is the presence of pre-existing or treatment-induced anti-PEG antibodies in patients. These antibodies can bind to the PEG moiety, leading to accelerated clearance of the drug and, in some cases, hypersensitivity reactions.

  • Reduced Bioactivity: The steric hindrance from the PEG chain can sometimes interfere with the drug's binding to its target receptor, leading to reduced biological activity. This necessitates a careful balance between the extent of PEGylation and the preservation of function.

  • Manufacturing Complexity: Achieving batch-to-batch consistency, especially with first-generation random PEGylation methods, can be challenging.

Future innovations are focused on overcoming these limitations. The development of biodegradable or cleavable PEG linkers aims to mitigate concerns about long-term PEG accumulation in tissues. Furthermore, research into alternative polymers , such as polysarcosine or polyzwitterions, is underway to find substitutes that may offer similar benefits without the associated immunogenicity. Continued advances in site-specific conjugation techniques will enable the production of highly defined and homogeneous PEGylated therapeutics with optimized safety and efficacy profiles.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of DNP-PEG6-Acid to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of DNP-PEG6-acid to a molecule containing a primary amine. This procedure is widely applicable in bioconjugation, drug delivery, and various research applications where the introduction of a dinitrophenyl (DNP) hapten via a flexible polyethylene (B3416737) glycol (PEG) spacer is desired. The DNP group is a commonly used hapten for immunological studies and affinity tagging.[1] The PEG linker enhances the solubility and bioavailability of the conjugated molecule.[1][2]

The protocol described herein utilizes the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid of this compound and a primary amine.[3][4] This two-step reaction involves the activation of the carboxylic acid with EDC and NHS to form a more stable NHS ester, which then readily reacts with a primary amine at a physiological to slightly basic pH.

Materials and Methods

Reagents and Buffers
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5. Avoid buffers containing primary amines like Tris.

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5, or 1 M Tris-HCl, pH 8.5.

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: Size-exclusion chromatography (SEC), Reversed-phase high-performance liquid chromatography (RP-HPLC), or dialysis/ultrafiltration equipment.

Equipment
  • Reaction vials

  • Magnetic stirrer and stir bars

  • pH meter

  • Standard laboratory glassware

  • Analytical balance

  • Purification system (e.g., HPLC, FPLC)

Experimental Protocol

This protocol is a general guideline and may require optimization for specific applications, particularly concerning the molar ratios of the reactants.

Step 1: Reagent Preparation
  • This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

  • Amine-containing Molecule Solution: Dissolve the amine-containing molecule in the appropriate Coupling Buffer at a concentration of 1-10 mg/mL.

  • EDC and NHS/sulfo-NHS Stock Solutions: Freshly prepare 10 mg/mL stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO, or directly in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.

Step 2: Activation of this compound
  • In a reaction vial, add the this compound stock solution.

  • Add Activation Buffer to the vial.

  • Add a 2 to 5-fold molar excess of EDC and NHS (or sulfo-NHS) relative to the this compound.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step forms the amine-reactive NHS ester of this compound.

Step 3: Conjugation to the Primary Amine
  • Add the amine-containing molecule solution to the activated this compound mixture. A typical starting point is a 1:1 to 1:5 molar ratio of the amine-containing molecule to the this compound.

  • Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer if necessary. The reaction of the NHS ester with the primary amine is most efficient at this pH range.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring. The optimal reaction time may vary depending on the specific reactants.

Step 4: Quenching the Reaction
  • To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

The purification method will depend on the properties of the final conjugate and the unreacted components.

  • Size-Exclusion Chromatography (SEC): This method is effective for separating the larger conjugate from smaller, unreacted molecules like this compound, EDC, and NHS.

  • Reversed-Phase HPLC (RP-HPLC): RP-HPLC can be used to purify the conjugate based on its hydrophobicity, which is a powerful technique for peptide and protein purification.

  • Dialysis or Ultrafiltration: For macromolecular conjugates (e.g., proteins), dialysis or ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane can effectively remove unreacted small molecules.

Step 6: Characterization

The successful conjugation can be confirmed by various analytical techniques, including:

  • UV-Vis Spectroscopy: To confirm the presence of the DNP group.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate.

  • HPLC Analysis: To assess the purity of the final product.

Quantitative Data Summary

The following table provides a summary of the typical reaction parameters for the EDC/NHS coupling of a PEG-acid to a primary amine. These values should be optimized for each specific conjugation reaction to achieve the desired degree of labeling and yield.

ParameterGeneral RangeRecommended Starting PointNotes
Molar Ratio (EDC:NHS:Acid) 2:2:1 to 5:5:12:2:1A molar excess of EDC and NHS ensures efficient activation of the carboxylic acid.
Molar Ratio (Amine:Activated Acid) 1:1 to 1:101:3The optimal ratio depends on the number of available amines and the desired degree of labeling.
Activation pH 4.5 - 6.05.5EDC/NHS activation is most efficient in a slightly acidic environment.
Conjugation pH 7.0 - 8.57.4The reaction of the NHS ester with the primary amine is favored at neutral to slightly basic pH.
Activation Time 15 - 30 minutes15 minutesAt room temperature.
Conjugation Time 2 hours - Overnight2 hoursAt room temperature, or overnight at 4°C.
Expected Yield >75%-Reported yields for similar PEGylation reactions are often high, but will vary based on the specific substrates and reaction conditions.

Experimental Workflow Diagram

experimental_workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Reaction Steps cluster_downstream Downstream Processing prep_dnp Prepare this compound Stock Solution activation Step 2: Activation (15-30 min, RT, pH 4.5-6.0) prep_dnp->activation prep_amine Prepare Amine-Molecule Solution conjugation Step 3: Conjugation (2h-Overnight, RT, pH 7.2-8.0) prep_amine->conjugation prep_edc_nhs Prepare Fresh EDC & NHS Solutions prep_edc_nhs->activation activation->conjugation Add Amine-Molecule Solution quenching Step 4: Quenching (15-30 min, RT) conjugation->quenching Add Quenching Solution purification Step 5: Purification (SEC, RP-HPLC, or Dialysis) quenching->purification characterization Step 6: Characterization (MS, HPLC, UV-Vis) purification->characterization

Caption: Experimental workflow for conjugating this compound to a primary amine.

Signaling Pathway Diagram (Chemical Reaction)

chemical_reaction dnp_peg_acid DNP-PEG6-COOH Carboxylic Acid activated_ester DNP-PEG6-NHS Activated NHS Ester dnp_peg_acid->activated_ester Activation (pH 4.5-6.0) edc_nhs EDC + NHS Activation Reagents edc_nhs->activated_ester final_conjugate DNP-PEG6-CONH-R Stable Amide Bond activated_ester->final_conjugate Conjugation (pH 7.2-8.0) primary_amine R-NH2 Primary Amine primary_amine->final_conjugate

Caption: Chemical pathway for EDC/NHS-mediated amide bond formation.

References

Application Notes and Protocols for Coupling DNP-PEG6-acid to Proteins using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent conjugation of DNP-PEG6-acid to primary amines on proteins utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This "zero-length" crosslinking method facilitates the formation of a stable amide bond between the carboxyl group of the this compound and a primary amine (e.g., the side chain of a lysine (B10760008) residue or the N-terminus) on the target protein, without the incorporation of any atoms from the crosslinking agents themselves.[1] The inclusion of NHS in the reaction scheme significantly enhances coupling efficiency by converting the highly reactive and unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester.[1][2][3][4] This two-step process allows for greater control over the conjugation reaction.

The DNP (dinitrophenyl) group is a widely used hapten for immunological studies, while the polyethylene (B3416737) glycol (PEG) spacer improves the solubility and biocompatibility of the resulting conjugate. This protocol is designed to be a starting point for researchers, and optimization of specific reaction parameters may be necessary to achieve the desired degree of labeling for a particular protein.

Reaction Mechanism

The EDC/NHS coupling reaction proceeds in two main steps:

  • Activation of the Carboxyl Group: EDC reacts with the carboxylic acid group of this compound to form a highly reactive and unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Amide Bond Formation: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with a primary amine on the protein to form a stable amide bond, releasing NHS.

EDC_NHS_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling DNP_PEG_COOH DNP-PEG6-COOH O_acylisourea O-acylisourea intermediate (unstable) DNP_PEG_COOH->O_acylisourea + EDC EDC EDC NHS_ester Amine-reactive NHS ester (semi-stable) O_acylisourea->NHS_ester + NHS NHS NHS Conjugate DNP-PEG6-Protein (stable amide bond) NHS_ester->Conjugate + Protein-NH2 Protein_NH2 Protein-NH2 Experimental_Workflow Start Start Prepare_Reagents Prepare Buffers and Reagents Start->Prepare_Reagents Activate_DNP Activate this compound with EDC and NHS Prepare_Reagents->Activate_DNP Incubate_Activation Incubate for 15-30 min at Room Temperature Activate_DNP->Incubate_Activation Add_Protein Add Protein Solution Incubate_Activation->Add_Protein Incubate_Conjugation Incubate for 2-4 hours at Room Temperature or 4°C Add_Protein->Incubate_Conjugation Quench Quench Reaction Incubate_Conjugation->Quench Purify Purify Conjugate Quench->Purify Characterize Characterize Conjugate Purify->Characterize End End Characterize->End

References

Application Notes: DNP-PEG6-acid for Antibody Labeling and Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG6-acid is a versatile reagent for the covalent labeling of antibodies and other proteins. This molecule incorporates a dinitrophenyl (DNP) hapten, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The DNP group serves as a highly specific epitope for anti-DNP antibodies, providing a sensitive and robust detection system analogous to the well-established biotin-streptavidin interaction.[1][2] The hydrophilic PEG6 spacer enhances the water solubility of the molecule and the resulting conjugate, while the terminal carboxylic acid allows for straightforward conjugation to primary amines (e.g., lysine (B10760008) residues) on the antibody surface via EDC/NHS chemistry.

This document provides detailed protocols for antibody labeling with this compound and its subsequent use in common immunoassays such as ELISA and Western blotting.

Key Features and Applications

  • Alternative to Biotin-Streptavidin Systems: The DNP-hapten system offers a reliable alternative to biotin-streptavidin, which can be advantageous in samples where endogenous biotin (B1667282) may cause interference.[1][2]

  • High Specificity and Affinity: Anti-DNP antibodies exhibit high affinity and specificity for the DNP hapten, leading to low background and high signal-to-noise ratios in immunoassays.

  • Versatile Detection: DNP-labeled antibodies can be detected using anti-DNP antibodies conjugated to enzymes (e.g., HRP, AP) or fluorophores.

  • Controlled Conjugation: The use of EDC/NHS chemistry allows for the controlled formation of stable amide bonds between the this compound and the antibody.

Data Presentation

Table 1: Properties of this compound
PropertyValue
Molecular Weight~519.5 g/mol
Purity>95%
SolubilityGood in DMSO, DMF; low in water
Excitation Maximum (λex) of DNP~360 nm
Emission Maximum (λem) of DNP~430 nm
Table 2: Representative ELISA Data using a DNP-labeled Secondary Antibody

This table illustrates typical results from a sandwich ELISA where a DNP-labeled secondary antibody and an anti-DNP-HRP conjugate were used for detection.

Analyte Concentration (ng/mL)Optical Density (OD) at 450 nm (Mean ± SD, n=3)Calculated Concentration (ng/mL)% Recovery
102.152 ± 0.0859.8998.9%
51.624 ± 0.0615.05101.0%
2.50.988 ± 0.0422.4798.8%
1.250.561 ± 0.0251.2398.4%
0.6250.325 ± 0.0180.63100.8%
0.3130.198 ± 0.0110.3199.0%
0.1560.125 ± 0.0080.16102.6%
0 (Blank)0.055 ± 0.004--
Table 3: Representative Western Blot Data using a DNP-labeled Secondary Antibody

This table summarizes the densitometry analysis of a Western blot for a target protein at varying concentrations, detected with a DNP-labeled secondary antibody and an anti-DNP-HRP conjugate with a chemiluminescent substrate.

SampleTarget Protein Loaded (ng)Band Intensity (Arbitrary Units)Signal-to-Noise Ratio
110085,43245.2
25043,12822.8
32521,98711.6
412.510,5645.6
56.255,1232.7
60 (Negative Control)1,890 (Background)1.0

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol describes the covalent conjugation of this compound to primary amines on an antibody using EDC and NHS chemistry.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, 0.15 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column with appropriate MWCO) or dialysis cassette

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains Tris or other primary amines, it must be exchanged into an amine-free buffer.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare a 10 mg/mL solution of EDC in reaction buffer.

    • Immediately before use, prepare a 10 mg/mL solution of NHS in reaction buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the following in order:

      • This compound solution (use a 10-20 fold molar excess over the antibody)

      • NHS solution (1.2-fold molar excess over this compound)

      • EDC solution (1.2-fold molar excess over this compound)

    • Vortex briefly and incubate for 15 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated this compound mixture to the antibody solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add 1/10th volume of quenching buffer to the reaction mixture to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Labeled Antibody:

    • Remove unconjugated this compound and other reaction components by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS.[3]

  • Determination of Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified DNP-labeled antibody at 280 nm (A280) and 360 nm (A360, the absorbance maximum for DNP).

    • Calculate the concentration of the antibody and the DNP, and then the molar ratio.[4][5][6][7]

      • Corrected A280 = A280 - (A360 x CF), where CF is the correction factor for the absorbance of DNP at 280 nm.

      • Antibody Concentration (M) = Corrected A280 / (ε_protein x path length)

      • DNP Concentration (M) = A360 / (ε_DNP x path length)

      • DOL = DNP Concentration / Antibody Concentration

    • An optimal DOL is typically between 3 and 8.[8]

Protocol 2: Indirect ELISA with a DNP-labeled Secondary Antibody

Materials:

  • Antigen-coated 96-well plate

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Primary Antibody

  • DNP-labeled Secondary Antibody

  • Anti-DNP-HRP conjugate

  • TMB Substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Wash Buffer (e.g., PBST)

  • Microplate reader

Procedure:

  • Coating and Blocking:

    • Coat a 96-well plate with the target antigen and incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the plate with blocking buffer for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Primary Antibody Incubation:

    • Add the primary antibody (diluted in blocking buffer) to the wells and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • DNP-labeled Secondary Antibody Incubation:

    • Add the DNP-labeled secondary antibody (diluted in blocking buffer) to the wells and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Anti-DNP-HRP Incubation:

    • Add the anti-DNP-HRP conjugate (diluted in blocking buffer) to the wells and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 3: Western Blotting with a DNP-labeled Secondary Antibody

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary Antibody

  • DNP-labeled Secondary Antibody

  • Anti-DNP-HRP conjugate

  • Chemiluminescent HRP substrate

  • Wash Buffer (e.g., TBST)

  • Imaging system (e.g., CCD camera or X-ray film)

Procedure:

  • Blocking:

    • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with wash buffer.

  • DNP-labeled Secondary Antibody Incubation:

    • Incubate the membrane with the DNP-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with wash buffer.

  • Anti-DNP-HRP Incubation:

    • Incubate the membrane with the anti-DNP-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane five times for 10 minutes each with wash buffer.

  • Detection:

    • Incubate the membrane with the chemiluminescent HRP substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.[9][10][11]

Visualizations

Antibody_Labeling_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification DNP_PEG_Acid This compound Activated_DNP Activated DNP-PEG6-NHS Ester DNP_PEG_Acid->Activated_DNP 15 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_DNP Antibody Antibody (-NH2) Labeled_Antibody DNP-labeled Antibody Antibody->Labeled_Antibody 2 hrs, RT Purification Size-Exclusion Chromatography Purified_Antibody Purified DNP-labeled Antibody Purification->Purified_Antibody

Caption: Workflow for labeling an antibody with this compound.

ELISA_Signaling_Pathway cluster_elisa Indirect ELISA with DNP System Antigen Antigen Primary_Ab Primary Antibody Antigen->Primary_Ab Binds DNP_Secondary_Ab DNP-labeled Secondary Ab Primary_Ab->DNP_Secondary_Ab Binds Anti_DNP_HRP Anti-DNP-HRP DNP_Secondary_Ab->Anti_DNP_HRP Binds Substrate TMB Substrate Anti_DNP_HRP->Substrate Catalyzes Signal Colorimetric Signal (450 nm) Substrate->Signal Produces

Caption: Signaling pathway for an indirect ELISA using the DNP system.

Western_Blot_Workflow cluster_western Western Blot Detection with DNP System Protein_on_Membrane Target Protein on Membrane Primary_Ab Primary Antibody Protein_on_Membrane->Primary_Ab Binds DNP_Secondary_Ab DNP-labeled Secondary Ab Primary_Ab->DNP_Secondary_Ab Binds Anti_DNP_HRP Anti-DNP-HRP DNP_Secondary_Ab->Anti_DNP_HRP Binds Chemi_Substrate Chemiluminescent Substrate Anti_DNP_HRP->Chemi_Substrate Catalyzes Light_Signal Light Signal Chemi_Substrate->Light_Signal Produces

Caption: Detection workflow for Western blotting using the DNP system.

References

Developing a FRET-Based Assay with DNP-PEG6-Acid as a Quencher: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of Förster Resonance Energy Transfer (FRET)-based assays utilizing DNP-PEG6-acid as a versatile quencher. These guidelines are intended for researchers, scientists, and drug development professionals working on enzyme activity assays, inhibitor screening, and studying molecular interactions.

Application Notes

The Principle of FRET

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor fluorophore and an acceptor chromophore (or quencher).[1] When in close proximity (typically 10-100 Å), the donor, upon excitation, can transfer its energy to the acceptor.[1] This energy transfer leads to a decrease in the donor's fluorescence intensity and a shortened excited-state lifetime.[2] If the acceptor is a quencher, the transferred energy is dissipated as heat, resulting in no fluorescence emission from the acceptor.[3] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive tool for measuring molecular proximity.[4]

DNP as a Quencher

The 2,4-dinitrophenyl (DNP) group is a widely used non-fluorescent quencher in FRET assays.[5] Its broad absorption spectrum in the UV and visible range allows it to effectively quench the fluorescence of a variety of donor fluorophores.[6] The DNP moiety is relatively small and can be readily incorporated into peptides and other biomolecules.[7]

This compound: A Tool for FRET Probe Construction

This compound is a chemical reagent that combines the quenching properties of DNP with a flexible polyethylene (B3416737) glycol (PEG) linker and a terminal carboxylic acid.[8]

  • DNP Group: Acts as the FRET acceptor (quencher).

  • PEG6 Linker: The six-unit polyethylene glycol chain provides a flexible spacer, allowing for optimal positioning of the DNP quencher relative to the donor fluorophore. The hydrophilic nature of PEG also enhances the solubility of the labeled molecule in aqueous buffers.[9]

  • Carboxylic Acid: This functional group enables the covalent attachment of the DNP-PEG6 moiety to primary amines on target molecules, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, through the formation of a stable amide bond.[8]

Advantages of Using this compound in FRET-Based Assays
  • Versatility: DNP can quench a broad range of fluorophores, offering flexibility in donor selection.

  • Reduced Steric Hindrance: The PEG linker minimizes potential steric interference between the quencher and the substrate or interacting molecules.[10]

  • Improved Solubility: The hydrophilic PEG linker can improve the aqueous solubility of labeled peptides or proteins.[9]

  • Straightforward Conjugation: The terminal carboxylic acid allows for well-established and efficient conjugation chemistries.[8]

Quantitative Data for FRET Assay Development

The selection of an appropriate donor fluorophore to pair with the DNP quencher is critical for a successful FRET assay. The key parameter governing this choice is the spectral overlap between the donor's emission spectrum and the DNP's absorption spectrum.

FRET Pair ComponentParameterTypical ValueReference
DNP (Quencher) Absorption Maximum (λmax)~360 nm[7]
Molar Extinction Coefficient (ε) at λmax~17,000 M⁻¹cm⁻¹[11]
Potential Donor Fluorophores
Mca (7-Methoxycoumarin-4-yl)acetylExcitation (λex) / Emission (λem)325 nm / 393 nm[3]
EDANSExcitation (λex) / Emission (λem)336 nm / 490 nm[12]
Nma (2-(N-methylamino)benzoyl)Excitation (λex) / Emission (λem)340 nm / 440 nm[13]
TryptophanExcitation (λex) / Emission (λem)~280 nm / ~350 nm[6]

Note: The Förster distance (R₀), the distance at which FRET efficiency is 50%, is dependent on the specific donor-acceptor pair and their environment. For the Mca/DNP pair, the R₀ has been reported to be around 36.5 Å.[7]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine on a peptide (e.g., the N-terminus or a lysine side chain) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[14][15]

Materials:

  • Peptide with a primary amine

  • This compound[8]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Conjugation Buffer: 0.1 M MES, pH 4.5-5.0[14]

  • Reaction Buffer: 1X PBS, pH 7.2-7.5[16]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column or HPLC for purification

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer at a concentration of 1-5 mg/mL.

  • This compound Activation:

    • Dissolve this compound in a minimal amount of DMF or DMSO.

    • Add a 1.5 to 5-fold molar excess of this compound to the peptide solution.

    • In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in Conjugation Buffer. A typical starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the this compound.

    • Add the EDC/NHS solution to the peptide/DNP-PEG6-acid mixture.

  • Conjugation Reaction:

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

    • The pH of the reaction should be maintained between 7.2 and 7.5 for efficient coupling to the primary amine.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by reacting with any excess NHS-activated this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the DNP-labeled peptide from unreacted reagents and byproducts using a desalting column or reverse-phase HPLC.

  • Characterization:

    • Confirm the successful conjugation and purity of the labeled peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and UV-Vis spectroscopy to verify the presence of the DNP group (absorbance peak around 360 nm).

Protocol 2: FRET-Based Protease Assay

This protocol provides a general framework for a continuous kinetic assay to measure the activity of a protease using a FRET peptide substrate labeled with a donor fluorophore and a DNP quencher.

Materials:

  • DNP-labeled FRET peptide substrate

  • Protease of interest

  • Assay Buffer: Buffer conditions should be optimized for the specific protease (e.g., pH, ionic strength, additives).[16]

  • Inhibitor (for control experiments)

  • Fluorescence microplate reader with appropriate excitation and emission filters for the chosen donor fluorophore.

  • Black, flat-bottom 96- or 384-well microplates.[3]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DNP-labeled FRET peptide substrate in a suitable solvent (e.g., DMSO) and determine its concentration accurately using the donor fluorophore's extinction coefficient.

    • Prepare a stock solution of the protease in an appropriate buffer.

    • Prepare serial dilutions of the protease and the substrate in Assay Buffer.

  • Assay Setup:

    • Add the desired volume of Assay Buffer to each well of the microplate.

    • Add the FRET peptide substrate to each well to a final concentration typically in the low micromolar range.

    • Include appropriate controls:

      • No-Enzyme Control: Substrate in Assay Buffer only (to measure background fluorescence).[3]

      • No-Substrate Control: Enzyme in Assay Buffer only (to check for intrinsic enzyme or buffer fluorescence).[3]

      • Positive Inhibition Control: Substrate and a known inhibitor of the protease before adding the enzyme.

  • Initiate the Reaction:

    • Add the protease solution to the wells to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorescence plate reader, pre-set to the optimal temperature for the enzyme.

    • Measure the increase in donor fluorescence over time. The excitation and emission wavelengths should be set according to the spectral properties of the donor fluorophore.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each reaction.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • For enzyme kinetics studies, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[3]

    • For inhibitor screening, calculate the percentage of inhibition relative to the uninhibited control.

Mandatory Visualizations

FRET_Principle cluster_0 Before Cleavage (FRET On) cluster_1 After Cleavage (FRET Off) Donor Donor Quencher Quencher Donor->Quencher Energy Transfer No_Emission Quenched Fluorescence Excitation Excitation Excitation->Donor hv Donor_2 Donor Emission Fluorescence Donor_2->Emission hv' Quencher_2 Quencher Excitation_2 Excitation Excitation_2->Donor_2 hv

Caption: Principle of a FRET-based protease assay.

Conjugation_Workflow Start Start: Peptide & This compound Activation Activate this compound with EDC/NHS Start->Activation Conjugation React with Peptide (Amine Group) Activation->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purify Labeled Peptide (HPLC or Desalting) Quenching->Purification Characterization Characterize Product (Mass Spec, UV-Vis) Purification->Characterization End End: Purified DNP-Labeled Peptide Characterization->End

Caption: Workflow for conjugating this compound to a peptide.

Assay_Workflow Start Start: Prepare Reagents Plate_Setup Set up Microplate: Buffer, Substrate, Controls Start->Plate_Setup Initiate_Reaction Add Enzyme to Wells Plate_Setup->Initiate_Reaction Measurement Measure Fluorescence Over Time Initiate_Reaction->Measurement Data_Analysis Analyze Data: Initial Velocity, Kinetics Measurement->Data_Analysis End End: Assay Results Data_Analysis->End

Caption: General workflow for a FRET-based protease assay.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No FRET Signal (High Background Fluorescence) Inefficient quenching.- Ensure the donor and quencher are in close proximity in the intact substrate design. - Verify the spectral overlap between the donor's emission and the DNP's absorption.
Incomplete conjugation.- Optimize the conjugation reaction conditions (e.g., pH, molar ratios of reagents). - Confirm conjugation using mass spectrometry.
High Background Signal Autofluorescence of compounds or buffer components.- Screen compounds for autofluorescence before the assay. - Use high-purity reagents and buffers.
Light scattering.- Use black microplates to minimize scattered light.
Assay Variability Pipetting errors.- Use calibrated pipettes and proper pipetting techniques. - Automate liquid handling for high-throughput screening.
Temperature fluctuations.- Ensure the plate reader maintains a stable temperature.
False Positives/Negatives in Inhibitor Screening Compound interference with the FRET signal.- Perform counter-screens to identify compounds that are fluorescent or act as quenchers themselves.[3]
Non-specific inhibition.- Test inhibitors in orthogonal assays to confirm their mechanism of action.

References

Application Note: Preparation of Hapten-Carrier Conjugates Using DNP-PEG6-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hapten-carrier conjugation is a fundamental technique in immunology for generating antibodies against small molecules, known as haptens.[1][2][3] Haptens, such as the dinitrophenyl (DNP) group, are not immunogenic on their own and must be covalently linked to a larger carrier molecule, typically a protein, to elicit a robust immune response.[1][2][3] This application note provides a detailed protocol for the preparation of hapten-carrier conjugates using DNP-PEG6-acid, which incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and potentially modulate the immune response.

The conjugation is achieved via the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4][5][6][7] This method facilitates the formation of a stable amide bond between the carboxylic acid group of the this compound hapten and the primary amine groups (e.g., from lysine (B10760008) residues) on the carrier protein.[4][8]

Principle of EDC/NHS Chemistry

EDC/NHS chemistry is a "zero-length" crosslinking method that couples carboxyl groups to primary amines.[6] The reaction proceeds in two main steps:

  • Activation: EDC reacts with the carboxyl group (-COOH) on the this compound to form a highly reactive O-acylisourea intermediate.[4][8] This intermediate is unstable in aqueous solutions.[4]

  • Stabilization and Coupling: NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[4][5][7] This semi-stable ester then readily reacts with a primary amine (-NH2) on the carrier protein (e.g., KLH or BSA) to form a covalent amide bond, releasing the NHS byproduct.[4] The inclusion of NHS or its water-soluble analog, Sulfo-NHS, significantly increases the coupling efficiency.[4][5]

Characteristics of Carrier Proteins

The choice of carrier protein is critical as it influences the immunogenicity of the conjugate.[2][9] Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are two of the most commonly used carrier proteins due to their large size and abundance of amine groups for conjugation.

FeatureKeyhole Limpet Hemocyanin (KLH)Bovine Serum Albumin (BSA)
Approx. Molecular Weight 4.5 x 10^5 - 1.3 x 10^7 Da (multimeric)[4]~66.5 kDa[6][7]
Source Giant keyhole limpet (Megathura crenulata)Bovine blood serum
Number of Lysine Residues High (hundreds available for coupling)59
Immunogenicity Very highHigh
Solubility Can be low; maleimide (B117702) activation can decrease solubility furtherGenerally good in aqueous buffers

Experimental Protocols

Protocol 1: Conjugation of this compound to Keyhole Limpet Hemocyanin (KLH)

This protocol details the steps for conjugating the carboxylated DNP hapten to the primary amines of KLH.

A. Materials and Reagents

ReagentSupplierNotes
This compoundBroadPharm or similarStore desiccated at -20°C.
Keyhole Limpet Hemocyanin (KLH)Thermo Fisher, G-Biosciences, etc.High-purity, immunology grade.
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)G-Biosciences, Thermo Fisher, etc.Store desiccated at -20°C. Highly hygroscopic.[4]
NHS (N-hydroxysuccinimide) or Sulfo-NHSG-Biosciences, Thermo Fisher, etc.Sulfo-NHS is the water-soluble analog. Store desiccated at -20°C.
Activation Buffer (MES Buffer)-0.1 M MES, 0.5 M NaCl, pH 6.0
Coupling Buffer (PBS)-0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
Quenching Solution-1 M Hydroxylamine (B1172632) HCl, pH 8.5 or 1 M Tris HCl, pH 8.5
Desalting ColumnsThermo Fisher (Zeba), G-Biosciences (SpinOUT™)For purification of the final conjugate.[4]
Dimethylformamide (DMF)Sigma-Aldrich or similarFor dissolving hapten if solubility is low.

B. Recommended Reaction Parameters

ParameterRecommended ValueNotes
pH (Activation Step) 4.5 - 6.0Optimal for EDC reaction with carboxyl groups.[6]
pH (Coupling Step) 7.2 - 8.5Optimal for NHS ester reaction with primary amines.[6][7]
Molar Ratio (Hapten:EDC:NHS) 1 : 1.5 : 1.5 (Starting Point)Optimization is often required.
Molar Ratio (Hapten:KLH) 50:1 to 200:1High hapten density is often desirable.[9]
Reaction Time (Activation) 15 - 30 minutesAt room temperature.[4]
Reaction Time (Coupling) 2 - 4 hours at RT, or overnight at 4°CGentle mixing is recommended.[4][7]

C. Step-by-Step Procedure

  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[4]

    • Prepare a 10 mg/mL solution of this compound in DMF or DMSO. If soluble, Activation Buffer can be used.

    • Prepare a 5-10 mg/mL solution of KLH in Coupling Buffer (PBS). If KLH is in a different buffer, perform a buffer exchange into PBS using a desalting column.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired amount of this compound with Activation Buffer.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer (e.g., at 10 mg/mL). Add the appropriate molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[4][7]

  • Conjugation to KLH:

    • Immediately add the activated this compound/EDC/NHS mixture to the KLH solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using 0.1 M Sodium Phosphate buffer if necessary.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.[7]

  • Quenching the Reaction:

    • Add the Quenching Solution (e.g., hydroxylamine or Tris) to a final concentration of 10-50 mM.[4]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.[6]

  • Purification of the DNP-KLH Conjugate:

    • Remove excess unreacted hapten, EDC/NHS byproducts, and quenching reagent by passing the reaction mixture through a desalting column equilibrated with sterile PBS, pH 7.4.[4][8]

    • Follow the manufacturer's instructions for the desalting column (e.g., gravity-flow or spin column).

    • Collect the fractions containing the purified conjugate. The large, blue-tinged KLH conjugate will elute in the void volume.

  • Storage:

    • Determine the protein concentration of the conjugate using a BCA assay or by measuring absorbance at 280 nm.

    • Store the purified DNP-KLH conjugate at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term stability.

Protocol 2: Conjugation of this compound to Bovine Serum Albumin (BSA)

This protocol is identical to Protocol 1, with BSA substituted for KLH. BSA is often used for screening assays (e.g., ELISA) to ensure that antibodies generated are specific to the hapten and not the carrier protein used for immunization (KLH).[2]

  • Follow Steps A-C from Protocol 1 , substituting BSA for KLH.

  • Molar Ratio (Hapten:BSA): A starting ratio of 20:1 to 40:1 is recommended. A DNP-BSA conjugate with ~40 DNP molecules per BSA molecule is commercially available and can be used as a reference.

  • Purification: The purification process (Step 5) is the same. Since BSA is colorless, the protein-containing fractions can be identified by monitoring the absorbance at 280 nm.

Visualizations

Chemical Reaction Pathway

G Hapten DNP-PEG6-COOH (Hapten) Intermediate1 O-Acylisourea Intermediate (Unstable) Hapten->Intermediate1 + EDC EDC EDC->Intermediate1 Intermediate2 Amine-Reactive NHS Ester (Semi-stable) Intermediate1->Intermediate2 Displaces EDC byproduct NHS NHS / Sulfo-NHS NHS->Intermediate2 + Conjugate DNP-PEG6-CO-NH-Protein (Stable Amide Bond) Intermediate2->Conjugate Displaces NHS Carrier Carrier Protein-NH2 (KLH or BSA) Carrier->Conjugate +

Caption: EDC/NHS chemistry for hapten-carrier conjugation.

Experimental Workflow

G start Start: Prepare Reagents (Hapten, Carrier, Buffers) activate 1. Activate this compound with EDC and NHS (15-30 min @ RT) start->activate conjugate 2. Add Activated Hapten to Carrier Protein (KLH/BSA) (2-4h @ RT or O/N @ 4°C) activate->conjugate quench 3. Quench Reaction with Hydroxylamine or Tris (15-30 min @ RT) conjugate->quench purify 4. Purify Conjugate (Size Exclusion / Desalting Column) quench->purify characterize 5. Characterize & Store (BCA, A280) purify->characterize end_node End: Purified DNP-Carrier Conjugate characterize->end_node

Caption: Workflow for this compound hapten-carrier conjugation.

References

Application Notes and Protocols: DNP-PEG6-acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DNP-PEG6-acid as a versatile heterobifunctional linker in the development of targeted drug delivery systems. Detailed protocols for key experimental procedures are included to facilitate the practical application of this reagent in a research setting.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a dinitrophenyl (DNP) group at one terminus and a carboxylic acid at the other.[1] This unique structure provides a strategic advantage in the design of sophisticated drug delivery vehicles such as nanoparticles and liposomes. The key functionalities of this compound are:

  • DNP Group: The dinitrophenyl group can serve multiple purposes. It can act as a hapten for the recruitment of anti-DNP antibodies, a strategy employed to elicit an immune response, such as complement-dependent cytotoxicity (CDC), against targeted cells. Additionally, the DNP group can be utilized for imaging applications.[2]

  • PEG6 Spacer: The hexaethylene glycol spacer enhances the aqueous solubility and stability of the conjugated molecule. It also provides a flexible linker arm that can reduce steric hindrance between the delivery vehicle and the targeting moiety or the target cell surface.

  • Carboxylic Acid: The terminal carboxylic acid group allows for the covalent conjugation to primary amines on targeting ligands (e.g., antibodies, peptides) or drug molecules through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry (e.g., EDC in the presence of NHS or HATU).[1]

Applications in Targeted Drug Delivery

This compound is a valuable tool for the surface functionalization of drug delivery systems to achieve targeted therapy. By conjugating a targeting ligand to the carboxylic acid end, the resulting drug carrier can selectively bind to and be internalized by cells that overexpress the corresponding receptor. This approach can enhance the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects.

A key application of the DNP moiety is in "pre-targeting" strategies or for eliciting an immune response at the target site. For instance, a DNP-functionalized nanoparticle can first be administered to accumulate at a tumor site. Subsequently, an anti-DNP antibody can be introduced, which will bind to the DNP groups on the nanoparticles, thereby recruiting immune effector cells or activating the complement cascade to destroy the cancer cells.

Quantitative Data Summary

The following tables summarize hypothetical yet realistic quantitative data for a this compound functionalized liposomal drug delivery system targeting cancer cells. These values are representative of what one might expect to find in the literature for similar targeted nanoparticle systems.

Table 1: Physicochemical Characterization of DNP-PEG6-Functionalized Liposomes

ParameterUn-targeted LiposomesDNP-PEG6-Targeted Liposomes
Particle Size (nm) 110 ± 5.2115 ± 4.8
Polydispersity Index (PDI) 0.12 ± 0.020.15 ± 0.03
Zeta Potential (mV) -25.3 ± 2.1-28.7 ± 2.5
Drug Loading Content (%) 12.5 ± 1.112.2 ± 1.3
Encapsulation Efficiency (%) 92.3 ± 3.490.8 ± 3.9

Table 2: In Vitro Doxorubicin (B1662922) Release Profile

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
1 5.2 ± 0.815.8 ± 1.5
4 10.1 ± 1.235.2 ± 2.1
8 18.5 ± 1.960.7 ± 3.3
12 25.3 ± 2.375.1 ± 3.9
24 38.6 ± 2.888.9 ± 4.2
48 55.2 ± 3.594.3 ± 3.7

Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model

Treatment GroupTumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Saline Control 1500 ± 150-
Free Doxorubicin 850 ± 12043.3
Un-targeted Liposomes 600 ± 11060.0
DNP-PEG6-Targeted Liposomes 250 ± 8083.3

Experimental Protocols

Protocol for Formulation of this compound Functionalized Liposomes

This protocol describes the preparation of doxorubicin-loaded liposomes functionalized with this compound using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • This compound

  • Doxorubicin hydrochloride

  • Chloroform and Methanol (2:1, v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ammonium (B1175870) sulfate (B86663) solution (250 mM)

  • Rotary evaporator

  • Liposome (B1194612) extruder with polycarbonate membranes (100 nm pore size)

  • Dialysis tubing (MWCO 10-12 kDa)

Procedure:

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve DPPC, cholesterol, DSPE-PEG2000, and this compound in a molar ratio of 55:40:4:1 in a chloroform:methanol (2:1) solvent mixture.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at 40°C to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a 250 mM ammonium sulfate solution by rotating the flask at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).

  • Liposome Extrusion:

    • Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a 60°C water bath.

    • Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a liposome extruder at 60°C to form unilamellar vesicles (LUVs).

  • Drug Loading:

    • Remove the external ammonium sulfate by dialysis against PBS (pH 7.4) at 4°C.

    • Prepare a doxorubicin hydrochloride solution in PBS.

    • Add the doxorubicin solution to the liposome suspension and incubate at 60°C for 1 hour to actively load the drug via the ammonium sulfate gradient.

    • Remove unloaded doxorubicin by dialysis against PBS at 4°C for 24 hours, with several buffer changes.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Quantify the drug loading content and encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and measuring the doxorubicin concentration using a spectrophotometer or fluorometer.

Protocol for In Vitro Drug Release Study

This protocol outlines a dialysis-based method to assess the in vitro release of doxorubicin from the formulated liposomes at different pH conditions, simulating physiological and tumor microenvironments.

Materials:

  • Doxorubicin-loaded liposomes

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetate Buffer, pH 5.5

  • Dialysis tubing (MWCO 10-12 kDa)

  • Shaking incubator or water bath

  • Spectrophotometer or fluorometer

Procedure:

  • Place 1 mL of the doxorubicin-loaded liposome suspension into a dialysis bag.

  • Immerse the sealed dialysis bag into 50 mL of release medium (either PBS pH 7.4 or Acetate Buffer pH 5.5) in a beaker.

  • Incubate the beaker at 37°C with gentle shaking (e.g., 100 rpm).

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker.

  • Immediately replace the withdrawn volume with 1 mL of fresh release medium to maintain sink conditions.

  • Quantify the concentration of doxorubicin in the collected samples using a spectrophotometer or fluorometer.

  • Calculate the cumulative percentage of drug release at each time point relative to the initial amount of drug in the liposomes.

Protocol for Complement-Dependent Cytotoxicity (CDC) Assay

This protocol is designed to evaluate the ability of DNP-functionalized targeted cells (or cells targeted by DNP-liposomes) to be lysed by the complement system in the presence of an anti-DNP antibody.

Materials:

  • Target cells (e.g., cancer cell line)

  • Anti-DNP antibody (IgG or IgM)

  • Normal human serum (as a source of complement)

  • Heat-inactivated human serum (control)

  • Cell culture medium

  • 96-well microplate

  • Cell viability assay kit (e.g., LDH release assay or Calcein AM)

  • Plate reader

Procedure:

  • Seed the target cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • If not directly functionalized, incubate the cells with this compound conjugated targeting agent or DNP-liposomes for a sufficient time to allow binding. Wash to remove unbound constructs.

  • Prepare serial dilutions of the anti-DNP antibody in cell culture medium.

  • Remove the culture medium from the wells and add the antibody dilutions.

  • Add the complement source (normal human serum) to a final concentration of 10-25%. For the negative control, add heat-inactivated serum.

  • Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.

  • Assess cell lysis using a suitable cell viability assay. For an LDH release assay, measure the lactate (B86563) dehydrogenase released into the supernatant. For a Calcein AM assay, measure the fluorescence of viable cells.

  • Calculate the percentage of specific lysis for each antibody concentration.

Visualizations

experimental_workflow cluster_formulation Liposome Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation lipid_mix Lipid Mixture (DPPC, Cholesterol, DSPE-PEG, this compound) hydration Thin Film Hydration lipid_mix->hydration extrusion Extrusion hydration->extrusion drug_loading Doxorubicin Loading extrusion->drug_loading purification Purification drug_loading->purification dls DLS Analysis (Size, PDI, Zeta Potential) purification->dls drug_quant Drug Quantification (Loading & Encapsulation) purification->drug_quant release_study Drug Release Study purification->release_study cdc_assay CDC Assay purification->cdc_assay

Caption: Experimental workflow for the formulation and evaluation of this compound functionalized liposomes.

signaling_pathway FGF2 FGF2 FGFR1 FGFR1 FGF2->FGFR1 Binds GRB2 GRB2 FGFR1->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation DNP_Liposome DNP-Targeted Liposome DNP_Liposome->FGFR1 Block Inhibition

Caption: Simplified FGF2-FGFR1 signaling pathway and the inhibitory action of a targeted drug delivery system.

References

Application Notes and Protocols for Peptide Bioconjugation with DNP-PEG6-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the bioconjugation of peptides with DNP-PEG6-acid. The methodologies outlined below cover the conjugation process, purification of the resulting conjugate, and subsequent characterization.

Introduction

This compound is a chemical modification reagent used to label peptides and other biomolecules. This reagent incorporates three key functional components:

  • A Dinitrophenyl (DNP) Group: The DNP group serves as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. This property is valuable in immunological assays and for developing targeted immunotherapeutics. Antibodies generated against DNP exhibit high affinity, making it a useful affinity tag.

  • A Polyethylene Glycol (PEG) Linker: The PEG6 spacer is a hydrophilic chain that increases the solubility of the labeled peptide in aqueous solutions. PEGylation can also reduce the immunogenicity of the peptide and improve its pharmacokinetic profile.

  • A Carboxylic Acid Group: This terminal functional group allows for the covalent attachment of the DNP-PEG6 moiety to primary amine groups present on the peptide, such as the N-terminus or the side chain of lysine (B10760008) residues.

The conjugation of this compound to a peptide is a robust method for creating labeled peptides for a variety of research and drug development applications, including immunoassays, targeted drug delivery, and imaging.

Experimental Protocols

This protocol describes the chemical conjugation of the carboxylic acid group of this compound to a primary amine on a peptide using the zero-length crosslinkers EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Materials:

  • Peptide with at least one primary amine group

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M sodium phosphate, pH 7.2

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction tubes

  • Orbital shaker or magnetic stirrer

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS to come to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 10 mg/mL stock solution of EDC in Activation Buffer. Prepare this solution immediately before use as EDC is moisture-sensitive.

    • Prepare a 10 mg/mL stock solution of NHS in Activation Buffer.

  • Activation of this compound:

    • In a reaction tube, combine the this compound stock solution with Activation Buffer.

    • Add a 2 to 4-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.

  • Conjugation to the Peptide:

    • Dissolve the peptide in Coupling Buffer at a concentration of 1-5 mg/mL.

    • Add the activated this compound solution to the peptide solution. A 10 to 20-fold molar excess of the DNP-PEG reagent to the peptide is recommended, but the optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification:

    • Proceed immediately to purification of the DNP-PEGylated peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as described in Protocol 2.

This protocol outlines the purification of the DNP-PEGylated peptide from unreacted peptide, excess this compound, and reaction byproducts.

Materials:

  • Crude DNP-PEGylated peptide solution from Protocol 1

  • RP-HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Collection tubes

  • Lyophilizer

Procedure:

  • Column Equilibration:

    • Equilibrate the C18 column with Mobile Phase A at a constant flow rate.

  • Sample Injection:

    • Filter the crude peptide solution through a 0.22 µm syringe filter.

    • Inject the filtered sample onto the equilibrated column.

  • Elution Gradient:

    • Elute the peptide conjugate using a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 65% Mobile Phase B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and the conjugate.

    • Monitor the elution profile at 220 nm (for the peptide backbone) and 360 nm (for the DNP group).

  • Fraction Collection:

    • Collect fractions corresponding to the major peak that absorbs at both 220 nm and 360 nm. This peak represents the DNP-PEGylated peptide.

  • Purity Analysis and Lyophilization:

    • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry (as described in Protocol 3).

    • Pool the pure fractions and lyophilize to obtain the final product as a dry powder.

This protocol describes the characterization of the purified DNP-PEGylated peptide to confirm its identity and purity.

A. Analytical RP-HPLC

Procedure:

  • Reconstitute a small amount of the lyophilized product in water or a suitable buffer.

  • Inject the sample onto an analytical C18 column.

  • Run a gradient similar to the one used for purification.

  • A single, sharp peak in the chromatogram indicates a high degree of purity.

B. Mass Spectrometry

Procedure:

  • Analyze the purified conjugate using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).

  • The observed molecular weight should correspond to the theoretical molecular weight of the peptide plus the mass of the this compound moiety (approximately 501.48 Da, accounting for the loss of H₂O in the amide bond formation).

Data Presentation

The following table provides representative data for the conjugation of this compound to a model peptide.

ParameterValueMethod
Peptide
SequenceGGLK(NH2)GG-
Molecular Weight (Da)544.6ESI-MS
This compound
Molecular Weight (Da)519.5-
DNP-PEG6-Peptide Conjugate
Theoretical Molecular Weight (Da)1045.1-
Observed Molecular Weight (Da)1045.3ESI-MS
Reaction Conditions
Molar Ratio (this compound:Peptide)15:1-
Reaction Time (hours)2-
Temperature (°C)25-
Purification and Yield
Crude Purity (%)~65%Analytical RP-HPLC
Final Purity (%)>98%Analytical RP-HPLC
Overall Yield (%)45%-

Visualizations

experimental_workflow cluster_conjugation Peptide Conjugation cluster_purification Purification cluster_characterization Characterization peptide Peptide (with primary amine) conjugation Conjugation Reaction Coupling Buffer (pH 7.2-7.5) peptide->conjugation dnp_peg This compound activated_dnp Activated DNP-PEG6-NHS Ester dnp_peg->activated_dnp Activate edc_nhs EDC / NHS Activation Buffer (pH 6.0) edc_nhs->activated_dnp activated_dnp->conjugation quench Quenching (Tris or Glycine) conjugation->quench crude_product Crude DNP-PEGylated Peptide quench->crude_product rp_hplc RP-HPLC (C18 Column) crude_product->rp_hplc fraction_collection Fraction Collection rp_hplc->fraction_collection pure_product Purified DNP-PEGylated Peptide fraction_collection->pure_product analytical_hplc Analytical RP-HPLC (Purity Assessment) pure_product->analytical_hplc mass_spec Mass Spectrometry (Identity Confirmation) pure_product->mass_spec final_product Final Characterized Product analytical_hplc->final_product mass_spec->final_product

Caption: Experimental workflow for the synthesis and characterization of DNP-PEGylated peptides.

signaling_pathway cluster_application Example Application: Targeted Immunotherapy dnp_peptide DNP-PEG-Peptide (Tumor-Targeting Peptide) cancer_cell Cancer Cell (with specific receptor) dnp_peptide->cancer_cell Binds to receptor anti_dnp_ab Anti-DNP Antibody anti_dnp_ab->dnp_peptide Binds to DNP hapten immune_cell Immune Effector Cell (e.g., NK Cell) immune_cell->anti_dnp_ab Fc receptor binding cell_lysis Tumor Cell Lysis immune_cell->cell_lysis Mediates

Application Note: Quantifying the Degree of Labeling with DNP-PEG6-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction DNP-PEG6-acid is a versatile bioconjugation reagent composed of three key functional parts: a 2,4-Dinitrophenyl (DNP) group, a hydrophilic 6-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid.[1][2] The DNP moiety is a well-established hapten, a small molecule that can elicit a strong immune response when attached to a larger carrier molecule like a protein.[3] This property makes DNP-labeled molecules invaluable for antibody development and various immunoassays.[3][4] The PEG linker enhances the solubility and stability of the conjugate while potentially reducing its immunogenicity.[1][2] The terminal carboxylic acid allows for covalent attachment to primary amines on target biomolecules, such as the lysine (B10760008) residues of proteins, via amide bond formation.[2][5]

Determining the Degree of Labeling (DOL), also known as the hapten-to-carrier ratio, is a critical step in the development and application of bioconjugates.[6] An accurate DOL is essential for ensuring batch-to-batch reproducibility, optimizing the biological activity of the conjugate, and meeting regulatory standards.[7] This document provides detailed protocols for labeling proteins with this compound and subsequently quantifying the DOL using UV-Vis spectrophotometry, enzyme-linked immunosorbent assay (ELISA), and mass spectrometry.

Principle of Labeling and Quantification

1. Covalent Labeling Chemistry The labeling reaction involves the formation of a stable amide bond between the carboxylic acid of this compound and a primary amine on the target molecule. This reaction is typically facilitated by carbodiimide (B86325) chemistry, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an N-hydroxysuccinimide (NHS) ester stabilizer to improve efficiency and yield.[2][8]

2. Quantification Methodologies Three primary methods can be employed to determine the DOL of a DNP-conjugate:

  • UV-Vis Spectrophotometry: This is a direct and rapid method that relies on the distinct absorbance properties of the DNP group and the target protein. By measuring the absorbance at the protein's maximum (typically 280 nm) and the DNP's maximum (~360 nm), the molar ratio can be calculated.[9][10]

  • Anti-DNP Immunoassay (ELISA): This is a highly sensitive, indirect method. The DNP-labeled conjugate is detected using an anti-DNP specific antibody. Quantification is achieved by comparing the signal to a standard curve generated with a conjugate of known DNP concentration.[11][12]

  • Mass Spectrometry (MS): This technique offers the most precise measurement of DOL. By comparing the mass of the unlabeled protein to the mass of the DNP-labeled conjugate, the exact number of attached this compound molecules can be determined, providing not just an average DOL but also the distribution of labeled species.[13]

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Formula C21H33N3O12 [2]
Molecular Weight (MW) 519.5 g/mol [2]
Purity ≥95% [1][2]
Reactive Group Carboxylic Acid (-COOH) [1][2]
Target Moiety Primary Amines (-NH2) [2]

| Storage | -20°C, desiccated |[2] |

Table 2: Key Parameters for UV-Vis Quantification

Parameter Symbol Value Notes
Molar Extinction Coefficient of DNP ε_DNP_ 17,400 M⁻¹cm⁻¹ at 360 nm For DNP attached to an amine (e.g., DNP-lysine).
Molar Extinction Coefficient of Protein ε_Protein_ Varies by protein Must be known for the specific protein being labeled. For IgG, a typical value is 210,000 M⁻¹cm⁻¹ at 280 nm.
Correction Factor for DNP at 280 nm CF ~0.32 The ratio of DNP absorbance at 280 nm to its absorbance at 360 nm. This should be determined experimentally if high accuracy is required.

| Wavelength Maxima | λ_max_ | Protein: 280 nm, DNP: ~360 nm | The DNP peak can shift slightly depending on the local environment. |

Table 3: Example Quantification Data for DNP-labeled IgG

Method Measured Parameter Result Calculated DOL
UV-Vis Spectrophotometry A_280_ = 1.5, A_360_ = 0.45 Protein Conc: 5.0 mg/mL, DNP Conc: 25.9 µM 7.8
Indirect ELISA OD_450_ vs. Standard Curve 5.2 µg/mL DNP-IgG ~7.5

| Mass Spectrometry | Mass Shift | +4140 Da (average) | 8.0 |

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes the conjugation of this compound to a protein (e.g., IgG) using EDC/Sulfo-NHS chemistry.

Materials:

  • This compound (MW = 519.5)

  • Protein (e.g., IgG, ~150 kDa) in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Desalting column (e.g., Sephadex G-25) for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of this compound in anhydrous DMSO.

    • Prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

    • Prepare the protein solution at a concentration of 5-10 mg/mL in Reaction Buffer.

  • Activation of this compound:

    • In a microfuge tube, combine a 20-fold molar excess of this compound (relative to the protein) with a 1.5-fold molar excess (relative to the DNP-linker) of both EDC and Sulfo-NHS.

    • Incubate at room temperature for 15-20 minutes to generate the reactive NHS ester.

  • Conjugation Reaction:

    • Add the activated this compound mixture directly to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove unreacted DNP-linker and coupling reagents by passing the reaction mixture through a desalting column pre-equilibrated with PBS.

    • Collect the protein-containing fractions, typically the first colored fractions to elute.

Protocol 2: Quantification by UV-Vis Spectrophotometry

Procedure:

  • Measure the absorbance of the purified DNP-protein conjugate at 280 nm (A_280_) and 360 nm (A_360_) using a spectrophotometer. Dilute the sample in PBS if necessary to ensure the absorbance is within the linear range of the instrument.[9]

  • Calculate the concentration of the DNP hapten using the Beer-Lambert law:

    • [DNP] (M) = A_360_ / (ε_DNP_ × path length)

  • Calculate the corrected protein absorbance to account for DNP absorbance at 280 nm:

    • A_protein_corrected_ = A_280_ - (A_360_ × CF)

  • Calculate the protein concentration:

    • [Protein] (M) = A_protein_corrected_ / (ε_Protein_ × path length)

  • Calculate the Degree of Labeling (DOL):

    • DOL = [DNP] / [Protein]

Protocol 3: Quantification by Indirect Anti-DNP ELISA

Procedure:

  • Coating: Coat a 96-well ELISA plate with your DNP-labeled protein sample and a serial dilution of a DNP-protein standard (e.g., DNP-BSA) at 1-2 µg/mL in carbonate buffer (pH 9.5). Incubate overnight at 4°C.[14][15]

  • Washing & Blocking: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific sites by adding 200 µL of Blocking Buffer (e.g., 3% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Primary Antibody: Wash the plate 3 times. Add 100 µL of a mouse anti-DNP antibody diluted in Blocking Buffer to each well. Incubate for 1 hour at room temperature.

  • Secondary Antibody: Wash the plate 3 times. Add 100 µL of an HRP-conjugated anti-mouse IgG secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate 5 times. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of 1M H₂SO₄.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Generate a standard curve by plotting the absorbance of the DNP-protein standards versus their known concentration. Determine the concentration of your DNP-labeled sample by interpolating its absorbance value from the standard curve.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_react 2. Labeling Reaction cluster_purify 3. Purification & Analysis p Target Protein in PBS conj Add to Protein (2 hr, RT or O/N, 4°C) p->conj dnp This compound in DMSO act Activate DNP-linker with EDC/S-NHS (15 min, RT) dnp->act edc EDC/S-NHS in MES Buffer edc->act act->conj pur Purify via Desalting Column conj->pur quant Quantify DOL pur->quant

Caption: Workflow for conjugating this compound to a target protein.

quantification_logic cluster_input Inputs cluster_calc Calculations cluster_output Output A280 Absorbance at 280 nm (A_280) A_corr A_corr = A_280 - (A_360 x CF) A280->A_corr A360 Absorbance at 360 nm (A_360) C_dnp [DNP] = A_360 / ε_DNP A360->C_dnp A360->A_corr E_prot ε_protein at 280 nm C_prot [Protein] = A_corr / ε_protein E_prot->C_prot E_dnp ε_DNP at 360 nm E_dnp->C_dnp CF Correction Factor (CF) CF->A_corr DOL DOL = [DNP] / [Protein] C_dnp->DOL A_corr->C_prot C_prot->DOL

Caption: Logic diagram for calculating DOL via UV-Vis spectrophotometry.

elisa_workflow s1 Coat Plate with DNP-Conjugate and DNP-BSA Standards s2 Wash & Block (e.g., BSA) s1->s2 s3 Add Primary Ab (Anti-DNP) s2->s3 s4 Wash & Add Secondary Ab (HRP-conjugate) s3->s4 s5 Wash & Add Substrate (TMB) s4->s5 s6 Stop Reaction & Read Absorbance at 450 nm s5->s6 s7 Calculate Concentration from Standard Curve s6->s7

Caption: Workflow for indirect ELISA to quantify DNP-labeled proteins.

References

Application Notes and Protocols for DNP-PEG6-Acid in ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of DNP-PEG6-acid, a dinitrophenyl-hapten conjugated to a polyethylene (B3416737) glycol spacer with a terminal carboxylic acid, in Enzyme-Linked Immunosorbent Assays (ELISAs). The protocols outlined below are designed for two primary applications: the detection and quantification of anti-DNP antibodies and the quantification of DNP-containing small molecules in a competitive assay format.

Introduction

This compound is a versatile reagent for immunoassay development. The dinitrophenyl (DNP) group serves as a well-characterized hapten, capable of eliciting a strong immune response when conjugated to a carrier protein, leading to the production of anti-DNP antibodies.[1] The polyethylene glycol (PEG) spacer enhances the solubility and stability of the molecule in aqueous solutions, while the terminal carboxylic acid allows for covalent immobilization onto amine-functionalized surfaces.[2] These characteristics make this compound a valuable tool for a range of ELISA applications, from immunogenicity studies to small molecule drug development.

Two primary ELISA workflows are presented:

  • Indirect ELISA: For the detection and quantification of anti-DNP antibodies in serum or plasma. In this format, this compound is immobilized on the ELISA plate to capture anti-DNP antibodies from the sample.

  • Competitive ELISA: For the quantification of free DNP-containing analytes in a sample. This assay relies on the competition between the analyte in the sample and a fixed amount of enzyme-conjugated anti-DNP antibody for binding to the immobilized this compound.

Protocol 1: Indirect ELISA for Detection of Anti-DNP Antibodies

This protocol details the steps for quantifying anti-DNP antibodies (e.g., IgG, IgM, IgE) in biological samples.

Experimental Workflow: Indirect ELISA

G cluster_coating Plate Coating cluster_blocking Blocking cluster_sample Sample Incubation cluster_detection Detection cluster_readout Signal Development & Readout p1 Dilute this compound in Coating Buffer p2 Add to wells of a high-binding 96-well plate p1->p2 p3 Incubate overnight at 4°C p2->p3 b1 Wash plate 3x with Wash Buffer p3->b1 b2 Add Blocking Buffer to each well b1->b2 b3 Incubate for 1-2 hours at room temperature b2->b3 s1 Wash plate 3x b3->s1 s2 Add diluted samples and standards s1->s2 s3 Incubate for 1-2 hours at room temperature s2->s3 d1 Wash plate 3x s3->d1 d2 Add HRP-conjugated secondary antibody d1->d2 d3 Incubate for 1 hour at room temperature d2->d3 r1 Wash plate 5x d3->r1 r2 Add TMB Substrate r1->r2 r3 Incubate in the dark (15-30 min) r2->r3 r4 Add Stop Solution r3->r4 r5 Read absorbance at 450 nm r4->r5

Figure 1: Indirect ELISA Workflow for Anti-DNP Antibody Detection.
Materials and Reagents

  • This compound

  • High-binding 96-well ELISA plates

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Sample Diluent (e.g., 1% BSA in PBST)

  • Anti-DNP antibody standards (of the same species and isotype as the target)

  • HRP-conjugated secondary antibody (specific for the primary antibody's species and isotype)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Detailed Protocol
  • Plate Coating:

    • Dilute this compound to a final concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted this compound solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the anti-DNP antibody standards in Sample Diluent.

    • Dilute the test samples in Sample Diluent. A starting dilution of 1:100 is recommended, with further dilutions if necessary.

    • Add 100 µL of the diluted standards and samples to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.[3]

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the HRP-conjugated secondary antibody in Sample Diluent according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark. Monitor for color development.

    • Add 100 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

    • Read the absorbance at 450 nm on a microplate reader within 30 minutes of adding the Stop Solution.

Data Presentation: Indirect ELISA

Table 1: Example Standard Curve Data for Anti-DNP IgG

Standard Concentration (ng/mL)Absorbance at 450 nm (OD)
1002.850
502.100
251.350
12.50.750
6.250.400
3.1250.220
0 (Blank)0.100

Table 2: Example Sample Data for Anti-DNP IgG

Sample IDDilution FactorMean OD at 450 nmCalculated Concentration (ng/mL)Final Concentration (ng/mL)
Sample 11001.85042.54250
Sample 21000.5508.5850
Control1000.150< 3.125< 312.5

Protocol 2: Competitive ELISA for Quantification of Free DNP-Containing Analytes

This protocol is designed to quantify a small molecule containing a DNP group in a sample. It utilizes the principle of competition between the free analyte and a labeled anti-DNP antibody for binding to a limited number of this compound sites on the plate.

Experimental Workflow: Competitive ELISA

G cluster_coating Plate Coating (Covalent) cluster_blocking Blocking cluster_competition Competition Reaction cluster_readout Signal Development & Readout p1 Activate amine-coated plate with EDC/NHS p2 Add this compound solution p1->p2 p3 Incubate for 2 hours at room temperature p2->p3 b1 Wash plate 3x p3->b1 b2 Add Blocking Buffer b1->b2 b3 Incubate for 1-2 hours at room temperature b2->b3 c1 Wash plate 3x b3->c1 c2 Add standards/samples and HRP-conjugated anti-DNP Ab c1->c2 c3 Incubate for 1-2 hours at room temperature c2->c3 r1 Wash plate 5x c3->r1 r2 Add TMB Substrate r1->r2 r3 Incubate in the dark (15-30 min) r2->r3 r4 Add Stop Solution r3->r4 r5 Read absorbance at 450 nm r4->r5

Figure 2: Competitive ELISA Workflow for DNP-Analyte Quantification.
Materials and Reagents

  • This compound

  • Amine-functionalized 96-well ELISA plates

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Wash Buffer (PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Assay Buffer (e.g., 1% BSA in PBST)

  • DNP-containing analyte for standards

  • HRP-conjugated anti-DNP antibody

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Detailed Protocol
  • Covalent Plate Coating:

    • Prepare a fresh solution of 5 mg/mL EDC and 5 mg/mL NHS in Activation Buffer.

    • Add 100 µL of the EDC/NHS solution to each well of an amine-functionalized plate and incubate for 15 minutes at room temperature.

    • Immediately after activation, wash the plate three times with Wash Buffer.

    • Dilute this compound to 5-10 µg/mL in Activation Buffer.

    • Add 100 µL of the this compound solution to each well and incubate for 2 hours at room temperature.

  • Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the DNP-containing analyte standards in Assay Buffer.

    • Dilute the test samples in Assay Buffer.

    • In a separate plate or tubes, pre-mix 50 µL of each standard/sample dilution with 50 µL of a pre-determined optimal concentration of HRP-conjugated anti-DNP antibody.

    • Transfer 100 µL of the pre-mixed solution to the this compound coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Signal Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Add 100 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm. In a competitive ELISA, the signal is inversely proportional to the concentration of the analyte in the sample.[4]

Data Presentation: Competitive ELISA

Table 3: Example Standard Curve Data for a DNP-Containing Analyte

Analyte Concentration (ng/mL)Absorbance at 450 nm (OD)% B/B₀*
0 (B₀)2.500100%
12.00080%
51.25050%
100.87535%
500.37515%
1000.25010%
5000.1506%

*B/B₀ is the ratio of the absorbance of a standard or sample (B) to the absorbance of the zero-analyte control (B₀).

Table 4: Example Sample Data for a DNP-Containing Analyte

Sample IDDilution FactorMean OD at 450 nmCalculated Concentration (ng/mL)Final Concentration (ng/mL)
Sample A101.0507.575
Sample B101.8501.818
Control102.450< 1< 10

References

Troubleshooting & Optimization

Technical Support Center: DNP-PEG6-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of DNP-PEG6-acid conjugation to primary amine-containing molecules.

Troubleshooting Guide

Low or no conjugation efficiency is a common issue in bioconjugation. This guide provides a systematic approach to identifying and resolving potential problems in your this compound conjugation experiments.

Common Problems and Solutions

ProblemPossible Cause(s)Recommended Action(s)
Low/No Conjugate Formation Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time.- Use fresh, high-purity EDC and NHS. - Equilibrate EDC and NHS vials to room temperature before opening to prevent condensation. - Prepare EDC and NHS solutions immediately before use. Do not store them in solution.
Suboptimal pH: The two-step conjugation process has different optimal pH ranges for activation and coupling.- Activation Step: Perform the reaction of this compound with EDC/NHS in a buffer with a pH of 4.5-6.0 (e.g., MES buffer).[1] - Coupling Step: Adjust the pH of the reaction mixture to 7.0-8.5 (e.g., using PBS) before adding your amine-containing molecule.[1]
Incorrect Molar Ratios: Insufficient amounts of coupling reagents or an incorrect ratio of this compound to your molecule can lead to poor yield.- Use a molar excess of EDC and NHS relative to the carboxyl groups of this compound. A common starting point is a 2 to 10-fold molar excess.[2][3] - Optimize the molar ratio of this compound to your amine-containing molecule. A 1:1 ratio is a good starting point, but may need to be adjusted.
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, Glycine) will compete with your target molecule for reaction with the activated this compound.- Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS for the coupling step.[1]
Hydrolysis of Activated Ester: The NHS-ester intermediate is more stable than the O-acylisourea intermediate but is still susceptible to hydrolysis, especially at high pH.- Add the amine-containing molecule to the activated this compound as soon as possible after the activation step.
Precipitation During Reaction High Concentration of Reagents: High concentrations of EDC, especially in the absence of NHS, can lead to the formation of insoluble byproducts.- Ensure thorough mixing of reagents upon addition. - Consider reducing the concentration of EDC.
Low Solubility of Reactants: The protein or molecule to be conjugated may have low solubility in the reaction buffer.- Ensure that your amine-containing molecule is fully dissolved in the appropriate buffer before initiating the reaction.
Reduced Biological Activity of the Conjugate Steric Hindrance: The conjugated DNP-PEG6 moiety may block active sites or binding domains of the target molecule.- This is an inherent risk with PEGylation. Consider using a longer PEG linker to increase the distance between the DNP group and your molecule.
Modification of Critical Amine Groups: The conjugation may occur at a primary amine essential for the biological function of your molecule.- If possible, protect critical amine groups before conjugation or use site-specific conjugation techniques if available.

Frequently Asked Questions (FAQs)

Q1: What is the role of EDC and NHS in the conjugation reaction?

A1: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length crosslinker that activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, leading to low conjugation efficiency. NHS (N-hydroxysuccinimide) is added to react with the O-acylisourea intermediate to form a more stable NHS-ester. This semi-stable intermediate is less prone to hydrolysis and reacts efficiently with primary amines to form a stable amide bond, thereby increasing the overall efficiency of the conjugation reaction.

Q2: Can I perform the conjugation in a single step?

A2: While a one-pot reaction is possible, a two-step protocol is generally recommended, especially if your target molecule also contains carboxyl groups.[1][3] Performing the activation of this compound at a lower pH (4.5-6.0) and then increasing the pH for the coupling step (7.0-8.5) minimizes the risk of self-polymerization of your target molecule and improves overall efficiency.[1]

Q3: How can I remove unreacted this compound and byproducts after the conjugation?

A3: Dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF) are effective methods for removing unreacted reagents and byproducts from your final conjugate. The choice of method will depend on the size and properties of your conjugated molecule.

Q4: How do I store this compound?

A4: this compound should be stored at -20°C and protected from moisture. Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the carboxylic acid group.

Experimental Protocol: Two-Step this compound Conjugation

This protocol provides a general guideline for conjugating this compound to a protein with available primary amine residues. Optimization may be required for your specific application.

Materials:

  • This compound

  • Protein or other amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Preparation of Reactants:

    • Equilibrate this compound, EDC, and NHS vials to room temperature before opening.

    • Prepare a stock solution of this compound in DMSO or DMF.

    • Dissolve your protein in the Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound solution with the desired molar excess of EDC and NHS in Activation Buffer. A common starting point is a 5-fold molar excess of EDC and a 2-fold molar excess of NHS over this compound.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately after activation, add the activated this compound solution to your protein solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with the Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by reacting with any remaining active NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing your purified conjugate.

Visualizing the Workflow and Chemistry

To aid in understanding the experimental process and the underlying chemical reactions, the following diagrams are provided.

G cluster_workflow Experimental Workflow prep Prepare Reactants (this compound, Protein, Buffers) activation Activate this compound (with EDC/NHS in MES Buffer, pH 6.0) prep->activation conjugation Conjugate to Protein (in PBS, pH 7.4) activation->conjugation quenching Quench Reaction (with Tris or Hydroxylamine) conjugation->quenching purification Purify Conjugate (Desalting Column) quenching->purification

Caption: A flowchart of the two-step this compound conjugation protocol.

G cluster_reaction Chemical Pathway dnp_peg_acid DNP-PEG6-COOH edc + EDC dnp_peg_acid->edc o_acylisourea O-acylisourea intermediate (unstable) edc->o_acylisourea nhs + NHS o_acylisourea->nhs nhs_ester NHS-ester intermediate (semi-stable) nhs->nhs_ester protein_nh2 + Protein-NH2 nhs_ester->protein_nh2 conjugate DNP-PEG6-CO-NH-Protein (stable amide bond) protein_nh2->conjugate

Caption: The chemical reaction pathway for EDC/NHS mediated amine coupling.

References

troubleshooting low yield in DNP-PEG6-acid protein labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yield in DNP-PEG6-acid protein labeling experiments.

Troubleshooting Guide

Low labeling efficiency is a common issue in protein conjugation. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal yields when using this compound.

Question: Why is my this compound protein labeling yield consistently low?

Answer: Low labeling yield with this compound, which has a terminal carboxylic acid, is typically traced back to one of two critical stages: the activation of the carboxylic acid or the subsequent conjugation to the protein's primary amines. Below are the most common causes and their solutions.

Issue 1: Inefficient Activation of this compound

The carboxylic acid group of this compound must be activated to a reactive ester before it can couple with the primary amines on your protein. This is commonly achieved using a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an auxiliary coupling agent like NHS (N-hydroxysuccinimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Potential Causes & Solutions

Potential CauseSuggested Solution
Suboptimal pH for Activation The activation of carboxylic acids with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0)[1]. Use a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) for the activation step.[1][2]
Hydrolyzed EDC or HATU/NHS EDC and HATU/NHS are moisture-sensitive and can hydrolyze, rendering them inactive.[2][3] Always use freshly prepared solutions of these reagents.[2][3] Allow reagent vials to warm to room temperature before opening to prevent condensation.[3][4]
Incompatible Buffer Components Buffers containing carboxylates (e.g., acetate, citrate) or phosphates can interfere with the EDC-mediated activation.[2][5] Ensure your this compound solution is in an appropriate activation buffer.
Incorrect Molar Ratios of Activating Agents An excess of EDC and NHS/HATU relative to the this compound is required to drive the activation reaction. A common starting point is a molar ratio of 1:2:2 for this compound:EDC:NHS or 1:1:1 for this compound:HATU:Base (like DIPEA). Optimization may be necessary.[6]
Issue 2: Inefficient Conjugation of Activated this compound to the Protein

Once the this compound is activated, the reactive ester must efficiently react with primary amines (N-terminus and lysine (B10760008) residues) on the target protein.

Potential Causes & Solutions

Potential CauseSuggested Solution
Suboptimal pH for Conjugation The reaction between the activated ester and primary amines is most efficient at a slightly basic pH (7.2-8.5).[1][7] After the activation step, adjust the pH of the reaction mixture to this range using a non-amine buffer like PBS or borate (B1201080) buffer.[1][7]
Presence of Primary Amines in the Buffer Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the protein for reaction with the activated this compound, significantly reducing the labeling yield.[8] Perform buffer exchange into a non-amine buffer if necessary.
Low Protein Concentration The kinetics of the labeling reaction are concentration-dependent. A low protein concentration can lead to lower labeling efficiency. Aim for a protein concentration of at least 1-2 mg/mL.[9]
Steric Hindrance The primary amines on the protein surface may not be accessible to the activated this compound due to the protein's tertiary structure. The PEG6 linker is designed to provide some spacing to overcome this, but for some proteins, this may still be an issue.
Protein Precipitation Changes in pH or the addition of reagents can sometimes cause protein aggregation and precipitation.[3] Ensure your protein is soluble and stable in the chosen reaction buffers. If precipitation occurs upon adding the activated this compound, consider reducing the molar excess of the labeling reagent.[8]
Side Reactions EDC can sometimes mediate the modification of tyrosine residues, which can be a competing side reaction.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to my protein?

A1: The optimal molar ratio can vary depending on the protein and the desired degree of labeling. A good starting point for optimization is a 10- to 20-fold molar excess of this compound to the protein.[11] It is recommended to perform a series of small-scale labeling reactions with varying molar ratios to determine the optimal conditions for your specific protein.

Q2: How should I prepare and store my this compound, EDC, and HATU?

A2: this compound should be stored at -20°C.[1] EDC and HATU are moisture-sensitive and should be stored desiccated at -20°C.[3] It is crucial to prepare solutions of EDC and HATU immediately before use, as they are prone to hydrolysis in aqueous solutions.[2][3] When preparing a stock solution of this compound, use an anhydrous solvent like DMSO or DMF.[13]

Q3: What buffers are recommended for the activation and conjugation steps?

A3: For the activation of this compound with EDC/NHS or EDC/HATU, a non-amine, non-carboxylate buffer with a pH of 4.5-6.0 is recommended, such as 0.1 M MES buffer.[1][7] For the subsequent conjugation to the protein, a non-amine buffer with a pH of 7.2-8.5 is ideal, such as phosphate-buffered saline (PBS) or borate buffer.[1][7]

Q4: How can I quench the labeling reaction?

A4: To stop the labeling reaction, you can add a quenching reagent that will react with any remaining activated this compound. Common quenching reagents include hydroxylamine (B1172632) (10-50 mM final concentration) or a primary amine-containing buffer like Tris or glycine (20-50 mM final concentration).[3]

Q5: How can I determine the degree of labeling (DOL)?

A5: The degree of labeling, or the average number of DNP molecules per protein, can be determined spectrophotometrically. You will need to measure the absorbance of the purified DNP-labeled protein at 280 nm (for the protein) and at the absorbance maximum of DNP (approximately 360 nm). A detailed protocol is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

The following tables provide quantitative data to aid in the optimization of your this compound protein labeling experiments.

Table 1: Half-life of EDC in Aqueous Solution at 25°C

pHBufferHalf-life
5.050 mM MES3.9 hours
6.050 mM MES20 hours
7.050 mM MES37 hours
(Data synthesized from Gilles et al., 1990)[8]

Table 2: Recommended Reaction Conditions for Two-Step EDC/NHS Coupling

ParameterActivation StepConjugation Step
pH 4.5 - 6.07.2 - 8.5
Recommended Buffer 0.1 M MESPBS or Borate Buffer
Duration 15-30 minutes2 hours to overnight
Temperature Room TemperatureRoom Temperature or 4°C
(Data synthesized from Thermo Fisher Scientific and G-Biosciences protocols)[1][4]

Experimental Protocols

Protocol 1: Two-Step this compound Protein Labeling using EDC/NHS

This protocol provides a general procedure for the labeling of proteins with this compound. Optimization of molar ratios and reaction times may be necessary for specific applications.

Materials:

  • This compound

  • Protein of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • This compound Solution Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

  • Activation of this compound:

    • In a separate microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Determination of the Degree of Labeling (DOL)

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified DNP-labeled protein solution at 280 nm (A280) and ~360 nm (Amax of DNP).

  • Calculate Protein Concentration:

    • The absorbance of DNP at 280 nm will interfere with the protein concentration measurement. A correction factor (CF) is needed. The CF is the ratio of the absorbance of the DNP label at 280 nm to its absorbance at its Amax. This value may need to be determined empirically for this compound.

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Degree of Labeling:

    • DOL = Amax / (εDNP × Protein Concentration (M))

      • εDNP is the molar extinction coefficient of DNP at its Amax (for DNP-lysine, this is approximately 17,400 M-1cm-1 at 360 nm).

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_purification Purification & Analysis dnp This compound activated_dnp Activated DNP-PEG6-ester dnp->activated_dnp MES Buffer edc_nhs EDC + NHS/HATU edc_nhs->activated_dnp labeled_protein DNP-labeled Protein activated_dnp->labeled_protein PBS or Borate Buffer protein Protein (-NH2) protein->labeled_protein quench Quench Reaction (e.g., Tris) labeled_protein->quench purify Purification (Desalting Column) quench->purify analyze Analyze DOL (Spectrophotometry) purify->analyze

Caption: Workflow for this compound protein labeling.

troubleshooting_flowchart start Low Labeling Yield check_activation Check Activation Step start->check_activation check_conjugation Check Conjugation Step check_activation->check_conjugation No activation_ph Is Activation pH 4.5-6.0? check_activation->activation_ph Yes conjugation_ph Is Conjugation pH 7.2-8.5? check_conjugation->conjugation_ph activation_reagents Are EDC/HATU/NHS fresh? activation_ph->activation_reagents Yes adjust_activation_ph Adjust pH with MES buffer activation_ph->adjust_activation_ph No activation_buffer Is buffer non-amine & non-carboxylate? activation_reagents->activation_buffer Yes prepare_fresh_reagents Prepare fresh EDC/HATU/NHS activation_reagents->prepare_fresh_reagents No activation_buffer->check_conjugation Yes buffer_exchange_activation Buffer exchange this compound activation_buffer->buffer_exchange_activation No conjugation_buffer Is buffer amine-free? conjugation_ph->conjugation_buffer Yes adjust_conjugation_ph Adjust pH with PBS/Borate conjugation_ph->adjust_conjugation_ph No protein_conc Is protein conc. >1 mg/mL? conjugation_buffer->protein_conc Yes buffer_exchange_protein Buffer exchange protein conjugation_buffer->buffer_exchange_protein No concentrate_protein Concentrate protein protein_conc->concentrate_protein No success Improved Yield protein_conc->success Yes adjust_activation_ph->activation_reagents prepare_fresh_reagents->activation_buffer buffer_exchange_activation->check_conjugation adjust_conjugation_ph->conjugation_buffer buffer_exchange_protein->protein_conc concentrate_protein->success

Caption: Troubleshooting flowchart for low labeling yield.

References

Technical Support Center: Purification of DNP-PEG6-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to purify DNP-PEG6-acid conjugates from unreacted materials and side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a this compound conjugation reaction mixture?

A1: The most common impurities include unreacted this compound, unreacted amine-containing molecule, and byproducts from the coupling chemistry, such as N-acylisourea and hydrolyzed N-hydroxysuccinimide (NHS) ester if EDC/NHS chemistry is used. Aggregates of the conjugate or starting materials may also be present.

Q2: What purification techniques are suitable for separating my this compound conjugate from these impurities?

A2: Several chromatographic techniques are effective, including:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.[]

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic radius).[][2]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.[][3]

Non-chromatographic methods like dialysis or ultrafiltration can also be useful for removing small molecule impurities if the conjugate is significantly larger.

Q3: How do I choose the best purification method for my specific conjugate?

A3: The choice of method depends on the properties of your conjugate and the impurities.

  • If your conjugate has a significantly different hydrophobicity compared to the unreacted this compound and your amine-containing molecule, RP-HPLC is a good choice.

  • If your conjugate is much larger than the unreacted starting materials, SEC is a straightforward option for removing smaller impurities.

  • Given that this compound has a terminal carboxylic acid, it will be negatively charged at neutral or basic pH. If your amine-containing starting material is neutral or positively charged, and your final conjugate has a distinct charge, Anion-Exchange Chromatography (AEX) can be a powerful separation method.

Q4: How can I monitor the purity of my conjugate during and after purification?

A4: Purity can be assessed using analytical techniques such as:

  • Analytical RP-HPLC: To resolve the conjugate from impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity and purity of the collected fractions.

  • UV-Vis Spectroscopy: The DNP group has a characteristic UV absorbance that can be used for detection.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Poor separation in RP-HPLC Inappropriate column chemistry.Experiment with different stationary phases (e.g., C8 instead of C18) to alter selectivity.
Incorrect mobile phase composition.Optimize the gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) and the aqueous mobile phase (e.g., water with 0.1% TFA).
Column overloading.Reduce the amount of sample injected onto the column.
Co-elution of conjugate and unreacted this compound in SEC Insufficient resolution of the column.Use a longer column or a column with a smaller pore size to improve resolution. A slower flow rate can also enhance separation.
Similar hydrodynamic radii.If the sizes are too similar for SEC, consider an alternative method like RP-HPLC or IEX which separates based on different properties.
Low recovery of the conjugate Non-specific binding to the chromatography resin.For RP-HPLC, add ion-pairing agents or adjust the mobile phase pH. For SEC and IEX, ensure the column is properly equilibrated and consider using a buffer with a slightly higher ionic strength.
Precipitation of the conjugate.Check the solubility of your conjugate in the chosen buffers. Adjusting the pH or adding organic modifiers might be necessary.
Presence of EDC/NHS byproducts Incomplete reaction quenching.Before purification, ensure the reaction is quenched, for example, by adding a small molecule amine like Tris or glycine (B1666218) to react with any remaining active esters.
Inefficient removal by the chosen method.Most EDC/NHS byproducts are small and polar. They should be easily separable by RP-HPLC and SEC. If they persist, optimize the separation conditions.

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is ideal for separating molecules based on differences in hydrophobicity. The DNP group adds significant hydrophobicity, which can be exploited for purification.

Methodology:

  • Column Selection: Start with a C18 or C8 analytical or semi-preparative column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the crude reaction mixture.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for the DNP group (around 360 nm) and for the conjugated molecule (e.g., 280 nm for proteins/peptides).

  • Fraction Collection: Collect fractions corresponding to the desired conjugate peak.

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC or LC-MS. Pool the pure fractions and remove the solvent by lyophilization or evaporation.

Size-Exclusion Chromatography (SEC)

This method separates molecules based on their size in solution. It is particularly effective if the this compound conjugate is significantly larger than the unreacted starting materials.

Methodology:

  • Column Selection: Choose a column with a fractionation range appropriate for the size of your conjugate and the impurities. For small molecule separations, columns like Sephadex G-25 or G-50 are suitable.

  • Buffer Preparation: Use a buffer in which your conjugate is stable and soluble (e.g., Phosphate Buffered Saline (PBS) pH 7.4).

  • Column Equilibration: Equilibrate the column with at least two column volumes of the chosen buffer.

  • Sample Loading: Dissolve the crude reaction mixture in the equilibration buffer and load it onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute with the equilibration buffer at a constant flow rate. The larger conjugate will elute first, followed by the smaller unreacted materials.

  • Fraction Collection and Analysis: Collect fractions and monitor the absorbance at a relevant wavelength. Analyze the fractions for purity and pool the desired ones.

Anion-Exchange Chromatography (AEX)

This method separates molecules based on their net negative charge. Since this compound has a terminal carboxylic acid, it will be negatively charged at a pH above its pKa, making it and its conjugate suitable for AEX.

Methodology:

  • Resin Selection: Choose a weak or strong anion exchange resin (e.g., DEAE or Q-sepharose).

  • Buffer Preparation:

    • Binding Buffer: A low ionic strength buffer at a pH where the conjugate is negatively charged (e.g., 20 mM Tris, pH 8.0).

    • Elution Buffer: The binding buffer with a high concentration of salt (e.g., 20 mM Tris, 1 M NaCl, pH 8.0).

  • Column Equilibration: Equilibrate the column with the binding buffer.

  • Sample Loading: Dissolve the sample in the binding buffer and load it onto the column.

  • Washing: Wash the column with the binding buffer to remove any unbound or weakly bound impurities.

  • Elution: Elute the bound molecules using a linear gradient of the elution buffer (0-100%). Molecules with a higher negative charge will elute at a higher salt concentration.

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence and purity of the conjugate.

Quantitative Data Summary

The following table provides a general comparison of the purification techniques. The actual performance will depend on the specific characteristics of the conjugate and impurities.

Purification MethodTypical Purity AchievedTypical RecoveryThroughputKey Separation Principle
RP-HPLC >95%60-90%Low to MediumHydrophobicity
SEC >90%80-95%HighSize
IEX >95%70-90%Medium to HighCharge

Visualizations

G cluster_reaction Conjugation Reaction cluster_purification Purification Workflow This compound This compound Crude_Mixture Crude Reaction Mixture This compound->Crude_Mixture Amine-Molecule Amine-Molecule Amine-Molecule->Crude_Mixture EDC_NHS EDC/NHS EDC_NHS->Crude_Mixture Purification_Step Purification (RP-HPLC, SEC, or IEX) Crude_Mixture->Purification_Step Pure_Conjugate Pure DNP-PEG6-Conjugate Purification_Step->Pure_Conjugate Impurities Unreacted Materials & Byproducts Purification_Step->Impurities G cluster_decision Purification Method Selection Property Primary Difference? Hydrophobicity Hydrophobicity Property->Hydrophobicity Size Size Property->Size Charge Charge Property->Charge RP_HPLC RP-HPLC Hydrophobicity->RP_HPLC SEC SEC Size->SEC IEX IEX Charge->IEX

References

addressing solubility issues of DNP-PEG6-acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with DNP-PEG6-acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is PEG included in its structure?

A1: this compound is a molecule composed of a dinitrophenyl (DNP) group, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The hydrophilic PEG linker is included to increase the compound's water solubility in aqueous media.[1][2] The DNP group is often used in biological applications, while the carboxylic acid allows for conjugation to other molecules.[1][3]

Q2: What is the expected solubility of this compound in aqueous buffers?

Q3: How does pH affect the solubility of this compound?

A3: The terminal carboxylic acid group plays a crucial role in the pH-dependent solubility of this compound. At a pH above its acid dissociation constant (pKa), the carboxylic acid will be deprotonated to form a negatively charged carboxylate ion. This charged form is more polar and thus more soluble in aqueous buffers. Conversely, at a pH below the pKa, the carboxylic acid will be in its neutral, protonated form, which is less soluble. Therefore, for higher solubility in aqueous solutions, it is advisable to use a buffer with a neutral to slightly alkaline pH (pH 7-9).

Q4: Can this compound aggregate in solution?

A4: Like many molecules with both hydrophobic (DNP) and hydrophilic (PEG) regions, this compound has the potential to form aggregates in aqueous solutions, especially at high concentrations. Aggregation can be influenced by factors such as buffer composition, pH, temperature, and the presence of other solutes.

Q5: What are the recommended storage conditions for this compound?

A5: It is recommended to store this compound at -20°C in its solid form, protected from moisture. For stock solutions in organic solvents, it is also best to store them at -20°C. Avoid repeated freeze-thaw cycles.

Solubility Data Summary

As precise quantitative solubility data for this compound is not widely published, the following table provides a qualitative summary of its expected solubility in various solvents based on its chemical properties and information on similar compounds.

SolventExpected SolubilityNotes
Aqueous Buffers (e.g., PBS, pH 7.4) Sparingly to Moderately SolubleSolubility is enhanced by the PEG chain. Higher pH (7-9) will improve solubility due to deprotonation of the carboxylic acid. It is recommended to first dissolve in an organic solvent.
Water Sparingly SolubleSimilar to aqueous buffers, but without buffering capacity, the final pH may affect solubility.
Dimethyl Sulfoxide (DMSO) SolubleA recommended solvent for preparing concentrated stock solutions.
Dimethylformamide (DMF) SolubleAnother recommended solvent for preparing concentrated stock solutions.
Ethanol Moderately SolubleMay be used as a co-solvent, but DMSO or DMF are generally preferred for initial dissolution.
Methanol Moderately SolubleSimilar to ethanol.
Dichloromethane (DCM) SolubleUseful for certain organic synthesis applications.
Non-polar organic solvents (e.g., Hexane) InsolubleThe polar PEG chain and carboxylic acid make it insoluble in non-polar solvents.

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility issues encountered with this compound.

Problem: this compound is not dissolving in my aqueous buffer.

cluster_0 Troubleshooting Workflow: Poor Solubility start Start: Poor Solubility in Aqueous Buffer check_ph Is the buffer pH neutral to slightly alkaline (pH 7-9)? start->check_ph adjust_ph Adjust buffer pH to > 7.0 check_ph->adjust_ph No use_organic_solvent Dissolve in a minimal amount of DMSO or DMF first? check_ph->use_organic_solvent Yes adjust_ph->use_organic_solvent end_success Success: Solubilized adjust_ph->end_success dissolve_in_organic Dissolve in DMSO/DMF to make a stock solution, then dilute into buffer. use_organic_solvent->dissolve_in_organic No gentle_heating Have you tried gentle warming (e.g., 37°C)? use_organic_solvent->gentle_heating Yes dissolve_in_organic->gentle_heating dissolve_in_organic->end_success warm_solution Warm the solution briefly with gentle mixing. gentle_heating->warm_solution No sonication Have you tried brief sonication? gentle_heating->sonication Yes warm_solution->sonication warm_solution->end_success sonicate_solution Sonicate the solution in a water bath for short intervals. sonication->sonicate_solution No check_concentration Is the concentration too high? sonication->check_concentration Yes sonicate_solution->check_concentration sonicate_solution->end_success lower_concentration Reduce the final concentration of this compound. check_concentration->lower_concentration Yes check_concentration->end_success No lower_concentration->end_success end_fail Still Unresolved: Consider alternative buffer or co-solvent lower_concentration->end_fail

Caption: Troubleshooting workflow for poor solubility of this compound.

Problem: The solution is cloudy or a precipitate forms over time.

This may indicate aggregation or that the solubility limit has been exceeded.

cluster_1 Troubleshooting Workflow: Precipitation/Aggregation start Start: Precipitation or Cloudiness Observed check_concentration Is the concentration near the suspected solubility limit? start->check_concentration lower_concentration Prepare a more dilute solution. check_concentration->lower_concentration Yes check_storage How is the solution being stored? check_concentration->check_storage No end_success Success: Clear, stable solution lower_concentration->end_success adjust_storage Store at 4°C for short-term or aliquot and freeze at -20°C for long-term. check_storage->adjust_storage Improperly check_buffer_compatibility Are there any incompatible components in the buffer? check_storage->check_buffer_compatibility adjust_storage->end_success change_buffer Try a different buffer system (e.g., HEPES, Borate). check_buffer_compatibility->change_buffer Possibly add_stabilizer Consider adding a small percentage of a stabilizing co-solvent (e.g., glycerol), if compatible with your experiment. check_buffer_compatibility->add_stabilizer No change_buffer->end_success end_fail Still Unresolved: Further optimization of formulation may be needed change_buffer->end_fail add_stabilizer->end_success add_stabilizer->end_fail

Caption: Troubleshooting workflow for precipitation or aggregation.

Experimental Protocols

Protocol for Solubilizing this compound in Aqueous Buffer

This protocol describes a general method for preparing a solution of this compound in an aqueous buffer.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.5

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add a small volume of anhydrous DMSO or DMF to the solid. For example, to prepare a 10 mM stock solution, add the appropriate volume of solvent.

    • Vortex thoroughly until the solid is completely dissolved. The solution should be clear.

  • Dilute into Aqueous Buffer:

    • Pipette the desired volume of the aqueous buffer into a new sterile tube.

    • While vortexing the buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.

    • Important: The final concentration of the organic solvent (DMSO or DMF) should be kept to a minimum, ideally below 1%, as it may affect your experiment.

    • Continue to vortex for a few minutes to ensure the solution is homogeneous.

  • Final Check and Storage:

    • Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.

    • Use the freshly prepared solution immediately for best results.

    • For storage, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.

cluster_2 Experimental Workflow: Solubilization start Start: this compound (solid) equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh desired amount equilibrate->weigh add_organic Add minimal anhydrous DMSO or DMF weigh->add_organic vortex_stock Vortex until fully dissolved to create stock solution add_organic->vortex_stock dilute Slowly add stock solution to buffer while vortexing vortex_stock->dilute prepare_buffer Prepare aqueous buffer in a separate tube prepare_buffer->dilute final_check Visually inspect for clarity dilute->final_check use_or_store Use immediately or aliquot and store at -20°C final_check->use_or_store end End: this compound in aqueous buffer use_or_store->end

Caption: Experimental workflow for solubilizing this compound.

References

Technical Support Center: Optimizing DNP-PEG6-acid EDC/NHS Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize DNP-PEG6-acid EDC/NHS coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two main steps of the EDC/NHS reaction?

A1: The EDC/NHS reaction is a two-step process, with each step having a distinct optimal pH range. The initial activation of the carboxyl group on this compound by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2][3] The subsequent coupling of the activated NHS-ester to a primary amine is most effective at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1][2][4] For a two-step protocol, it is recommended to perform the activation in a buffer such as MES at pH 5-6, and then raise the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.[5]

Q2: Which buffers are recommended for EDC/NHS reactions?

A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the intended reaction.

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely recommended choice for this step.[2]

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), borate (B1201080) buffer, or sodium bicarbonate buffer are suitable for the second step of the reaction.[6][7] Buffers like Tris and glycine (B1666218) should be avoided as they contain primary amines that will react with the NHS-activated this compound.[8]

Q3: How does pH affect the stability of the NHS-ester intermediate?

A3: The NHS-ester intermediate is susceptible to hydrolysis, and its stability is highly dependent on the pH of the solution. As the pH increases, the rate of hydrolysis also increases, which can lead to a lower yield of the desired conjugate.[1][9] This competing hydrolysis reaction makes it crucial to proceed with the amine coupling step promptly after the activation of this compound.

Q4: What are the best practices for storing and handling EDC and NHS reagents?

A4: Both EDC and NHS are sensitive to moisture and should be stored desiccated at -20°C. To prevent condensation, it is important to allow the reagent vials to warm to room temperature before opening. For consistent performance, it is recommended to prepare EDC and NHS solutions immediately before use, as they are prone to hydrolysis in aqueous environments.[8]

Data Presentation

The following tables summarize key quantitative data related to the effect of pH on EDC/NHS reactions.

Table 1: Influence of pH on NHS-Ester Stability

This table illustrates the strong dependence of NHS-ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, resulting in a significantly shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS-Ester
7.004 - 5 hours
8.0Room Temperature~1 hour
8.6410 minutes
9.0Room TemperatureMinutes

[1][6][9][10]

Table 2: Recommended pH Ranges for the Two-Step EDC/NHS Coupling Reaction

This table provides a quick reference for the optimal pH ranges for the activation and coupling steps of the reaction.

Reaction StepOptimal pH RangeRecommended Buffers
Carboxyl Activation4.5 - 6.00.1 M MES (2-(N-morpholino)ethanesulfonic acid)
Amine Coupling7.0 - 8.5Phosphate-Buffered Saline (PBS), Borate Buffer, Sodium Bicarbonate Buffer

[2][4][5]

Experimental Protocols

Detailed Protocol for a Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Protein

This protocol outlines a general procedure for the conjugation of this compound to a protein with primary amine groups.

Materials:

  • This compound

  • Amine-containing protein

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a solution of the amine-containing protein in the Coupling Buffer at a concentration of 1-10 mg/mL.[6]

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a reaction vial, dissolve the this compound in the Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/Sulfo-NHS over the amount of this compound.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[8]

  • Conjugation to the Amine-Containing Protein:

    • Immediately after the activation step, add the activated DNP-PEG6-NHS ester solution to the protein solution.

    • Alternatively, the pH of the activation reaction mixture can be raised to 7.2-7.5 by adding concentrated Coupling Buffer before adding the protein.[5]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[8]

  • Quenching the Reaction:

    • To stop the coupling reaction and deactivate any remaining NHS-esters, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.[11]

  • Purification:

    • Remove unreacted this compound, EDC, NHS, and quenching reagents from the conjugated protein using a desalting column or dialysis.

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Potential CauseRecommended Action
Suboptimal pH Verify the pH of your reaction buffers using a calibrated pH meter. For the two-step reaction, ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.[8]
Inactive Reagents EDC and NHS are moisture-sensitive.[8] Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow the vials to warm to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use.[8]
Inappropriate Buffer Ensure you are using non-amine and non-carboxylate containing buffers. Use MES for the activation step and PBS, borate, or bicarbonate buffer for the coupling step.[2]
Hydrolysis of NHS-Ester The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH.[1][9] Perform the coupling step as quickly as possible after the activation step.
Insufficient Molar Ratios The optimal molar ratio of EDC and NHS to the carboxyl-containing molecule can vary. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the this compound. Optimization of these ratios may be necessary.

Issue 2: Precipitation During the Reaction

Potential CauseRecommended Action
Protein Aggregation The change in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility.
High EDC Concentration In some cases, very high concentrations of EDC can lead to precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration.[5]
Low Solubility of this compound or Conjugate This compound is generally soluble in aqueous solutions due to the PEG linker.[12] However, if the target molecule is hydrophobic, the final conjugate may have limited solubility. Consider using a small amount of a water-miscible organic solvent like DMSO or DMF, ensuring it is compatible with your protein.

Visualizations

TroubleshootingWorkflow start Start: Low/No Conjugation check_ph Check pH of Buffers (Activation: 4.5-6.0 Coupling: 7.0-8.5) start->check_ph ph_ok pH Correct? check_ph->ph_ok adjust_ph Adjust pH and Repeat Experiment ph_ok->adjust_ph No check_reagents Check Reagent Activity (EDC/NHS) ph_ok->check_reagents Yes adjust_ph->check_ph reagents_ok Reagents Fresh & Handled Properly? check_reagents->reagents_ok new_reagents Use Fresh Reagents and Repeat reagents_ok->new_reagents No check_buffer Check Buffer Composition (No Amines/Carboxylates) reagents_ok->check_buffer Yes new_reagents->check_reagents buffer_ok Buffer Appropriate? check_buffer->buffer_ok change_buffer Use Recommended Buffers (MES, PBS) and Repeat buffer_ok->change_buffer No optimize_ratios Optimize Molar Ratios (EDC/NHS/PEG-acid) buffer_ok->optimize_ratios Yes change_buffer->check_buffer success Successful Conjugation optimize_ratios->success

Caption: Troubleshooting workflow for low or no conjugation yield.

ReactionMechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) dnp_peg_acid DNP-PEG6-COOH o_acylisourea O-Acylisourea Intermediate (unstable) dnp_peg_acid->o_acylisourea + EDC nhs_ester DNP-PEG6-NHS Ester (semi-stable) o_acylisourea->nhs_ester + NHS hydrolysis Hydrolysis (competing reaction) o_acylisourea->hydrolysis amide_bond Stable Amide Bond (DNP-PEG6-CO-NH-R) nhs_ester->amide_bond + R-NH2 amine Amine-containing molecule (R-NH2) amine->amide_bond edc EDC nhs NHS

References

preventing aggregation during DNP-PEG6-acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the conjugation of DNP-PEG6-acid to proteins and other biomolecules, with a primary focus on preventing aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical linker molecule comprised of three key components: a dinitrophenyl (DNP) group, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The DNP group is often used as a hapten for immunological studies or as a quencher in fluorescence resonance energy transfer (FRET) applications.[1] The hydrophilic PEG spacer enhances the solubility and stability of the molecule in aqueous solutions.[2] The carboxylic acid group allows for covalent conjugation to primary amines (e.g., lysine (B10760008) residues on a protein) using carbodiimide (B86325) chemistry, typically involving EDC and NHS.[2]

Q2: What is the primary chemical reaction used to conjugate this compound to a protein?

The conjugation of this compound to a protein is typically achieved through a two-step carbodiimide reaction. First, the carboxylic acid group on the this compound is activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a more stable NHS ester intermediate. This intermediate then readily reacts with primary amine groups on the protein to form a stable amide bond.

Q3: What are the main causes of protein aggregation during this compound conjugation?

Protein aggregation during this conjugation process can be attributed to several factors:

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is more efficient at a physiological to slightly basic pH (7.0-8.5).[3][4] Using a pH close to the protein's isoelectric point (pI) can lead to reduced solubility and aggregation.[5]

  • High Reagent Concentrations: Excessive concentrations of EDC or the this compound reagent can lead to over-modification of the protein surface, altering its charge and hydrophobicity, which can promote aggregation.[6]

  • Inappropriate Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target protein for reaction with the activated this compound.[7]

  • Protein Instability: The inherent stability of the protein in the chosen reaction conditions plays a significant role. Some proteins are prone to aggregation when subjected to changes in their microenvironment.

  • Hydrophobicity: The DNP group is relatively hydrophobic. Conjugating multiple this compound molecules to a protein can increase its overall surface hydrophobicity, leading to intermolecular interactions and aggregation.

Q4: Can the DNP moiety itself influence aggregation?

Interestingly, while the hydrophobicity of DNP can contribute to aggregation upon conjugation, studies have also shown that 2,4-dinitrophenol (B41442) (DNP) can, in some contexts, inhibit the formation of amyloid fibrils and other protein aggregates.[8] This suggests a complex role for DNP in protein stability that may be concentration and context-dependent.

Troubleshooting Guides

Problem: Visible precipitation or turbidity is observed during the conjugation reaction.

This is a clear sign of significant protein aggregation. The following troubleshooting workflow can help identify and resolve the issue.

G start Precipitation Observed check_ph Verify Reaction pH start->check_ph check_reagents Optimize Reagent Concentrations check_ph->check_reagents pH is optimal success Aggregation Minimized check_ph->success Adjust pH & aggregation resolves check_buffer Evaluate Buffer Composition check_reagents->check_buffer Concentrations are optimal check_reagents->success Adjust concentrations & aggregation resolves add_stabilizers Incorporate Stabilizing Excipients check_buffer->add_stabilizers Buffer is appropriate check_buffer->success Change buffer & aggregation resolves lower_temp Reduce Reaction Temperature add_stabilizers->lower_temp Aggregation persists add_stabilizers->success Aggregation resolves protein_conc Lower Protein Concentration lower_temp->protein_conc Aggregation persists lower_temp->success Aggregation resolves protein_conc->success If aggregation is resolved G DNP DNP Mito Mitochondrial Uncoupling DNP->Mito Ca Increased Intracellular Ca2+ Mito->Ca mTOR mTOR Signaling (Inhibited) Mito->mTOR CREB CREB Pathway (Activated) Ca->CREB Autophagy Autophagy (Activated) mTOR->Autophagy inhibition leads to Neuroprotection Neuroprotection & Adaptive Stress Response Autophagy->Neuroprotection CREB->Neuroprotection G start Start prep_protein Prepare Protein (Buffer Exchange) start->prep_protein prep_reagents Prepare this compound, EDC, and NHS Solutions prep_protein->prep_reagents activation Activate this compound with EDC/NHS prep_reagents->activation conjugation Conjugate to Protein activation->conjugation quenching Quench Reaction (Optional) conjugation->quenching purification Purify Conjugate (e.g., SEC) quenching->purification characterization Characterize Conjugate (DOL, Aggregation) purification->characterization end End characterization->end

References

common pitfalls in using DNP-PEG6-acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNP-PEG6-acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional molecule consisting of a dinitrophenyl (DNP) group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid. The DNP group serves as a hapten for immunological detection or as a quencher in fluorescence resonance energy transfer (FRET) applications.[][2][] The PEG6 linker enhances aqueous solubility and provides a flexible spacer arm.[2][] The carboxylic acid allows for covalent conjugation to primary amines on proteins, peptides, antibodies, or other molecules through the formation of a stable amide bond, typically using carbodiimide (B86325) chemistry (EDC/NHS).[2][4]

Q2: How should I store and handle this compound?

Upon receipt, this compound should be stored desiccated at -20°C.[4] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the reagent. For repeated use, it is recommended to prepare stock solutions in an anhydrous water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[5] Unused stock solutions should be stored at -20°C under an inert gas like argon or nitrogen to minimize exposure to air and moisture.[5]

Q3: In which solvents is this compound soluble?

This compound is soluble in aqueous buffers due to its hydrophilic PEG linker.[4] It is also soluble in common organic solvents used for bioconjugation, such as DMSO and DMF.[5] For preparing stock solutions, anhydrous grades of these solvents are recommended to ensure the stability of the carboxylic acid group for subsequent activation.

Troubleshooting Guide

Low or No Conjugation Yield

Q4: I am observing very low or no conjugation of this compound to my protein. What are the possible causes and solutions?

This is a common issue that can arise from several factors related to the reagents, reaction conditions, or the protein itself.

Potential Cause Recommended Solution
Inactive this compound Ensure the reagent has been stored correctly at -20°C and protected from moisture. Allow the vial to warm to room temperature before opening. Consider using a fresh vial of the reagent.
Suboptimal pH for EDC/NHS Chemistry The two-step EDC/NHS reaction has different optimal pH ranges. The activation of the carboxylic acid with EDC/NHS is most efficient at pH 4.5-6.0. The subsequent reaction with the primary amine is most efficient at pH 7.2-8.5. For a one-pot reaction, a compromise pH of 6.0-7.5 can be used, but for higher efficiency, a two-step protocol with pH adjustment is recommended.
Hydrolysis of EDC and/or NHS Ester EDC and the activated NHS ester are moisture-sensitive and have limited stability in aqueous solutions. Prepare fresh solutions of EDC and NHS immediately before use. Minimize the time between activation and addition of the amine-containing molecule.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with your target molecule for reaction with the activated this compound. Use amine-free buffers such as MES for the activation step and PBS or borate (B1201080) buffer for the conjugation step.[5]
Insufficient Molar Excess of Reagents A sufficient molar excess of this compound, EDC, and NHS over the amine-containing molecule is required to drive the reaction to completion. The optimal ratios depend on the concentration of the reactants and should be empirically determined. Start with a 5- to 20-fold molar excess of the PEG reagent and activators.
Low Concentration of Reactants Dilute reaction mixtures can lead to lower conjugation efficiency. If possible, increase the concentration of your protein or other target molecule.
Steric Hindrance The primary amines on your target molecule may be sterically inaccessible. Consider using a longer PEG linker if available, or try denaturing and refolding your protein to expose more reactive sites, if its function will not be compromised.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of this compound to warm to room temperature for at least 15 minutes before opening.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL or a specific molarity).

  • Vortex briefly until the solid is completely dissolved.

  • For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, preferably under an inert gas.

Protocol 2: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol is designed to maximize conjugation efficiency by performing the activation and coupling steps at their respective optimal pH.

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 5.5)

  • This compound stock solution (e.g., 10 mg/mL in anhydrous DMSO)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.15 M NaCl, pH 5.5

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for buffer exchange and purification

Procedure:

  • Protein Preparation: Ensure your protein is in the Activation Buffer at a suitable concentration (typically 1-10 mg/mL). If not, perform a buffer exchange using a desalting column.

  • Activation of this compound: a. Prepare fresh solutions of EDC and NHS in Activation Buffer or water immediately before use (e.g., 10 mg/mL). b. In a separate microcentrifuge tube, combine this compound, EDC, and NHS. A typical molar ratio is 1:2:2 (this compound:EDC:NHS). The molar excess over the protein should be optimized, but a 10- to 20-fold excess of this compound is a good starting point. c. Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation to Protein: a. Add the activated this compound mixture to the protein solution. b. Adjust the pH of the reaction mixture to 7.5 by adding a small amount of Coupling Buffer. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: a. Add the Quenching Buffer to a final concentration of 20-50 mM Tris. b. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate: a. Remove excess this compound, quenched reagents, and byproducts by size-exclusion chromatography (SEC) or dialysis.[] The choice of method will depend on the size of your protein.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Protein Prepare Protein Activate this compound Activate this compound Prepare Protein->Activate this compound Prepare Reagents Prepare Reagents Prepare Reagents->Activate this compound Conjugate to Protein Conjugate to Protein Activate this compound->Conjugate to Protein Add to protein Adjust pH Quench Reaction Quench Reaction Conjugate to Protein->Quench Reaction Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate Analyze Conjugate Analyze Conjugate Purify Conjugate->Analyze Conjugate

Caption: Workflow for this compound conjugation to a protein.

G reagents DNP-PEG6-COOH + R-NH₂ EDC NHS activated_peg DNP-PEG6-CO-NHS (Activated Ester) reagents:edc->activated_peg Activation (pH 4.5-6.0) reagents:nhs->activated_peg conjugate DNP-PEG6-CO-NH-R (Stable Amide Bond) activated_peg->conjugate Aminolysis (pH 7.2-8.5) hydrolysis Hydrolysis activated_peg->hydrolysis Competing Reaction

Caption: EDC/NHS reaction pathway for this compound conjugation.

G start Low Conjugation Yield check_reagents Check Reagent Quality (Age, Storage, Freshness) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes use_fresh Use Fresh Reagents check_reagents->use_fresh No check_ph Verify Reaction pH (Activation & Coupling) ph_ok pH OK check_ph->ph_ok Yes adjust_ph Adjust pH for each step check_ph->adjust_ph No check_buffer Amine-free Buffer? buffer_ok Buffer OK check_buffer->buffer_ok Yes change_buffer Use MES/PBS Buffers check_buffer->change_buffer No check_ratio Optimize Molar Ratios? increase_ratio Increase Molar Excess of PEG/EDC/NHS check_ratio->increase_ratio No reagents_ok->check_ph ph_ok->check_buffer buffer_ok->check_ratio

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Characterization of DNP-PEG6-Acid Labeled Proteins by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNP-PEG6-acid labeled proteins and their characterization by mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow, from labeling to mass spectrometry analysis.

Low or No Labeling Efficiency

Question: My mass spectrometry results show a very low abundance or complete absence of the labeled protein. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no labeling efficiency is a common issue that can stem from several factors related to the reagents, reaction conditions, or the protein itself. Here are the primary causes and their solutions:

  • Suboptimal Reaction pH: The EDC/HATU or EDC/NHS coupling reaction, which links the carboxylic acid of this compound to primary amines on the protein (N-terminus and lysine (B10760008) residues), is highly pH-dependent. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with primary amines is favored at a physiological to slightly basic pH (7.2-8.5).

    • Solution: Perform a two-step reaction. First, activate the this compound with EDC/NHS at pH 5-6. Then, add this activated reagent to the protein solution buffered at pH 7.2-8.0. Alternatively, for a one-pot reaction, a compromise pH of 6.0-7.2 can be used, but this may be less efficient.

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein's amines for reaction with the activated this compound, significantly reducing labeling efficiency.

    • Solution: Ensure your protein is in a non-amine-containing buffer like PBS (Phosphate-Buffered Saline), MES (2-(N-morpholino)ethanesulfonic acid), or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) before starting the labeling reaction.[1]

  • Inactivated Reagents: EDC and HATU/NHS are moisture-sensitive. Improper storage can lead to hydrolysis and inactivation.

    • Solution: Aliquot reagents into single-use amounts upon arrival and store them desiccated at the recommended temperature (-20°C). Always allow the reagents to equilibrate to room temperature before opening to prevent condensation.[1]

  • Insufficient Molar Excess of Labeling Reagent: The ratio of this compound to the protein is critical. Too little reagent will result in incomplete labeling.

    • Solution: Empirically optimize the molar excess of the labeling reagent. Start with a 10- to 20-fold molar excess of this compound over the protein. This may need to be increased depending on the number of available lysines and the reactivity of the N-terminus.

  • Inaccessible Amine Groups: The N-terminus or lysine residues on your protein may be buried within the protein's three-dimensional structure, making them inaccessible to the labeling reagent.[1]

    • Solution: Consider performing the labeling under mild denaturing conditions (e.g., with low concentrations of urea (B33335) or guanidine (B92328) hydrochloride), if compatible with your protein's stability and downstream application.

Protein Precipitation During or After Labeling

Question: My protein solution becomes cloudy or I see a precipitate after adding the labeling reagents or during the reaction. Why is this happening and what can I do?

Answer:

Protein precipitation during labeling is typically caused by a change in the protein's surface charge and solubility.

  • Change in Isoelectric Point (pI): The reaction of this compound with primary amines neutralizes the positive charge of lysine residues and the N-terminus. This alteration can shift the protein's pI. If the pH of your reaction buffer is close to the new pI of the labeled protein, it can cause the protein to aggregate and precipitate.

    • Solution: Adjust the pH of the reaction buffer to be at least one pH unit away from the predicted pI of the modified protein. If the pI is unknown, empirically test a range of pH values (e.g., 6.5, 7.5, 8.5) for the reaction.

  • Excessive Labeling: High levels of modification, especially with a hydrophobic moiety like the DNP group, can lead to aggregation.

    • Solution: Reduce the molar excess of the this compound in the reaction. Perform a titration to find the optimal balance between labeling efficiency and protein solubility.

  • Solvent Mismatch: this compound is often dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this solvent to your aqueous protein solution can cause precipitation.

    • Solution: Prepare a concentrated stock solution of the labeling reagent in the organic solvent. Add the reagent to the protein solution slowly and with constant stirring to ensure rapid mixing and avoid localized high concentrations of the organic solvent. Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v).

Complex or Uninterpretable Mass Spectra

Question: The mass spectrum of my labeled protein is very complex, showing multiple broad peaks, making it difficult to determine the mass. How can I improve the data quality?

Answer:

The analysis of PEGylated proteins by mass spectrometry can be challenging due to their heterogeneity.

  • Multiple Labeling Species: Proteins with multiple lysine residues can be labeled with a variable number of this compound molecules, resulting in a heterogeneous mixture of products (e.g., protein + 1 label, protein + 2 labels, etc.). This creates a complex mass spectrum with multiple peaks.

    • Solution: This is an inherent aspect of labeling lysine residues. Use deconvolution software to process the raw electrospray ionization (ESI) mass spectrum. This software can transform the complex charge state distribution into a zero-charge mass spectrum, making it easier to identify the different labeled species.

  • High Charge States and Spectral Congestion: PEGylated proteins can acquire multiple charges during ESI, leading to overlapping charge state envelopes that complicate the spectrum.

    • Solution: The post-column addition of amines like triethylamine (B128534) (TEA) can reduce the charge complexity of PEGylated proteins, resulting in a simplified and more easily interpretable spectrum. Optimizing the concentration of the amine additive is often necessary.

  • PEG Contamination: Polyethylene glycol (PEG) is a common contaminant in laboratory reagents and on plasticware. It appears in the mass spectrum as a characteristic series of peaks separated by 44 Da, which can suppress the signal of your protein of interest.

    • Solution: Use high-purity reagents (HPLC grade or better). Dedicate glassware for proteomics experiments and clean it thoroughly. Avoid using detergents that contain PEG (e.g., Triton X-100, Tween). Running the sample on an SDS-PAGE gel can help remove most PEG contaminants.

Frequently Asked Questions (FAQs)

1. What is the exact mass shift I should expect after labeling my protein with this compound?

To calculate the expected mass shift, you need the monoisotopic mass of the this compound that is added to the protein. The labeling reaction involves the formation of an amide bond, which results in the loss of one molecule of water (H₂O).

Compound/ReactionChemical FormulaMonoisotopic Mass (Da)Average Mass (Da)
This compoundC₂₁H₃₃N₃O₁₂519.2064519.50
Water (H₂O)H₂O18.010618.015
Net Mass Addition (per label) C₂₁H₃₁N₃O₁₁ 501.1958 501.485

Therefore, for each this compound molecule that is successfully conjugated to your protein, you should observe a mass increase of 501.1958 Da (monoisotopic) or 501.485 Da (average).

2. How do I confirm that the labeling was successful using MS/MS?

After proteolytic digestion (e.g., with trypsin) of your labeled protein, you can use tandem mass spectrometry (MS/MS) to identify the modified peptides. In the MS/MS spectrum of a DNP-PEG6-labeled peptide, you should look for:

  • The precursor ion corresponding to the mass of the peptide plus the mass of the label (501.20 Da).

  • Characteristic fragment ions of the DNP group. The dinitrophenyl moiety is known to produce specific neutral losses or fragment ions in MS/MS, such as the loss of NO₂ (46 Da) or the formation of ions at m/z 163 or 179, depending on the fragmentation method.

  • A shift in the mass of the b- and y-ions that contain the modified amino acid (lysine or the N-terminus).

3. What are the recommended mass spectrometry parameters for analyzing this compound labeled proteins?

Optimal parameters are instrument-dependent, but here are some general guidelines for ESI-MS:

  • Intact Protein Analysis:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) to resolve the different labeled species.

    • Optimize the in-source collision-induced dissociation (CID) or cone voltage to improve desolvation without causing fragmentation of the intact protein.

    • Consider using additives like triethylamine (TEA) in the mobile phase or via post-column infusion to reduce charge states and simplify the spectrum.

  • Peptide Analysis (Bottom-up Proteomics):

    • Use a standard reverse-phase liquid chromatography (LC) gradient.

    • Set the precursor mass tolerance to be narrow (e.g., <10 ppm) for high-resolution instruments.

    • In your database search, define a variable modification on lysine (K) and the protein N-terminus with a mass shift of +501.1958 Da.

4. Can this compound label amino acids other than lysine and the N-terminus?

The EDC/HATU chemistry specifically targets primary amines. Therefore, the primary sites of labeling on a protein are the ε-amino group of lysine side chains and the α-amino group of the N-terminus.[2][3] While reactions with other nucleophilic side chains (e.g., tyrosine, serine, cysteine) are possible under certain conditions, they are generally much less favorable and less stable than the amide bond formed with primary amines.

Experimental Protocols

Detailed Protocol for this compound Labeling of Proteins (Two-Step Reaction)

This protocol is optimized for higher efficiency by separating the activation of this compound from the reaction with the protein.

Materials:

  • Protein of interest (in an amine-free buffer like PBS or MES, pH 7.2-7.5)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M Phosphate buffer, pH 7.2-7.5

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

Step 1: Preparation of Reagents

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in the Activation Buffer. These reagents hydrolyze quickly in aqueous solution, so they should be used without delay.

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.

  • Add a 1.5-fold molar excess of both EDC and Sulfo-NHS relative to the this compound.

  • Incubate the mixture at room temperature for 15-30 minutes.

Step 3: Labeling Reaction

  • Add the activated this compound mixture from Step 2 to your protein solution. A 10- to 20-fold molar excess of the activated reagent over the protein is a good starting point.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching the Reaction

  • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted this compound.

  • Incubate for 15 minutes at room temperature.

Step 5: Purification of the Labeled Protein

  • Remove the excess, unreacted labeling reagent and byproducts by running the sample through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for this compound Labeling and MS Analysis cluster_prep Sample Preparation & Labeling cluster_ms Mass Spectrometry Analysis protein_prep Protein Preparation (Buffer Exchange to Amine-Free Buffer) labeling Labeling Reaction (Protein + Activated Reagent at pH 7.2-7.5) protein_prep->labeling reagent_prep Reagent Preparation (this compound, EDC, NHS) activation Activation of this compound (with EDC/NHS at pH 6.0) reagent_prep->activation activation->labeling quenching Quenching (e.g., with Tris buffer) labeling->quenching purification Purification (Desalting Column or Dialysis) quenching->purification intact_ms Intact Mass Analysis (LC-ESI-MS) purification->intact_ms For Degree of Labeling digestion Proteolytic Digestion (e.g., Trypsin) purification->digestion For Site Localization data_analysis Data Analysis (Deconvolution, Database Search) intact_ms->data_analysis peptide_msms Peptide Analysis (LC-MS/MS) digestion->peptide_msms peptide_msms->data_analysis

Caption: Workflow from protein preparation and labeling to mass spectrometry analysis.

Troubleshooting Flowchart

Caption: A logical flowchart to diagnose and solve common experimental problems.

References

Technical Support Center: Purification of DNP-PEG6-Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of excess DNP-PEG6-acid following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing excess this compound after conjugation?

A1: The most common and effective methods for purifying your conjugate and removing unreacted this compound include Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF) with diafiltration, and dialysis.[][2][3] Less common methods that can also be employed depending on the specific characteristics of the conjugate include Ion Exchange Chromatography (IEX) and Hydrophobic Interaction Chromatography (HIC).[]

Q2: How do I choose the best purification method for my experiment?

A2: The choice of purification method depends on several factors, including the scale of your reaction, the required purity of your final product, the molecular weight of your conjugate, and the resources available.

  • For small-scale, high-purity applications , Size Exclusion Chromatography (SEC) is often the preferred method due to its high resolution.[]

  • For larger-scale processes and for concentrating the sample , Tangential Flow Filtration (TFF) is a highly efficient and scalable option.

  • For simple, low-cost purification at a small scale , dialysis can be effective, although it may be time-consuming and less efficient for complete removal.

Please refer to the decision-making flowchart below for a visual guide to selecting the appropriate method.

Q3: I am seeing poor separation between my conjugate and the free this compound using SEC. What could be the issue?

A3: Poor separation in SEC can be due to several factors:

  • Inappropriate column selection: Ensure the pore size of your SEC column is suitable for the size difference between your conjugate and the free this compound. The hydrodynamic radius of the PEGylated protein increases with PEGylation, which is the basis for separation.

  • Column overloading: Injecting too much sample can lead to broad peaks and poor resolution. Try reducing the sample load.

  • Non-ideal column interactions: Your conjugate might be interacting with the column matrix. Consider changing the mobile phase composition, such as adjusting the salt concentration or pH, to minimize these interactions.

Q4: My product yield is low after purification with TFF. What are the potential causes?

A4: Low yield during TFF can be caused by:

  • Inappropriate membrane cutoff: If the molecular weight cutoff (MWCO) of the membrane is too close to the molecular weight of your conjugate, you may be losing product in the permeate. Select a membrane with an MWCO that is significantly smaller than your conjugate.

  • Membrane fouling: The membrane can become clogged, reducing flux and potentially leading to product loss. Optimizing the transmembrane pressure (TMP) and feed flow rate can help minimize fouling.

  • Over-concentration: Concentrating the sample too much can lead to aggregation and precipitation, resulting in product loss.

Q5: Can I use dialysis to remove the excess this compound?

A5: Yes, dialysis is a viable, albeit slower, method for removing small molecules like this compound from a solution of larger conjugated molecules. It is a relatively simple and inexpensive technique suitable for small-scale purifications. However, for larger volumes or when high purity is critical, methods like SEC or TFF are generally more efficient.

Purification Method Comparison

The following table summarizes the key characteristics of the most common purification methods to help you select the most appropriate one for your needs.

MethodPrincipleAdvantagesDisadvantagesTypical Scale
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size and shape).High resolution, can separate different degrees of PEGylation.Can be time-consuming, potential for sample dilution, limited sample loading capacity.Lab-scale to preparative scale.
Tangential Flow Filtration (TFF) Size-based separation using a semi-permeable membrane with cross-flow.Fast, scalable, can concentrate the sample, suitable for large volumes.Requires optimization of parameters (e.g., TMP, flow rate), potential for membrane fouling.Pilot to manufacturing scale.
Dialysis Diffusion-based separation across a semi-permeable membrane based on a concentration gradient.Simple, low cost, gentle on the sample.Slow, requires large volumes of buffer, may not achieve complete removal.Lab-scale.
Ion Exchange Chromatography (IEX) Separation based on differences in surface charge.High capacity, can separate isoforms with different charge properties.PEG chains can shield charges, potentially reducing separation efficiency.Lab-scale to manufacturing scale.

Experimental Protocols

1. Size Exclusion Chromatography (SEC) Protocol

This protocol provides a general guideline for removing excess this compound using SEC.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your DNP-PEG6-conjugate from the free this compound.

  • System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Filter your conjugation reaction mixture through a 0.22 µm filter to remove any particulate matter.

  • Sample Injection: Inject the filtered sample onto the column. The injection volume should not exceed the recommended loading capacity of the column.

  • Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions as the eluent exits the column. The conjugate should elute earlier than the smaller, unconjugated this compound.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy to detect the DNP group and a protein assay for your molecule of interest) to identify the fractions containing the purified conjugate.

  • Pooling and Concentration: Pool the fractions containing the purified product. If necessary, concentrate the pooled fractions using a suitable method like ultrafiltration.

2. Tangential Flow Filtration (TFF) with Diafiltration Protocol

This protocol outlines the steps for purifying your conjugate using TFF.

  • System and Membrane Preparation: Select a TFF membrane with a molecular weight cutoff (MWCO) that is at least 3-5 times smaller than the molecular weight of your conjugate. Prepare and install the TFF system and membrane according to the manufacturer's instructions.

  • System Equilibration: Flush the system with purification buffer to remove any storage solution and to ensure the system is ready for use.

  • Sample Concentration (Optional): If your sample is dilute, you can first concentrate it by recirculating the feed solution through the TFF system and allowing the permeate to be removed.

  • Diafiltration: Once the sample has reached the desired volume, begin the diafiltration process by adding diafiltration buffer to the feed reservoir at the same rate that permeate is being removed. This process exchanges the buffer and removes the low molecular weight this compound. A common target is to perform 5-10 diavolumes to ensure adequate removal of the impurity.

  • Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired final volume. Recover the purified and concentrated product from the system.

  • Analysis: Analyze the purified product to confirm the removal of excess this compound and to determine the final concentration and yield of your conjugate.

Decision-Making Flowchart for Purification Method Selection

G start Start: Post-Conjugation Mixture scale What is the scale of your experiment? start->scale purity Is high resolution separation of PEGylated species required? scale->purity Small Scale (<100 mL) tff Use Tangential Flow Filtration (TFF) scale->tff Large Scale (>100 mL) concentration Is sample concentration required? purity->concentration No sec Use Size Exclusion Chromatography (SEC) purity->sec Yes concentration->tff Yes dialysis Use Dialysis concentration->dialysis No end End: Purified Conjugate sec->end tff->end dialysis->end

Caption: Flowchart for selecting a purification method.

References

DNP-PEG6-acid Conjugation Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up DNP-PEG6-acid conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in conjugation reactions?

A1: this compound is a chemical linker molecule featuring three key components: a dinitrophenyl (DNP) group, a six-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid group.[1] The DNP group can be used for applications like targeted drug delivery or as a hapten for antibody production. The hydrophilic PEG linker enhances the water solubility and stability of the conjugated molecule, potentially reducing its immunogenicity.[1][2] The carboxylic acid end allows for covalent attachment to primary amine groups on molecules such as proteins, peptides, or antibodies through the formation of a stable amide bond, typically facilitated by activating agents like EDC and HATU.[2][3]

Q2: What are the primary challenges when scaling up this compound conjugation reactions?

A2: Scaling up these reactions can present several challenges, including:

  • Maintaining solubility: As concentrations of reactants increase, the solubility of the peptide or protein substrate, as well as the this compound itself, can become a limiting factor.[4]

  • Reaction efficiency and consistency: Achieving consistent reaction kinetics and yield on a larger scale can be difficult. Factors like mixing efficiency, temperature control, and pH management become more critical.

  • Side reactions and impurity profiles: At higher concentrations and longer reaction times, the likelihood of side reactions, such as the formation of di- or multi-PEGylated products, can increase, complicating the purification process.[5][6]

  • Purification and downstream processing: The removal of unreacted reagents, byproducts, and incorrectly conjugated species becomes more complex and resource-intensive at a larger scale.[6][7]

  • Maintaining bioactivity: Harsh reaction or purification conditions can compromise the biological activity of the conjugated protein or peptide.[5]

Q3: How does the choice of activating agents (e.g., EDC, HATU) impact the scale-up process?

A3: The choice of activating agent is critical for a successful conjugation.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common zero-length crosslinker. While effective, it can be prone to hydrolysis and may require the addition of an agent like N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another activating agent that can offer faster reaction times and higher efficiencies, especially for sterically hindered amines. However, it is generally more expensive than EDC.

When scaling up, the cost-effectiveness and ease of removal of these reagents and their byproducts are important considerations.

Troubleshooting Guide

Issue 1: Low Conjugation Yield
Potential Cause Recommended Solution
Suboptimal pH The activation of the carboxylic acid on this compound with EDC/NHS is most efficient at a pH of 4.5-7.2, while the reaction with primary amines is optimal at a pH of 7-8.[8] Consider a two-step pH adjustment for the reaction.
Inactive Reagents This compound should be stored at -20°C to maintain its stability.[2] Activating agents like EDC are moisture-sensitive and should be stored under desiccated conditions.
Insufficient Mixing Inadequate mixing on a larger scale can lead to localized concentration gradients and incomplete reactions. Ensure the reaction vessel and stirring mechanism are appropriate for the increased volume.
Steric Hindrance The primary amine on the target molecule may be sterically hindered. Consider using a longer PEG linker or a different conjugation chemistry if possible.
Issue 2: High Polydispersity or Multiple Conjugation Products
Potential Cause Recommended Solution
High Molar Ratio of this compound A high molar excess of the PEG reagent can lead to multiple PEG chains attaching to a single protein or peptide molecule.[5] Carefully optimize the molar ratio of this compound to your target molecule.
Multiple Reactive Sites on Target Molecule If your protein or peptide has multiple primary amines (e.g., lysine (B10760008) residues), multiple conjugations can occur.[9] If site-specific conjugation is required, protein engineering to remove excess reactive sites may be necessary.
Prolonged Reaction Time Longer reaction times can increase the likelihood of side reactions.[9] Monitor the reaction progress and quench it once the desired level of conjugation is achieved.
Issue 3: Product Precipitation During Reaction
Potential Cause Recommended Solution
Poor Solubility of Reactants The increased concentration of reactants during scale-up can exceed their solubility limits.[4] Consider performing the reaction in a larger volume of a suitable buffer or adding a co-solvent if it does not impact the stability of your biomolecule. The PEG linker on this compound is designed to increase water solubility.[2][3]
Aggregation of Conjugated Product The conjugation process itself can sometimes lead to the aggregation and precipitation of the final product. Optimize buffer conditions (pH, ionic strength) to enhance the stability of the conjugate.

Experimental Protocols

General Protocol for this compound Conjugation to a Peptide
  • Reagent Preparation:

    • Dissolve the amine-containing peptide in a non-amine containing buffer (e.g., PBS at pH 7.4).

    • Dissolve this compound in an organic solvent like DMSO or DMF before adding it to the reaction buffer.[10]

    • Prepare fresh solutions of EDC and NHS in a suitable buffer (e.g., MES buffer at pH 6.0).[8]

  • Activation of this compound:

    • In a separate reaction vessel, mix this compound with a molar excess of EDC and NHS in the reaction buffer.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound solution to the peptide solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction with the primary amines on the peptide.[8]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching reagent such as hydroxylamine (B1172632) or Tris buffer to stop the reaction by consuming any unreacted activated this compound.[8]

  • Purification:

    • Purify the DNP-PEG6-peptide conjugate from unreacted peptide, excess this compound, and reaction byproducts using techniques like size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

Table 1: Effect of Molar Ratio on Conjugation Efficiency

Molar Ratio (this compound : Peptide)Conjugation Efficiency (%)Unconjugated Peptide (%)Di-PEGylated Peptide (%)
1:145505
3:1751510
5:19055
10:192<18

Data are hypothetical and for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification cluster_analysis Analysis prep_peptide Dissolve Peptide in Buffer conjugation Add Activated PEG to Peptide Solution prep_peptide->conjugation prep_peg Dissolve this compound in DMSO/DMF activation Activate this compound with EDC/NHS prep_peg->activation prep_edc Prepare Fresh EDC/NHS Solution prep_edc->activation activation->conjugation quench Quench Reaction conjugation->quench purify Purify Conjugate (SEC/RP-HPLC) quench->purify analysis Characterize Final Product purify->analysis

Caption: Experimental workflow for this compound conjugation.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield ph Suboptimal pH start->ph reagents Inactive Reagents start->reagents mixing Insufficient Mixing start->mixing ph_sol Optimize pH for Activation and Conjugation ph->ph_sol reagents_sol Verify Reagent Storage and Handling reagents->reagents_sol mixing_sol Improve Stirring/ Agitation mixing->mixing_sol

Caption: Troubleshooting low conjugation yield.

References

Validation & Comparative

DNP-PEG6-acid vs. DNP-PEG4-acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, the choice of a suitable linker molecule is critical for the successful design of conjugates, from immunogens to targeted therapeutics. Among the various options, dinitrophenyl (DNP) conjugated polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to the high affinity of anti-DNP antibodies, providing a reliable system for detection and purification. This guide offers a detailed comparison of two commonly used DNP-PEG linkers with differing PEG chain lengths: DNP-PEG6-acid and DNP-PEG4-acid.

The primary distinction between this compound and DNP-PEG4-acid lies in the length of the hydrophilic PEG spacer, which consists of six ethylene (B1197577) glycol units in the former and four in the latter. This seemingly minor structural difference can have significant implications for the physicochemical properties and, consequently, the experimental performance of the resulting conjugates.

Physicochemical Properties

A direct comparison of the fundamental properties of these two molecules reveals the impact of the additional two ethylene glycol units in this compound.

PropertyDNP-PEG4-acidThis compound
Molecular Formula C17H25N3O10C21H33N3O12
Molecular Weight 431.4 g/mol [1][2]519.5 g/mol [3]
PEG Units 46
Solubility Good water solubility, soluble in DMSO[1][2]Enhanced water solubility, soluble in DMSO[3]

The increased molecular weight of this compound is a direct result of its longer PEG chain. This extension of the hydrophilic PEG linker is generally expected to further enhance the water solubility of the molecule and any conjugate it is attached to, which can be a crucial factor in preventing aggregation, particularly with hydrophobic payloads.[3]

Performance Comparison and Experimental Considerations

Binding Affinity and Accessibility: The length of the PEG spacer can influence the binding of the DNP hapten to its corresponding antibody. A longer linker, such as in this compound, provides greater spatial separation between the conjugated molecule and the DNP group. This increased distance can reduce steric hindrance, potentially leading to improved accessibility for the anti-DNP antibody and, consequently, a higher apparent binding affinity. Conversely, for some applications, a shorter linker might be optimal.

Hydrophilicity and Non-Specific Binding: The hydrophilic nature of the PEG chain helps to minimize non-specific binding of the conjugate to surfaces and other proteins. The longer PEG chain of this compound will impart a greater degree of hydrophilicity to the conjugate compared to DNP-PEG4-acid. This can be particularly advantageous in sensitive immunoassays where reducing background noise is critical for achieving a high signal-to-noise ratio.

Immunogenicity: In the context of generating an immune response to the conjugated molecule, the PEG linker can play a role in modulating immunogenicity. Longer PEG chains have been shown to reduce the immunogenicity of proteins and nanoparticles.[6] Therefore, this compound might be preferred in applications where a reduced immune response to the carrier is desired.

Experimental Protocols

To empirically determine the optimal linker for a specific application, researchers can perform comparative studies. Below is a general protocol for conjugating DNP-PEG-acid linkers to a protein and a subsequent ELISA-based binding assay.

Protocol 1: Conjugation of DNP-PEG-acid to a Protein via Amide Coupling

This protocol describes the covalent attachment of the carboxylic acid group of the DNP-PEG linker to primary amines (e.g., lysine (B10760008) residues) on a target protein using EDC/NHS chemistry.

Materials:

  • DNP-PEG4-acid or this compound

  • Target protein with available primary amines

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Activate the DNP-PEG-acid:

    • Dissolve DNP-PEG-acid in the Activation Buffer.

    • Add a 5-fold molar excess of EDC and NHS to the DNP-PEG-acid solution.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

  • Conjugate to the Protein:

    • Dissolve the target protein in the Coupling Buffer.

    • Add the activated DNP-PEG-acid solution to the protein solution at a desired molar ratio (e.g., 10:1 linker-to-protein).

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Quench the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-activated linker.

    • Incubate for 15 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess, unreacted DNP-PEG-acid and byproducts using a desalting column equilibrated with PBS.

Protocol 2: Comparative ELISA for Anti-DNP Antibody Binding

This experiment aims to compare the binding of an anti-DNP antibody to the protein conjugates prepared with DNP-PEG4-acid and this compound.

Materials:

  • DNP-PEG4-Protein conjugate and DNP-PEG6-Protein conjugate

  • High-binding 96-well ELISA plate

  • Coating Buffer: 0.1 M Sodium Bicarbonate, pH 9.6

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Anti-DNP antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution: 2 M H2SO4

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Plate Coating:

    • Coat the wells of the ELISA plate with the DNP-PEG4-Protein and DNP-PEG6-Protein conjugates at a concentration of 1 µg/mL in Coating Buffer.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with Wash Buffer.

    • Block the wells with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Add serial dilutions of the anti-DNP antibody to the wells.

    • Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Add the HRP-conjugated secondary antibody at the recommended dilution.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction by adding Stop Solution.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Compare the binding curves for the DNP-PEG4 and DNP-PEG6 conjugates to determine if there is a significant difference in antibody binding.

Visualizing the Difference: Structure and Workflow

To better understand the structural differences and their application in a typical experimental workflow, the following diagrams are provided.

G cluster_0 DNP-PEG4-acid cluster_1 This compound DNP4 DNP-(CH₂CH₂O)₄-CH₂COOH DNP6 DNP-(CH₂CH₂O)₆-CH₂COOH

Caption: Chemical structures of DNP-PEG4-acid and this compound.

G Start DNP-PEG-acid (4 or 6 units) Activate Activate with EDC/NHS Start->Activate Step 1 Conjugate Conjugate to Protein-NH₂ Activate->Conjugate Step 2 Purify Purify Conjugate Conjugate->Purify Step 3 Assay Perform Binding Assay (ELISA) Purify->Assay Step 4 End Compare Performance Assay->End Step 5

Caption: Experimental workflow for comparing DNP-PEG linkers.

Conclusion

The choice between this compound and DNP-PEG4-acid will depend on the specific requirements of the experiment. This compound, with its longer PEG chain, offers potentially greater hydrophilicity and reduced steric hindrance, which may be beneficial in applications requiring high sensitivity and low non-specific binding. However, DNP-PEG4-acid may be sufficient and more cost-effective for applications where these factors are less critical. Ultimately, empirical testing using protocols similar to those described in this guide will provide the most definitive answer for which linker is optimal for a given research application.

References

Enhancing Aqueous Solubility: A Comparative Guide to DNP-PEG Linkers of Varying PEG Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the aqueous solubility of linker molecules is a critical parameter influencing the efficacy and formulation of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. This guide provides a comparative analysis of 2,4-Dinitrophenyl (DNP)-Polyethylene Glycol (PEG) linkers, focusing on how altering the length of the PEG chain can significantly enhance their solubility. While specific quantitative data for a direct comparison across a wide range of DNP-PEG linkers is not extensively published, this guide synthesizes established physicochemical principles and provides a detailed experimental protocol for researchers to determine these values.

The core structure of a DNP-PEG linker includes a hydrophobic DNP group, often used as a hapten for immunological detection or as a component in targeted therapies, and a hydrophilic PEG chain. The PEG component is instrumental in modulating the overall physicochemical properties of the molecule. Longer PEG chains are known to improve the water solubility and stability of conjugated molecules, a principle widely applied in drug development to enhance pharmacokinetic profiles. The hydrophilic nature of the repeating ethylene (B1197577) glycol units effectively shields the hydrophobic DNP moiety, leading to better dissolution in aqueous media.

Comparative Solubility Analysis of DNP-PEG-COOH Linkers

The addition of a PEG spacer is a well-established strategy to increase the aqueous solubility of hydrophobic molecules. For the DNP-PEG-COOH series, it is anticipated that solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) will increase with the number of ethylene glycol units (n). The hydrophobic character of the DNP group necessitates a sufficient number of hydrophilic PEG units to achieve significant aqueous solubility. While precise values require experimental determination, the expected trend is a direct correlation between PEG length and solubility.

Below is a table presenting an illustrative comparison of the expected aqueous solubility for common DNP-PEG-COOH linkers. These values are hypothetical and serve to demonstrate the expected trend. Researchers are encouraged to use the provided experimental protocol to determine precise values for their specific linkers and buffer systems.

LinkerPEG Units (n)Molecular Weight ( g/mol )Expected Aqueous Solubility TrendIllustrative Solubility (mg/mL in PBS, pH 7.4)
DNP-PEG2-COOH2343.29Low< 0.5
DNP-PEG4-COOH4431.40Moderate1 - 5
DNP-PEG8-COOH8607.61Good10 - 20
DNP-PEG12-COOH12783.82High> 30

Note: The illustrative solubility values are estimates based on general principles of PEGylation and are not based on specific experimental data from a single comparative study. Actual values may vary based on experimental conditions, including buffer composition, pH, and temperature.

Visualizing the Impact of PEG Length on Solubility

The relationship between the number of PEG units and the aqueous solubility of a DNP-PEG linker is direct and positive. As the PEG chain elongates, it imparts a greater hydrophilic character to the entire molecule, enhancing its ability to interact favorably with water molecules and, consequently, to dissolve.

G cluster_0 Factors Influencing Solubility cluster_1 Relationship DNP_Group Hydrophobic DNP Group (Decreases Solubility) PEG_Chain Hydrophilic PEG Chain (Increases Solubility) PEG_Length Increasing PEG Length (n=2, 4, 8, 12...) Solubility Increased Aqueous Solubility PEG_Length->Solubility Directly Proportional

Caption: Logical diagram illustrating the positive correlation between PEG chain length and the aqueous solubility of DNP-PEG linkers.

Experimental Protocol: Determining Aqueous Solubility of DNP-PEG Linkers

This protocol outlines the shake-flask method, a reliable technique for determining the thermodynamic solubility of compounds. Quantification is achieved via UV-Vis spectrophotometry, leveraging the chromophoric nature of the DNP group.

1. Materials and Equipment

  • Test Compounds: DNP-PEG linkers with varying PEG lengths (e.g., DNP-PEGn-COOH, where n = 2, 4, 8, 12).

  • Solvent: Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Thermostatic shaker/incubator

    • Microcentrifuge

    • Calibrated pipettes

    • UV-Vis spectrophotometer

    • Quartz or UV-transparent cuvettes/microplates

    • 2.0 mL microcentrifuge tubes

2. Procedure

  • Preparation of Standard Solutions: a. Prepare a high-concentration stock solution (e.g., 10 mg/mL) of each DNP-PEG linker in a suitable organic solvent like Dimethyl Sulfoxide (DMSO). b. Create a series of calibration standards by diluting the stock solution in the aqueous buffer (e.g., PBS) to concentrations ranging from 1 µg/mL to 100 µg/mL. c. Measure the absorbance of each standard at the maximum wavelength (λ_max) for the DNP chromophore (approximately 360 nm). d. Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Sample Preparation and Equilibration: a. Add an excess amount of the solid DNP-PEG linker (e.g., 2-5 mg) to a 2.0 mL microcentrifuge tube. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining. b. Add a precise volume (e.g., 1.0 mL) of the aqueous buffer to the tube. c. Tightly cap the tube and vortex vigorously for 1 minute to suspend the compound. d. Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25°C) and shake for 24-48 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: a. After the equilibration period, centrifuge the tubes at a high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid. b. Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Quantification: a. Dilute the supernatant with the aqueous buffer to a concentration that falls within the linear range of the calibration curve. b. Measure the absorbance of the diluted supernatant at the predetermined λ_max. c. Use the calibration curve's linear equation to calculate the concentration of the diluted sample. d. Multiply the calculated concentration by the dilution factor to determine the solubility of the DNP-PEG linker in the aqueous buffer.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental determination of DNP-PEG linker solubility.

G start Start prep Prepare Saturated Solution (Excess DNP-PEG linker in Buffer) start->prep equilibrate Equilibrate for 24-48h (Constant Temperature Shaking) prep->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant (to fall within standard curve) supernatant->dilute measure Measure Absorbance (UV-Vis at λmax ≈ 360 nm) dilute->measure calculate Calculate Concentration (using calibration curve) measure->calculate end End (Solubility Determined) calculate->end

Caption: Experimental workflow for the determination of DNP-PEG linker aqueous solubility using the shake-flask method.

A Researcher's Guide to Protein Haptenylation: Alternatives to DNP-PEG6-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a hapten and its conjugation strategy to a carrier protein is a critical step in the development of immunoassays and vaccines. DNP-PEG6-acid has been a widely used reagent for this purpose. However, a variety of alternative reagents are available, each with distinct properties that may be advantageous for specific applications. This guide provides an objective comparison of this compound and its common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable haptenylation strategy.

This guide will explore the performance of dinitrophenyl (DNP) derivatives with different linkers, biotin-based reagents, and fluorescent haptens as alternatives to this compound. The comparison will focus on key performance indicators such as conjugation efficiency, methods for determining the degree of labeling, and the immunogenic properties of the resulting hapten-carrier conjugates.

Performance Comparison of Haptenylation Reagents

The choice of a haptenylation reagent can significantly impact the outcome of subsequent immunological applications. The efficiency of conjugation to the carrier protein, the ease of determining the hapten-to-protein ratio, and the resulting immunogenicity are all crucial factors to consider.

Hapten ReagentCommon Carrier ProteinTypical Molar Excess (Hapten:Protein)Typical Degree of Labeling (DOL)Method for DOL DeterminationKey Considerations
This compound / DNP-NHS ester KLH, BSA, Ovalbumin10-50 fold15-40[3]Spectrophotometry (A360)Well-established hapten, induces strong antibody responses. PEG linker enhances solubility.
Biotin-PEG-NHS ester Streptavidin, Avidin, BSA10-20 fold4-8HABA Assay[1][4]High-affinity interaction with (strept)avidin can be leveraged for various assays. May have lower immunogenicity compared to DNP.
Fluorescein-PEG-NHS ester (FITC) BSA, KLH10-20 fold4-10Spectrophotometry (A494)Intrinsic fluorescence allows for direct detection and quantification. Can be used for cellular imaging applications.

Note: The degree of labeling is highly dependent on reaction conditions such as protein concentration, pH, reaction time, and the specific protein being labeled.

Experimental Protocols

Accurate and reproducible haptenylation requires well-defined protocols. Below are detailed methodologies for protein conjugation using NHS ester chemistry and for determining the degree of labeling for biotin (B1667282) and fluorescein (B123965) haptens.

General Protocol for Protein Haptenylation with NHS Esters

This protocol is a general guideline for conjugating amine-reactive haptens (DNP-NHS, Biotin-NHS, Fluorescein-NHS) to proteins.

Materials:

  • Protein to be labeled (e.g., BSA, KLH) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Hapten-NHS ester (DNP, Biotin, or Fluorescein derivative)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

  • Hapten Solution Preparation: Immediately before use, dissolve the Hapten-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mg/mL stock solution.

  • Conjugation Reaction: While gently stirring the protein solution, slowly add the desired molar excess of the dissolved hapten-NHS ester.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove unreacted hapten by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the protein-containing fractions.

Protocol for Determining Degree of Labeling of Biotinylated Proteins (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for quantifying biotin incorporation.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample

  • Spectrophotometer

Procedure:

  • Add a known volume of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A500_initial).

  • Add a known volume of the biotinylated protein sample to the cuvette, mix well, and incubate for 5 minutes.

  • Measure the absorbance at 500 nm again (A500_final).

  • The decrease in absorbance is proportional to the amount of biotin in the sample. The degree of labeling can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.

Protocol for Determining Degree of Labeling of Fluorescein-Labeled Proteins

The degree of labeling for fluorescein conjugates is determined spectrophotometrically.

Materials:

  • Fluorescein-labeled protein sample

  • Spectrophotometer

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 494 nm (A494).

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of fluorescein at 280 nm: Protein Concentration (M) = [A280 - (A494 x 0.35)] / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm and 0.35 is the correction factor for fluorescein).

  • Calculate the concentration of fluorescein using the Beer-Lambert law: Fluorescein Concentration (M) = A494 / ε_fluorescein (where ε_fluorescein is the molar extinction coefficient of fluorescein at 494 nm, which is approximately 70,000 M⁻¹cm⁻¹).

  • The degree of labeling is the molar ratio of fluorescein to protein.

Signaling Pathways and Experimental Workflows

Understanding the underlying biological processes and the experimental workflows is essential for successful hapten-based immunological studies.

B-Cell Activation by a Hapten-Carrier Conjugate

Haptens are too small to elicit an immune response on their own. However, when conjugated to a larger carrier protein, the hapten-carrier conjugate can activate B-cells, leading to the production of anti-hapten antibodies. This process involves the B-cell receptor (BCR) recognizing and binding to the hapten, followed by internalization of the conjugate, processing of the carrier protein, and presentation of carrier-derived peptides to T-helper cells, which in turn provide help to the B-cell for its activation and differentiation into antibody-secreting plasma cells.

B_Cell_Activation cluster_0 B-Cell Surface cluster_1 B-Cell Cytoplasm cluster_2 T-Helper Cell Interaction Hapten-Carrier Hapten-Carrier BCR B-Cell Receptor (BCR) Hapten-Carrier->BCR Binding Internalization Internalization & Processing BCR->Internalization MHC_II MHC class II Presentation Internalization->MHC_II TCR T-Cell Receptor (TCR) MHC_II->TCR Peptide Presentation T_Cell T-Helper Cell Activation B-Cell Activation & Differentiation T_Cell->Activation Co-stimulation & Cytokines Monoclonal_Antibody_Workflow Immunization 1. Immunization (Hapten-Carrier Conjugate) Spleen_Isolation 2. Spleen Cell Isolation Immunization->Spleen_Isolation Fusion 3. Fusion with Myeloma Cells Spleen_Isolation->Fusion Hybridoma_Selection 4. HAT Selection of Hybridomas Fusion->Hybridoma_Selection Screening 5. Screening for Antigen-Specific Antibodies Hybridoma_Selection->Screening Cloning 6. Limiting Dilution Cloning Screening->Cloning Expansion 7. Expansion of Positive Clones Cloning->Expansion Production_Purification 8. Antibody Production & Purification Expansion->Production_Purification

References

Optimizing Immune Response: A Comparative Guide to DNP-PEG6-Acid Conjugate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of hapten-carrier conjugates is paramount for successful immunological studies. This guide provides an objective comparison of the functional activity of DNP-PEG6-acid conjugates, supported by experimental data and detailed protocols. We delve into the critical role of the PEG linker in modulating the immune response to the dinitrophenyl (DNP) hapten and offer insights into the selection of optimal conjugate designs.

The DNP group, a widely used hapten, requires conjugation to a larger carrier molecule, typically a protein like Keyhole Limpet Hemocyanin (KLH), to elicit a robust antibody response. The length and composition of the spacer arm connecting the DNP hapten to the carrier protein are critical parameters that can significantly influence the immunogenicity of the conjugate. Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility, stability, and bioavailability. This guide focuses on the validation of this compound, a conjugate featuring a six-unit PEG linker, and compares its performance with alternatives.

Comparative Analysis of DNP-PEG Conjugate Activity

The functional activity of a DNP-PEG conjugate is primarily assessed by its ability to induce a specific anti-DNP antibody response in vivo. This response is typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). The length of the PEG linker has been shown to be a crucial factor in determining the magnitude of this response.

A study investigating the influence of spacer arm length on the antibody response to haptens demonstrated that an optimal spacer length is critical for inducing a strong immune reaction. Haptens conjugated with spacer arms of 6-8 carbon atoms, which corresponds to a similar length as a PEG6 linker (approximately 6.3-8.8 Å), induced the highest antibody titers and affinity.[1] In contrast, haptens with shorter (2-4 carbon atoms) or longer (10-12 carbon atoms) spacer arms failed to elicit a high-quality antibody response.[1] This suggests that the PEG6 linker in this compound provides an optimal distance for the DNP hapten to be effectively recognized by B-cell receptors, leading to a potent immune response.

ConjugatePEG Linker Length (Number of PEG units)Relative Anti-DNP Antibody Titer (Arbitrary Units)Rationale for Performance
DNP-PEG2-Acid2LowSuboptimal spacer length may lead to steric hindrance, impeding efficient B-cell receptor binding.
This compound 6 High Optimal spacer length allows for effective presentation of the DNP hapten to the immune system, resulting in a strong antibody response.[1]
DNP-PEG12-Acid12Moderate to LowA longer spacer may result in the hapten being too flexible or distant from the carrier protein, potentially leading to a less efficient immune response.
DNP-KLH (Direct Conjugation)0VariableWithout a defined spacer, the proximity of the DNP hapten to the carrier can be inconsistent, leading to a variable and potentially suboptimal immune response.

Note: The relative antibody titers are based on the general findings that optimal spacer length is crucial for immunogenicity.[1] Actual values can vary depending on the specific experimental conditions.

Experimental Protocols

A detailed and robust experimental protocol is essential for the accurate validation of this compound conjugate activity. The following is a representative protocol for immunization and subsequent measurement of anti-DNP IgG antibodies by ELISA.

Immunization Protocol (Mouse Model)
  • Conjugate Preparation: Prepare the DNP-PEG6-KLH conjugate by reacting this compound with KLH in the presence of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Purify the conjugate to remove unreacted components.

  • Animal Model: Use a standard mouse strain (e.g., BALB/c) for immunization studies.

  • Immunization Schedule:

    • Primary Immunization (Day 0): Emulsify the DNP-PEG6-KLH conjugate in Complete Freund's Adjuvant (CFA) and inject 100 µg of the conjugate subcutaneously.

    • Booster Immunizations (Day 14 and Day 28): Emulsify the DNP-PEG6-KLH conjugate in Incomplete Freund's Adjuvant (IFA) and inject 50 µg of the conjugate subcutaneously.

  • Serum Collection: Collect blood samples from the mice prior to the primary immunization (pre-immune serum) and at specified time points after each immunization (e.g., Day 21, Day 35) to monitor the antibody response.

Anti-DNP IgG ELISA Protocol

This protocol is for the quantitative determination of anti-DNP IgG in mouse serum.[2]

  • Plate Coating: Coat a 96-well microtiter plate with a DNP-carrier protein conjugate other than the one used for immunization (e.g., DNP-BSA) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Prepare serial dilutions of the mouse serum samples and a standard anti-DNP antibody in blocking buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.[2]

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.[2]

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.[2]

  • Stop Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[2]

  • Data Analysis: Construct a standard curve from the absorbance values of the known concentrations of the anti-DNP antibody standard. Use this curve to determine the concentration of anti-DNP IgG in the experimental samples.

Visualizing the Mechanism of Action

To understand the functional activity of the this compound conjugate, it is essential to visualize the experimental workflow and the underlying biological signaling pathway.

G Experimental Workflow for this compound Conjugate Validation cluster_conjugation Conjugate Preparation cluster_immunization Immunization & Serum Collection cluster_elisa Anti-DNP IgG ELISA cluster_analysis Data Analysis DNP_PEG6_Acid This compound Conjugation EDC Coupling DNP_PEG6_Acid->Conjugation KLH Carrier Protein (KLH) KLH->Conjugation DNP_PEG6_KLH DNP-PEG6-KLH Conjugate Conjugation->DNP_PEG6_KLH Immunization Immunize Mouse DNP_PEG6_KLH->Immunization Serum_Collection Collect Serum Immunization->Serum_Collection Add_Serum Add Serum Samples Serum_Collection->Add_Serum Plate_Coating Coat Plate (DNP-BSA) Blocking Block Plate_Coating->Blocking Blocking->Add_Serum Add_Secondary Add HRP-anti-mouse IgG Add_Serum->Add_Secondary Add_Substrate Add TMB Substrate Add_Secondary->Add_Substrate Read_Absorbance Read Absorbance @ 450nm Add_Substrate->Read_Absorbance Data_Analysis Calculate Anti-DNP IgG Titer Read_Absorbance->Data_Analysis G B-Cell Activation by DNP-Carrier Conjugate cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Response BCR B-Cell Receptor (BCR) Lyn_Syk Lyn, Syk Kinases BCR->Lyn_Syk DNP_Carrier DNP-Carrier Conjugate DNP_Carrier->BCR Binding & Cross-linking Signalosome Signalosome Formation (BLNK, SLP-65) Lyn_Syk->Signalosome PLCg2 PLCγ2 Activation Signalosome->PLCg2 IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NF-κB, NFAT, AP-1) Ca_PKC->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Differentiation Differentiation Gene_Expression->Differentiation Antibody_Production Anti-DNP Antibody Production Differentiation->Antibody_Production

References

Comparative Analysis of Anti-DNP Antibody Cross-Reactivity with DNP-PEG6-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of anti-dinitrophenyl (anti-DNP) antibodies with DNP-PEG6-acid conjugates against other DNP-PEG alternatives. The information presented herein is intended to assist researchers in selecting the most appropriate reagents for their experimental needs, particularly in applications such as immunoassays, targeted drug delivery, and immunotherapy.

Introduction to Anti-DNP Antibodies and DNP Conjugates

The 2,4-dinitrophenyl (DNP) group is a widely used hapten in immunology and molecular biology.[1] When conjugated to a carrier protein or other molecule, DNP can elicit a strong immune response, leading to the production of anti-DNP antibodies.[2] These antibodies are valuable tools for a variety of research and diagnostic applications.[1][3] this compound is a molecule that incorporates the DNP hapten, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid group. The PEG linker enhances the aqueous solubility of the conjugate, and the carboxylic acid allows for its covalent attachment to other molecules, such as proteins or drug delivery vehicles.[4][] The length of the PEG linker can influence the binding affinity and cross-reactivity of anti-DNP antibodies.

Comparative Performance of DNP-PEG Conjugates

The ability of DNP-PEG conjugates to recruit anti-DNP antibodies is a critical factor in their application. Studies have shown that the length of the PEG linker plays a significant role in this recruitment, with conflicting findings as to the optimal length.

One study investigating Pep1-DNP conjugates for cancer immunotherapy found that a conjugate with a PEG6 linker demonstrated the most robust recruitment of anti-DNP antibodies to FGFR1-positive cells compared to shorter PEG linkers.[6] In contrast, another study on multivalent antibody-recruiting glycopolymers (MARGs) composed of hyaluronic acid and DNP-PEG showed that a PEG3 linker was optimal for antibody recruitment, while the PEG6 linker was less effective in their system.[7]

These findings suggest that the optimal PEG linker length for anti-DNP antibody recruitment may be context-dependent, influenced by the nature of the carrier molecule and the overall architecture of the conjugate.

Quantitative Data Summary
ConjugateRelative Antibody Recruiting CapacityReference
Pep1-DNP (with PEG6 linker)Most robust among tested conjugates[6]
HA-[PEG3-DNP]8Optimal for antibody recruitment in this system[7]
HA-[PEG6-DNP]8Less effective than PEG3 linker in this system[7]

Experimental Protocols

To assess the cross-reactivity of anti-DNP antibodies with this compound and other DNP conjugates, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable method.[1][8]

Competitive ELISA Protocol

This protocol is designed to determine the relative binding affinity of an anti-DNP antibody to free this compound by measuring its ability to compete with a plate-bound DNP-carrier conjugate (e.g., DNP-BSA).

Materials:

  • 96-well microtiter plates

  • Anti-DNP antibody

  • DNP-BSA (for coating)

  • This compound (competitor)

  • Other DNP-PEG conjugates for comparison (e.g., DNP-PEGn-acid)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Dilution Buffer (e.g., PBS)

Procedure:

  • Coating:

    • Dilute DNP-BSA to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted DNP-BSA to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of this compound and other DNP-PEG conjugates in Dilution Buffer.

    • In separate tubes, mix 50 µL of each competitor dilution with 50 µL of a fixed, predetermined concentration of the anti-DNP antibody. A control with no competitor should also be prepared.

    • Incubate the mixtures for 1 hour at room temperature.

    • Transfer 100 µL of each mixture to the corresponding wells of the DNP-BSA coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Dilute the HRP-conjugated secondary antibody in Dilution Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Development and Reading:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add 100 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

The concentration of the competitor (this compound or other conjugates) that inhibits 50% of the anti-DNP antibody binding to the plate-bound DNP-BSA (IC50) can be calculated. A lower IC50 value indicates a higher binding affinity of the antibody for the free DNP conjugate.

Visualizations

Experimental Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection p1 Coat plate with DNP-BSA p2 Block with BSA p1->p2 c3 Add mixture to coated plate p2->c3 c1 Prepare serial dilutions of this compound c2 Incubate dilutions with anti-DNP antibody c1->c2 c2->c3 d1 Add HRP-conjugated secondary antibody c3->d1 d2 Add TMB substrate d1->d2 d3 Add Stop Solution d2->d3 end Read Absorbance at 450 nm d3->end

Caption: Workflow for the competitive ELISA to determine anti-DNP antibody cross-reactivity.

Conceptual Diagram of Antibody Recruitment

Antibody_Recruitment peg3 DNP-PEG3 antibody Anti-DNP Antibody peg3->antibody Binding peg6 DNP-PEG6 peg6->antibody Binding peg12 DNP-PEG12 peg12->antibody Binding

Caption: Varying PEG linker lengths on DNP conjugates can influence anti-DNP antibody binding.

References

Stability of Amide-Linked DNP-PEG6-Acid Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and developers in the fields of drug delivery, immunology, and diagnostics, the stability of the linkage chemistry in bioconjugates is a critical determinant of efficacy and reliability. DNP-PEG6-acid is a commonly utilized reagent for introducing a dinitrophenyl (DNP) hapten to amine-containing molecules, such as proteins, peptides, or small molecule drugs, via a stable amide bond. This guide provides an objective comparison of the stability of this amide linkage with a key alternative, the 1,2,3-triazole linkage, supported by established chemical principles and outlining detailed experimental protocols for direct comparison.

Understanding Amide Bond Stability in PEGylated Conjugates

The amide bond is a cornerstone of peptide and protein chemistry and is generally considered robust.[1] However, its stability is not absolute and is a crucial factor to consider, particularly for conjugates intended for use in biological systems. The stability of the amide bond in a this compound conjugate is influenced by several factors:

  • Chemical Environment: Amide bonds are susceptible to hydrolysis under strongly acidic or basic conditions, a process that is typically accelerated by heat.[1] While generally stable at neutral pH, the local microenvironment in cellular compartments like endosomes or lysosomes can be acidic, potentially leading to slow degradation over time.

  • Enzymatic Degradation: A significant liability of amide bonds, especially those within or mimicking peptide structures, is their susceptibility to cleavage by proteases and other amidases present in plasma and tissues.[2]

  • Influence of PEGylation: The presence of a Polyethylene (B3416737) Glycol (PEG) chain, such as in this compound, can offer a degree of steric hindrance that partially protects the adjacent amide bond from enzymatic attack.[3][4] This "stealth" effect is a known benefit of PEGylation, often leading to increased in vivo half-life.[3]

Despite the partial protection afforded by the PEG chain, the inherent susceptibility of the amide bond to chemical and enzymatic hydrolysis remains a potential limitation for applications requiring long-term stability.

A More Stable Alternative: The 1,2,3-Triazole Linkage

A leading alternative to the amide bond in modern bioconjugation is the 1,2,3-triazole linkage, typically formed via the highly efficient and specific "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This linkage serves as an excellent bioisostere for the trans-amide bond.

The 1,2,3-triazole ring is exceptionally stable due to its aromatic character. It is highly resistant to a wide range of chemical conditions, including:

  • Acidic and basic hydrolysis

  • Oxidation and reduction

  • Enzymatic degradation by proteases[2][5]

This remarkable stability translates to significantly longer half-lives in biological media compared to many traditional linkages, including amides.

Comparative Stability Data

Linkage TypeEnvironmentStability ProfileHalf-Life (t½)Reference
Amide Human PlasmaSusceptible to enzymatic cleavage.Can be as low as a few minutes for certain peptides.[6]
1,2,3-Triazole Human PlasmaHighly resistant to enzymatic cleavage.Can exceed 48 hours with >90% of the conjugate remaining intact.[5]
Amide Strong Acid/BaseSusceptible to hydrolysis, especially with heat.Condition-dependent.[1]
1,2,3-Triazole Strong Acid/BaseGenerally inert.Very long; highly resistant to hydrolysis.[2]

This table summarizes general stability characteristics from studies on various molecules, providing a strong basis for inferring the relative stability in the context of DNP-PEG6 conjugates.

Experimental Protocols

To definitively assess the stability of a this compound amide conjugate and compare it to an alternative, a forced degradation study is the recommended approach.[7][8] This involves subjecting the conjugate to a variety of stress conditions and quantifying its degradation over time using analytical techniques like HPLC and Mass Spectrometry.

I. Synthesis of Conjugates

A. Synthesis of DNP-PEG6-Amide Conjugate (Conceptual Workflow)

cluster_synthesis Amide Conjugate Synthesis DNP_PEG_Acid This compound EDC_NHS EDC / NHS (Activation) DNP_PEG_Acid->EDC_NHS 1. Activate Amine_Molecule Amine-containing Molecule (R-NH2) Amide_Conjugate DNP-PEG6-NH-R (Amide Conjugate) Amine_Molecule->Amide_Conjugate Activated_Ester NHS-activated DNP-PEG6-Ester EDC_NHS->Activated_Ester Activated_Ester->Amine_Molecule 2. React Quench Quench Reaction (e.g., Hydroxylamine) Amide_Conjugate->Quench 3. Quench Purification Purification (e.g., HPLC) Quench->Purification

Caption: Workflow for synthesizing a DNP-PEG6-amide conjugate.

Methodology:

  • Activation: Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO). Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Allow the reaction to proceed for 15-60 minutes at room temperature to form the NHS-activated ester.

  • Conjugation: Add a solution of the amine-containing molecule (dissolved in a conjugation-compatible buffer, pH 7.2-8.0) to the activated DNP-PEG6-NHS ester.

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted NHS-ester by adding a small molecule amine like hydroxylamine (B1172632) or Tris buffer.

  • Purification: Purify the final DNP-PEG6-amide conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC. Confirm product formation by mass spectrometry.

B. Synthesis of DNP-PEG6-Triazole Conjugate (Conceptual Workflow)

To create the triazole alternative, one would start with DNP-PEG6-Azide and an alkyne-modified molecule (or vice versa).

cluster_synthesis_triazole Triazole Conjugate Synthesis (CuAAC) DNP_PEG_Azide DNP-PEG6-Azide (DNP-PEG6-N3) CuAAC Cu(I) Catalyst Ascorbate, Ligand DNP_PEG_Azide->CuAAC 1. Mix Alkyne_Molecule Alkyne-modified Molecule (R-C≡CH) Alkyne_Molecule->CuAAC Triazole_Conjugate DNP-PEG6-Triazole-R (Triazole Conjugate) CuAAC->Triazole_Conjugate 2. React Purification_T Purification (e.g., HPLC) Triazole_Conjugate->Purification_T

Caption: Workflow for synthesizing a DNP-PEG6-triazole conjugate.

Methodology:

  • Reaction Setup: Dissolve the DNP-PEG6-Azide and the alkyne-modified molecule in a compatible solvent system (e.g., a mixture of water and t-butanol or DMSO).

  • Catalyst Preparation: Prepare a fresh solution of the copper(I) catalyst. This is typically done by mixing a Cu(II) source, such as copper(II) sulfate, with a reducing agent, like sodium ascorbate. A copper-stabilizing ligand (e.g., TBTA) is often included.

  • Reaction: Add the catalyst solution to the mixture of the azide (B81097) and alkyne. Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purification: Purify the final DNP-PEG6-triazole conjugate using an appropriate method, such as reverse-phase HPLC. Confirm product formation by mass spectrometry.

II. Forced Degradation Study Protocol

cluster_workflow Forced Degradation Workflow Start Purified Conjugate (Amide or Triazole) Incubate Incubate under Stress Conditions Start->Incubate Sample Withdraw Samples at Time Points Incubate->Sample Quench_Stop Quench Reaction (if necessary) Sample->Quench_Stop Analyze Analyze by RP-HPLC Quench_Stop->Analyze Quantify Quantify Peak Area of Intact Conjugate Analyze->Quantify Identify Identify Degradants (LC-MS/MS) Analyze->Identify Plot Plot % Intact vs. Time Calculate Half-Life (t½) Quantify->Plot

Caption: General workflow for a forced degradation stability study.

Methodology:

  • Preparation: Prepare stock solutions of the purified DNP-PEG6-amide and DNP-PEG6-triazole conjugates at a known concentration (e.g., 1 mg/mL) in a neutral buffer (e.g., PBS, pH 7.4).

  • Stress Conditions: Aliquot the stock solutions into separate vials for each stress condition. A non-stressed control sample should be stored at -80°C.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 40°C or 60°C).

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 40°C).

    • Enzymatic Degradation: Add a relevant protease (e.g., trypsin, chymotrypsin) or incubate in 90% human or mouse plasma. Incubate at 37°C.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours). The exact time points should be optimized based on the expected rate of degradation.

  • Sample Quenching: Immediately stop the degradation reaction. For acid/base hydrolysis, neutralize the sample with an equivalent amount of base/acid. For enzymatic reactions, add a protease inhibitor or precipitate the protein with an organic solvent like acetonitrile.

  • Analysis by RP-HPLC:

    • Method: Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% TFA).

    • Detection: Monitor the elution profile using a UV detector at a wavelength where the DNP group absorbs (e.g., ~360 nm).

    • Quantification: Integrate the peak area of the intact conjugate at each time point.

  • Data Analysis:

    • Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample.

    • Plot the percentage of intact conjugate versus time.

    • Determine the degradation rate constant (k) and the half-life (t½) for each conjugate under each condition.

  • Degradant Identification (LC-MS/MS): Analyze the samples using liquid chromatography coupled to tandem mass spectrometry to identify the mass of any new peaks that appear, confirming the site of cleavage.[9][10]

Conclusion

The amide bond in this compound conjugates offers a reliable and well-established method for linking to amine-containing molecules. While generally stable, it possesses inherent liabilities to chemical and, most notably, enzymatic hydrolysis. For applications demanding high, long-term stability in a biological environment, the 1,2,3-triazole linkage represents a superior alternative.[2][5] It is exceptionally robust and provides a stable connection that can significantly enhance the in-use performance of a conjugate. Researchers should carefully consider the stability requirements of their specific application and can use the outlined forced degradation protocols to generate empirical data to guide the selection of the optimal linkage chemistry.

References

A Comparative Analysis of DNP-PEG6-Acid and Other Haptens for Immunization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate hapten is a critical step in the development of effective immunizations for producing specific antibodies. This guide provides a comparative analysis of DNP-PEG6-acid and other commonly used haptens, including 2,4-Dinitrophenyl (DNP), Biotin, Fluorescein, and Digoxigenin. The comparison focuses on their performance in eliciting an immune response, supported by experimental data and detailed protocols.

Haptens are small molecules that are not immunogenic on their own but can elicit a robust antibody response when conjugated to a larger carrier protein.[1][2] This hapten-carrier complex is then recognized by the immune system, leading to the production of antibodies specific to the hapten.[1][3] The choice of hapten and the method of conjugation can significantly impact the resulting antibody titer, affinity, and specificity.

Performance Comparison of Haptens

The immunogenicity of a hapten-carrier conjugate is influenced by several factors, including the chemical nature of the hapten, the carrier protein used, and the density of the hapten on the carrier.[4] Keyhole Limpet Hemocyanin (KLH) is a commonly used carrier protein due to its high immunogenicity.[3][5]

While direct comparative studies detailing the immunogenicity of this compound against other haptens are limited in publicly available literature, we can infer performance based on studies examining similar structures and the known effects of PEGylation. The inclusion of a polyethylene (B3416737) glycol (PEG) linker, as in this compound, can influence the hapten's presentation to the immune system and may affect the resulting antibody response.[6][7] PEGylation can increase the solubility and stability of the conjugate and may also modulate the immune response.[6]

The following table summarizes hypothetical comparative data based on typical results from immunization studies. It is important to note that these values can vary significantly depending on the specific experimental conditions.

Hapten-Carrier ConjugateTypical Immunogen Dose (per mouse)AdjuvantTypical Anti-Hapten IgG Titer (Endpoint Dilution)
DNP-PEG6-KLH50-100 µgComplete Freund's Adjuvant (CFA) / Incomplete Freund's Adjuvant (IFA)1:50,000 - 1:200,000
DNP-KLH50-100 µgCFA / IFA1:100,000 - 1:500,000[8][9]
Biotin-KLH50-100 µgCFA / IFA1:20,000 - 1:100,000
Fluorescein-KLH50-100 µgCFA / IFA1:30,000 - 1:150,000
Digoxigenin-KLH50-100 µgCFA / IFA1:40,000 - 1:180,000

Note: The data in this table is illustrative and intended for comparative purposes. Actual results will vary based on the specific protocol, mouse strain, and other experimental factors.

Experimental Protocols

To achieve a robust anti-hapten antibody response, a well-defined immunization and antibody characterization protocol is essential.

I. Mouse Immunization Protocol for Hapten-Carrier Conjugates

This protocol is a general guideline for inducing an antibody response against a hapten-carrier conjugate in mice.

Materials:

  • Hapten-carrier conjugate (e.g., DNP-PEG6-KLH)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Syringes and needles (27-30 gauge)

  • 6-8 week old female BALB/c mice (or other suitable strain)

Procedure:

  • Immunogen Preparation:

    • Prepare a 1 mg/mL solution of the hapten-carrier conjugate in sterile PBS.

    • For the primary immunization, emulsify the conjugate solution with an equal volume of CFA to a final concentration of 0.5 mg/mL. A stable emulsion is critical for a strong immune response.

    • For booster immunizations, emulsify the conjugate solution with an equal volume of IFA.

  • Primary Immunization (Day 0):

    • Inject each mouse subcutaneously (s.c.) or intraperitoneally (i.p.) with 100 µL of the immunogen-CFA emulsion (containing 50 µg of the conjugate).[10][11]

  • Booster Immunizations (Days 14, 28, and 42):

    • Boost the mice with 100 µL of the immunogen-IFA emulsion (containing 50 µg of the conjugate) via s.c. or i.p. injection.

  • Serum Collection:

    • Collect a pre-immune blood sample from each mouse before the primary immunization (Day 0).

    • Collect blood samples 7-10 days after the second and subsequent booster immunizations to monitor the antibody response.

    • Perform a final bleed 7-10 days after the last booster. Allow the blood to clot at room temperature and then centrifuge to collect the serum. Store the serum at -20°C or -80°C.

G cluster_0 Immunization Schedule Day0 Day 0 Primary Immunization (Hapten-Carrier + CFA) Day14 Day 14 Booster 1 (Hapten-Carrier + IFA) Day0->Day14 Day28 Day 28 Booster 2 (Hapten-Carrier + IFA) Day14->Day28 Day42 Day 42 Booster 3 (Hapten-Carrier + IFA) Day28->Day42 Day52 Day 52 Final Bleed Day42->Day52

Mouse Immunization Workflow

II. ELISA Protocol for Quantifying Anti-Hapten IgG Antibodies

This indirect ELISA protocol is designed to measure the titer of hapten-specific IgG antibodies in mouse serum.[12][13]

Materials:

  • Hapten conjugated to a different carrier protein than used for immunization (e.g., DNP-BSA if immunized with DNP-KLH)

  • 96-well ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)

  • Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

  • Mouse serum samples (pre-immune and immune)

  • Goat anti-mouse IgG-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the hapten-BSA conjugate to 1-5 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation:

    • Prepare serial dilutions of the mouse serum samples (starting from 1:100) in Blocking Buffer.

    • Add 100 µL of each dilution to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Dilute the goat anti-mouse IgG-HRP conjugate in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction:

    • Add 100 µL of Stop Solution to each well.

  • Reading:

    • Read the absorbance at 450 nm using a microplate reader. The endpoint titer is typically defined as the highest dilution that gives an absorbance value significantly above the background (pre-immune serum).

G A Coat plate with Hapten-BSA B Wash A->B C Block with BSA or Milk B->C D Wash C->D E Add diluted mouse serum D->E F Wash E->F G Add Anti-Mouse IgG-HRP F->G H Wash G->H I Add TMB Substrate H->I J Add Stop Solution I->J K Read at 450 nm J->K

Indirect ELISA Workflow

Signaling Pathways and Logical Relationships

Hapten-Carrier Induced B-Cell Activation

The immune response to a hapten-carrier conjugate is a T-cell dependent process.[3] The B-cell receptor (BCR) on a hapten-specific B-cell recognizes and binds to the hapten on the conjugate.[2] The entire complex is then internalized, and the carrier protein is processed into peptides that are presented on the B-cell's surface via MHC class II molecules. A carrier-specific helper T-cell recognizes this peptide-MHC complex, leading to the activation of the B-cell. This activation results in B-cell proliferation and differentiation into plasma cells that secrete hapten-specific antibodies.[1][14]

G cluster_0 B-Cell cluster_1 Helper T-Cell BCR BCR Internalization Internalization & Processing BCR->Internalization MHCII MHC class II TCR TCR MHCII->TCR Recognition Internalization->MHCII Peptide Presentation Activation B-Cell Activation PlasmaCell Plasma Cell Activation->PlasmaCell Differentiation TCellActivation T-Cell Help TCR->TCellActivation TCellActivation->Activation HaptenCarrier Hapten-Carrier Conjugate HaptenCarrier->BCR Binding Antibodies Anti-Hapten Antibodies PlasmaCell->Antibodies Secretion

Hapten-Carrier B-Cell Activation

References

Evaluating the Quenching Efficiency of DNP-PEG6-acid in FRET: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and drug discovery, Förster Resonance Energy Transfer (FRET) serves as a powerful tool for studying molecular interactions.[1][2][3] The efficiency of a FRET assay is critically dependent on the chosen donor fluorophore and acceptor quencher pair. This guide provides a comprehensive evaluation of the quenching efficiency of 2,4-Dinitrophenyl (DNP), a commonly used quencher, particularly in the context of a DNP-PEG6-acid conjugate. We will compare its performance with other quenchers, supported by experimental data and detailed protocols.

Understanding FRET and the Role of a Quencher

FRET is a non-radiative energy transfer mechanism between two light-sensitive molecules, a donor chromophore and an acceptor chromophore.[1] When the donor is excited, it can transfer its energy to the acceptor if they are in close proximity (typically 1-10 nm).[4] This energy transfer results in a decrease, or "quenching," of the donor's fluorescence and an increase in the acceptor's emission if the acceptor is also fluorescent. However, in many assays, a non-fluorescent acceptor, or quencher, is used. This quencher absorbs the energy from the donor and dissipates it as heat, leading to a measurable decrease in the donor's fluorescence signal. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.

The DNP group is a classic and effective quencher used in many FRET-based assays, often paired with fluorophores like (7-Methoxycoumarin-4-yl)acetyl (Mca) or 7-amino-4-carbamoylmethylcoumarin (ACC). The inclusion of a PEG6-acid linker (a six-unit polyethylene (B3416737) glycol chain with a carboxylic acid) in this compound is designed to improve solubility and provide a flexible spacer for conjugation to biomolecules.

FRET Mechanism Overview

The following diagram illustrates the fundamental principle of FRET.

FRET_Mechanism cluster_donor Donor Fluorophore cluster_acceptor Acceptor (Quencher) D_ground D D_excited D* D_excited->D_ground Emission A_ground A D_excited->A_ground FRET Fluorescence Fluorescence D_excited->Fluorescence A_excited A* A_excited->A_ground Quenching Quenching Non-radiative (Heat) A_excited->Quenching Excitation Light (Excitation) Excitation->D_ground Absorption

Caption: FRET mechanism showing donor excitation and subsequent energy transfer to an acceptor, resulting in quenching.

Comparative Analysis of Quenchers

The effectiveness of a quencher is determined by several factors, including its absorption spectrum overlap with the donor's emission spectrum, the Förster distance (R₀), and its intrinsic quenching efficiency. Below is a comparison of DNP with other commonly used quenchers.

QuencherRecommended Donor(s)Förster Distance (R₀) in ÅSpectral Overlap CharacteristicsKey Advantages
DNP (2,4-Dinitrophenyl) Mca, ACC, Tryptophan, Abz36.5 (with MCA), 34.7 (with ACC)Broad absorbance from UV to ~500 nm, with a maximum around 360 nm. Good overlap with blue-emitting fluorophores.Small size, proven track record, and effective quenching for specific donors.
DABCYL EDANS, FluoresceinsVaries with donorLow quenching efficiency for longer wavelength dyes.Widely used, especially in nucleic acid probes.
Tide Quencher™ Dyes Wide range of fluorophoresVariesBroad absorption spectra, optimized for longer wavelengths.High quenching efficiency across a broad spectral range.
Black Hole Quencher® (BHQ®) Dyes Wide range of fluorophoresVariesBroad and intense absorption spectra.Excellent quenchers for a wide variety of fluorophores.

Experimental Protocol: Measuring Quenching Efficiency

The quenching efficiency of a FRET pair can be determined experimentally. A common application is in protease activity assays, where a peptide substrate is labeled with a donor and a quencher. Cleavage of the peptide separates the pair, leading to an increase in donor fluorescence.

Materials and Reagents
  • Fluorogenic peptide substrate (e.g., ACC-peptide-Lys(DNP))

  • Protease of interest (e.g., trypsin, caspase)

  • Assay buffer (specific to the enzyme)

  • Spectrofluorometer

  • Control samples (enzyme-free, substrate-free)

Procedure
  • Substrate Preparation: Synthesize and purify the internally quenched fluorogenic substrate. The this compound can be conjugated to a lysine (B10760008) residue within the peptide sequence.

  • Reaction Setup:

    • Pipette the assay buffer into the wells of a microplate.

    • Add the protease to the designated wells.

    • Add the fluorogenic substrate to all wells to initiate the reaction.

  • Fluorescence Measurement:

    • Place the microplate in a spectrofluorometer.

    • Excite the donor fluorophore at its maximum excitation wavelength (e.g., ~380 nm for ACC).

    • Measure the emission intensity at the donor's maximum emission wavelength (e.g., ~460 nm for ACC) over time.

  • Data Analysis:

    • Plot fluorescence intensity versus time. The initial velocity of the reaction is proportional to the enzyme activity.

    • To determine quenching efficiency (E), the fluorescence of the intact (quenched) substrate (F_quenched) is compared to the fluorescence of the completely cleaved (unquenched) substrate (F_donor).

    • The formula for FRET efficiency is: E = 1 - (F_DA / F_D) where F_DA is the donor's fluorescence in the presence of the acceptor and F_D is the donor's fluorescence in the absence of the acceptor.

Experimental Workflow Diagram

FRET_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Synthesize FRET Substrate (Donor-Peptide-Quencher) C Combine Substrate, Enzyme, and Buffer in Microplate A->C B Prepare Assay Buffer and Enzyme Solution B->C D Incubate at Optimal Temperature C->D E Measure Fluorescence Intensity Over Time D->E F Plot Fluorescence vs. Time and Calculate Initial Velocity E->F G Determine Quenching Efficiency F->G

Caption: Workflow for a typical FRET-based enzymatic assay to determine quenching efficiency.

Logical Comparison of Quencher Properties

The choice of a quencher depends on the specific application and the donor fluorophore being used.

Quencher_Comparison cluster_props Key Properties DNP DNP SpectralRange Spectral Range DNP->SpectralRange Narrow (UV/Blue) QuenchingEff Quenching Efficiency DNP->QuenchingEff High for specific donors Versatility Versatility DNP->Versatility Limited by spectral range DABCYL DABCYL DABCYL->SpectralRange Limited (Visible) DABCYL->QuenchingEff Moderate, poor for some dyes DABCYL->Versatility Moderate TideQuencher Tide Quencher TideQuencher->SpectralRange Broad (UV-Vis-NIR) TideQuencher->QuenchingEff Very High TideQuencher->Versatility High

Caption: Logical comparison of DNP, DABCYL, and Tide Quenchers based on key performance characteristics.

Conclusion

This compound remains a valuable quencher for FRET applications, particularly when paired with blue-emitting fluorophores like Mca and ACC. Its small size and proven effectiveness make it a reliable choice for assays such as those monitoring protease activity. However, for applications requiring longer wavelength fluorophores or broader spectral versatility, newer generations of quenchers like the Tide Quenchers and Black Hole Quenchers may offer superior performance due to their enhanced quenching efficiency across a wider range of the spectrum. The selection of the optimal quencher should always be guided by the specific spectral properties of the donor fluorophore and the experimental design to maximize the sensitivity and accuracy of the FRET assay.

References

DNP-PEG6-Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to experimental success. This guide provides a comprehensive comparison of DNP-PEG6-acid with alternative molecules in key applications such as bioconjugation, immunoassays, and drug delivery. The information presented is based on available experimental data to facilitate informed decisions in research and development.

This compound is a bifunctional molecule featuring a dinitrophenyl (DNP) group and a six-unit polyethylene (B3416737) glycol (PEG) chain terminating in a carboxylic acid. The DNP moiety serves as a widely recognized hapten for immunological applications, while the PEG linker enhances solubility and provides a flexible spacer. The terminal carboxylic acid allows for covalent conjugation to primary amines on proteins, peptides, or other molecules.

I. This compound in Bioconjugation and Immunoassays

The primary application of this compound in this context is the labeling of proteins and other macromolecules for use in immunoassays and other immunological studies. The DNP hapten is not found endogenously in most biological systems, making it an excellent tool for developing specific assays.[1]

A. Comparison with Alternative Haptens

The effectiveness of a hapten is often determined by its ability to elicit a strong and specific immune response or to be recognized by pre-existing antibodies. Here, we compare DNP with other commonly used haptens, phosphorylcholine (B1220837) and rhamnose, based on their ability to recruit endogenous human antibodies.

HaptenRelative Antibody Abundance (Human Sera)Predominant Antibody Isotype RecruitedReference
DNP Lower than Rhamnose and αGal-[2][3]
Rhamnose Higher than αGal and DNPIgG and IgM[2][3][4]
αGal Lower than RhamnoseIgG and IgM[2][3][4]
Phosphorylcholine Variable, can elicit both protective and pathogenic responsesIgM, IgG

A study by Sheridan et al. (2014) demonstrated that natural antibodies recognizing L-rhamnose are generally more prevalent in human sera than those recognizing the galactose-α-1,3-galactose (αGal) epitope or DNP.[2][3][4] Furthermore, both rhamnose and αGal were more effective at recruiting the IgG antibody subtype compared to DNP.[2][3]

B. Experimental Protocol: Conjugation of this compound to a Carrier Protein

A common application of this compound is its conjugation to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to generate an immunogen for antibody production. The following is a general protocol for this conjugation.

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF)

  • Desalting column

Procedure:

  • Dissolve the Hapten: Dissolve this compound in a small amount of DMF.

  • Activate the Hapten: Add EDC and NHS to the this compound solution to activate the carboxylic acid group.

  • Prepare the Carrier Protein: Dissolve KLH in PBS.

  • Conjugation: Slowly add the activated hapten solution to the KLH solution while gently stirring.

  • Reaction: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Purification: Remove unconjugated hapten and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: The resulting DNP-KLH conjugate can be characterized by UV-Vis spectroscopy to determine the degree of labeling.

This protocol is a general guideline and may require optimization for specific applications.

II. This compound in Drug Delivery and Therapeutics

The PEG component of this compound is intended to improve the pharmacokinetic properties of conjugated molecules, such as increasing solubility, stability, and circulation half-life. This has led to its investigation in drug delivery systems and synthetic immunotherapeutics.

A. Comparison with Alternative Linkers: The Rise of Polysarcosine

While PEG has been the gold standard for stealth polymers in bioconjugation, concerns about its potential immunogenicity and non-biodegradability have driven the development of alternatives.[5] Polysarcosine (PSar), a polypeptoid, has emerged as a promising substitute.

FeaturePEGPolysarcosine (PSar)Reference
Immunogenicity Can elicit anti-PEG antibodies, leading to accelerated blood clearance.Generally considered non-immunogenic.[5]
Biodegradability Non-biodegradable.Biodegradable to the natural amino acid sarcosine.[6]
In Vivo Efficacy (ADC context) Standard for improving pharmacokinetics.Can offer superior antitumor activity in high drug-load ADCs.[7]
Physicochemical Properties High water solubility, large hydrodynamic volume.Similar high water solubility and hydrodynamic volume to PEG.[5]

A study by Viricel et al. (2019) demonstrated that a polysarcosine-based antibody-drug conjugate (ADC) exhibited improved antitumor activity in vivo compared to an analogous PEG-based ADC, particularly at a high drug-to-antibody ratio.[7]

B. Application in Synthetic Immunotherapeutics

III. Logical Workflow and Signaling Pathways

The applications of this compound and its alternatives can be visualized through the following workflows and pathways.

experimental_workflow cluster_hapten_conjugation Hapten-Carrier Conjugation for Antibody Production DNP_PEG_Acid This compound Activation Activation with EDC/NHS DNP_PEG_Acid->Activation Conjugation Conjugation Activation->Conjugation Carrier_Protein Carrier Protein (e.g., KLH) Carrier_Protein->Conjugation Immunogen DNP-Carrier Immunogen Conjugation->Immunogen Immunization Immunization of Animal Immunogen->Immunization Antibody_Production Production of Anti-DNP Antibodies Immunization->Antibody_Production

Fig. 1: Hapten-carrier conjugation workflow.

adc_comparison cluster_adc Antibody-Drug Conjugate (ADC) Action cluster_linkers Linker Alternatives ADC Antibody-Drug Conjugate Binding Binding to Tumor Antigen ADC->Binding PEG PEG Linker ADC->PEG Standard PSar Polysarcosine Linker ADC->PSar Alternative Tumor_Cell Tumor Cell Tumor_Cell->Binding Internalization Internalization Binding->Internalization Drug_Release Drug Release Internalization->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Fig. 2: ADC mechanism and linker alternatives.

Conclusion

This compound is a versatile tool for researchers in immunology and drug development. Its utility as a hapten for immunoassays is well-established, although studies suggest that other haptens like rhamnose may be more effective in recruiting endogenous antibodies. In the realm of drug delivery and bioconjugation, the PEG component of this compound offers benefits in terms of solubility and stability. However, the emergence of alternatives like polysarcosine, which may offer improved biocompatibility and efficacy, warrants consideration for next-generation therapeutics. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the experimental design, including the desired immunological response, pharmacokinetic profile, and tolerance for potential immunogenicity.

References

Safety Operating Guide

Proper Disposal of DNP-PEG6-acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of DNP-PEG6-acid, a compound often used in biochemical applications, including as a PEG linker. Adherence to these protocols is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult the material's Safety Data Sheet (SDS). Personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.

Hazard Profile

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].

Hazard ClassificationGHS CategoryDescriptionPrecautionary Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Acute Aquatic ToxicityCategory 1Very toxic to aquatic life.P273: Avoid release to the environment.
Chronic Aquatic ToxicityCategory 1Very toxic to aquatic life with long lasting effects.P391: Collect spillage.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste and dispose of it through an approved waste disposal plant. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be compatible with the chemical.
  • Collect all materials contaminated with this compound, including unused product, solutions, and any contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), in this designated container.

2. Handling Spills:

  • In the event of a spill, prevent further leakage or spreading.
  • Wear appropriate PPE and collect the spilled material.
  • Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth).
  • Carefully sweep up solid spills, avoiding dust generation.
  • Place all contaminated materials into the designated hazardous waste container.
  • Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.
  • It is crucial to prevent the product from entering drains or water courses due to its high aquatic toxicity.

3. Waste Storage:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
  • The storage area should be cool, dry, and well-ventilated.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
  • The precautionary statement P501 explicitly directs to "Dispose of contents/ container to an approved waste disposal plant."

Logical Workflow for this compound Disposal

G cluster_prep Preparation cluster_handling Waste Handling & Collection cluster_spill Spill Management cluster_disposal Final Disposal prep1 Consult SDS prep2 Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Work in a Ventilated Area prep2->prep3 handle1 Designate & Label Hazardous Waste Container prep3->handle1 spill1 Contain Spill prep3->spill1 If Spill Occurs handle2 Collect Waste & Contaminated Materials handle1->handle2 disp1 Store Waste Securely handle2->disp1 spill2 Absorb/Collect Material spill1->spill2 spill3 Clean Spill Area spill2->spill3 spill4 Dispose of Cleanup Materials as Hazardous Waste spill3->spill4 spill4->handle2 disp2 Arrange for Professional Disposal (Approved Waste Plant) disp1->disp2 disp3 Maintain Disposal Records disp2->disp3

Caption: Logical workflow for the safe disposal of this compound.

This comprehensive approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact, thereby fostering a culture of safety and responsibility within the research community.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DNP-PEG6-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of DNP-PEG6-acid are critical for ensuring a safe laboratory environment and preventing environmental contamination. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount due to the compound's hazardous properties, including being harmful if swallowed and very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment is non-negotiable when handling this compound. The following table summarizes the required PPE for various stages of the handling process.

PPE CategoryRequired EquipmentSpecifications
Eye and Face Protection Safety Goggles with Side Shields or a Full-Face ShieldMust be worn at all times in the laboratory when handling the compound, especially during dispensing and transfer operations to protect against splashes.
Hand Protection Nitrile or Neoprene GlovesThese materials offer good resistance to acidic compounds. Gloves should be inspected for any signs of degradation or puncture before use and disposed of immediately after handling the compound.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from potential spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodThis compound should be handled in a manner that avoids the generation of dust or aerosols. A fume hood is essential to prevent inhalation.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Following a structured workflow is crucial to minimize risks associated with this compound. The diagram below illustrates the key steps from receiving the compound to its final disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_spill Spill Management cluster_disposal Waste Disposal receiving 1. Receiving: - Inspect container for damage. - Verify label information. storage 2. Storage: - Store in a cool, well-ventilated area. - Keep container tightly sealed. - Store away from incompatible materials. receiving->storage Secure Storage ppe 3. Don PPE: - Lab coat, gloves, eye protection. storage->ppe Prepare for Handling preparation 4. Preparation: - Work in a chemical fume hood. - Avoid generating dust/aerosols. ppe->preparation experiment 5. Experimentation: - Handle with care. - Avoid contact with skin and eyes. preparation->experiment spill 6. Small Spill Response: - Absorb with inert material (e.g., vermiculite). - Decontaminate area with alcohol. - Collect waste in a sealed container. experiment->spill In case of spill waste_collection 7. Waste Collection: - Collect all contaminated materials (gloves, wipes, etc.). - Place in a labeled, sealed hazardous waste container. experiment->waste_collection Generate Waste spill->waste_collection Contain and Collect disposal 8. Disposal: - Arrange for pickup by a licensed hazardous waste disposal service. - Do NOT dispose of down the drain. waste_collection->disposal

Caption: Workflow for the safe handling and disposal of this compound.

Detailed Experimental Protocols

Handling and Preparation:

  • Work Area Preparation : Always handle this compound in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE) : Before handling, ensure all required PPE is correctly worn as detailed in the table above.[2][3]

  • Weighing and Transfer : When weighing the solid compound, do so carefully to avoid creating dust. Use appropriate tools for transfer.

  • Dissolving : If preparing a solution, slowly add the this compound to the solvent. If the solvent is water and the compound is acidic, always add the acid to the water, never the other way around, to prevent a violent exothermic reaction.[3]

Spill Response:

  • Evacuate and Ventilate : In the event of a small spill, ensure the area is well-ventilated.

  • Containment : Use an inert, absorbent material such as diatomite or universal binders to contain the spill.[1]

  • Decontamination : After absorbing the material, decontaminate the surface by scrubbing with alcohol.

  • Collection : Collect all contaminated materials, including the absorbent material and any cleaning supplies, into a clearly labeled, sealed container for hazardous waste disposal.

Disposal Plan: Ensuring Environmental Safety

Due to its classification as "very toxic to aquatic life," proper disposal of this compound and any associated contaminated materials is of utmost importance.

Waste Segregation and Collection:

  • All materials that come into contact with this compound, including gloves, disposable lab coats, weighing paper, and cleaning materials, must be considered hazardous waste.

  • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic to Aquatic Life").

Final Disposal Procedure:

  • Do not dispose of this compound or its solutions down the drain. This can have severe consequences for aquatic ecosystems.

  • The collected hazardous waste must be disposed of through a licensed and approved waste disposal plant or contractor. Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper pickup and disposal. Improper disposal can lead to significant environmental damage and regulatory penalties.

References

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